Product packaging for 4-Amino-3-isobutylpyrimidine-2,6-dione(Cat. No.:CAS No. 56075-75-3)

4-Amino-3-isobutylpyrimidine-2,6-dione

Cat. No.: B014432
CAS No.: 56075-75-3
M. Wt: 183.21 g/mol
InChI Key: QTAYOSNLQPIPFG-UHFFFAOYSA-N
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Description

4-Amino-3-isobutylpyrimidine-2,6-dione (CAS 56075-75-3) is a solid, white to off-white organic compound with a molecular weight of 183.21 g/mol and a melting point of 270-273°C. This pyrimidine-2,6-dione derivative is slightly soluble in DMSO and methanol. As a member of the pyrimidine-dione family, it serves as a versatile chemical intermediate and scaffold in medicinal chemistry and drug discovery research. The compound's structure, featuring a pyrimidine-dione core with an amino and an isobutyl substituent, makes it a valuable precursor for synthesizing more complex molecules. Its physicochemical characteristics, including a density of 1.171 g/cm³, are documented for research and development purposes. Researchers utilize this compound in the exploration of nitrogen-containing heterocycles, which are prominent in pharmaceuticals due to their profound effects on pharmacological activity. Pyridine and dihydropyridine-based ring systems, related to this compound's core structure, are found in numerous FDA-approved drugs and are known to improve biochemical potency, metabolic stability, and cellular permeability. Application Note: This product is intended for research and development applications only. It is not intended for medicinal, household, or other uses. Safety Note: Please consult the Safety Data Sheet (SDS) prior to use. This compound is classified as harmful if swallowed (Acute Toxicity, Category 4, Oral).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O2 B014432 4-Amino-3-isobutylpyrimidine-2,6-dione CAS No. 56075-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1-(2-methylpropyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5(2)4-11-6(9)3-7(12)10-8(11)13/h3,5H,4,9H2,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAYOSNLQPIPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357512
Record name 6-Amino-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56075-75-3
Record name 6-Amino-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-1-ISOBUTYLURACIL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid basic properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name provided in the topic, (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, does not correspond to the well-known antiepileptic drug Levetiracetam. The correct chemical name for Levetiracetam is (-)-(S)-α-ethyl-2-oxo-1-pyrrolidine acetamide. This guide will focus on the properties of Levetiracetam, as it is the likely intended subject of inquiry.

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Levetiracetam, a widely used second-generation antiepileptic drug. The information is tailored for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Physicochemical Properties

Levetiracetam is a white to off-white crystalline powder with a faint odor and a bitter taste. Its core physicochemical properties are summarized in the table below, providing a quantitative basis for its formulation and delivery characteristics.

PropertyValueReference
Molecular Formula C₈H₁₄N₂O₂[1][2]
Molecular Weight 170.21 g/mol [1][2]
Melting Point 117-119 °C[3][4]
pKa Not applicable (non-ionizable)
LogP (Octanol-Water Partition Coefficient) -0.6[5]

Solubility Profile

The solubility of Levetiracetam in various solvents is a critical factor for its formulation and absorption. It is characterized by its high aqueous solubility.

SolventSolubilityReference
Water 104.0 g/100 mL[1][6]
Chloroform 65.3 g/100 mL[1][6]
Methanol 53.6 g/100 mL[1][6]
Ethanol 16.5 g/100 mL[1][6]
Acetonitrile 5.7 g/100 mL[1][6]
n-Hexane Practically insoluble[1][6]
DMSO ≥ 30 mg/mL[7]
PBS (pH 7.2) Approximately 10 mg/mL

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of a solid pharmaceutical compound like Levetiracetam.

3.1. Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid can be determined using a melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered crystalline Levetiracetam is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and when it completely melts are recorded as the melting range.[8][9]

3.2. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[1]

  • Sample Preparation: An excess amount of solid Levetiracetam is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of Levetiracetam in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1]

3.3. Determination of pKa (Potentiometric Titration)

While Levetiracetam is a neutral molecule and does not have an ionizable group within the physiological pH range, the following is a general protocol for determining the pKa of an ionizable compound.

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[11]

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.[11]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[12]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of Levetiracetam involves its specific and saturable binding to the synaptic vesicle glycoprotein 2A (SV2A).[3][13] This interaction modulates the release of neurotransmitters.

Levetiracetam_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Ca_channel N-type Ca²⁺ Channel LEV->Ca_channel Inhibits Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Priming Neurotransmitter_release Reduced Neurotransmitter (e.g., Glutamate) Release Vesicle->Neurotransmitter_release Leads to Ca_channel->Vesicle Triggers Fusion Postsynaptic_effect Reduced Neuronal Hyperexcitability Neurotransmitter_release->Postsynaptic_effect Results in

Caption: Levetiracetam's mechanism of action via SV2A binding.

Levetiracetam's binding to SV2A is thought to decrease the rate of vesicle priming, thereby reducing the number of vesicles available for release and leading to a decrease in neurotransmitter release.[4] Some studies also suggest that Levetiracetam can inhibit N-type calcium channels and modulate GABAergic neurotransmission, contributing to its overall anticonvulsant effect.[2][14]

Experimental Workflow: Synthesis and Analysis

The industrial production of Levetiracetam typically involves a multi-step chemical synthesis, followed by rigorous purification and analytical testing to ensure purity and quality.

Levetiracetam_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials ((S)-2-aminobutanamide or racemic mixture) Reaction Chemical Reactions (e.g., Asymmetric Synthesis or Racemic Synthesis) Start->Reaction Resolution Chiral Resolution (if racemic route) Reaction->Resolution Crude Crude Levetiracetam Reaction->Crude Resolution->Crude Crystallization Crystallization Crude->Crystallization Filtration Filtration & Drying Crystallization->Filtration Pure Pure Levetiracetam API Filtration->Pure QC Quality Control Testing Pure->QC HPLC HPLC/UPLC (Purity, Assay) QC->HPLC MS LC-MS/MS (Impurity Profiling) QC->MS Final Final Product Release HPLC->Final MS->Final

Caption: General workflow for Levetiracetam synthesis and analysis.

The synthesis of Levetiracetam can be achieved through various routes, with asymmetric synthesis being a common and efficient method to produce the desired (S)-enantiomer.[15] Racemic synthesis followed by chiral resolution is an alternative approach.[16] After synthesis, the crude product undergoes purification, typically by crystallization, to achieve high purity. The final Active Pharmaceutical Ingredient (API) is then subjected to a battery of analytical tests, including High-Performance Liquid Chromatography (HPLC) for purity and assay, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling, to ensure it meets the stringent quality standards required for pharmaceutical use.[17][18]

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 4-Amino-3-isobutylpyrimidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive methodology for the chemical structure elucidation of the novel compound, 4-Amino-3-isobutylpyrimidine-2,6-dione. Due to the absence of existing literature on this specific molecule, this document presents a prospective approach based on established analytical techniques and data from structurally analogous pyrimidine derivatives. The guide details hypothetical synthetic pathways, expected analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and standardized experimental protocols. Furthermore, it explores potential biological activities and associated signaling pathways, providing a complete framework for the synthesis, characterization, and preliminary biological assessment of this compound.

Introduction

Pyrimidine-2,6-diones, also known as uracils, are a class of heterocyclic compounds that form the core structure of several nucleobases and are integral to numerous biological processes.[1] Derivatives of this scaffold are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of various substituents to the pyrimidine ring allows for the fine-tuning of their biological and physicochemical properties. This guide focuses on the hypothetical structure of this compound, detailing a systematic approach to its synthesis and structural verification.

Proposed Chemical Structure

The chemical structure of this compound is proposed based on its systematic IUPAC name. The core is a pyrimidine ring with carbonyl groups at positions 2 and 6. An amino group is attached at position 4, and an isobutyl group is attached to the nitrogen at position 3.

Proposed Structure:

Hypothetical Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process, likely commencing with a substituted urea and a dicarbonyl compound, a common strategy for constructing the pyrimidine ring.[3]

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction isobutylurea Isobutylurea intermediate Cyclization Intermediate isobutylurea->intermediate NaOEt, EtOH Reflux ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate target_compound 4-Amino-3-isobutyl- pyrimidine-2,6-dione intermediate->target_compound Acidic Workup

Caption: Proposed synthesis of this compound.

Structure Elucidation Workflow

A logical workflow is essential for the unambiguous determination of the chemical structure. This involves a combination of spectroscopic techniques to probe the molecular formula, connectivity, and three-dimensional arrangement of atoms.

Elucidation_Workflow synthesis Synthesis & Purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula synthesis->ms nmr_1h ¹H NMR Spectroscopy Proton Environment & Connectivity synthesis->nmr_1h xray X-ray Crystallography (if suitable crystals form) Absolute Structure Confirmation synthesis->xray Optional final_structure Final Structure Confirmed ms->final_structure nmr_13c ¹³C NMR Spectroscopy Carbon Skeleton nmr_1h->nmr_13c cosy 2D NMR (COSY) ¹H-¹H Correlations nmr_13c->cosy hsqc 2D NMR (HSQC) ¹H-¹³C Correlations cosy->hsqc hsqc->final_structure xray->final_structure

Caption: Workflow for the structural elucidation of the target compound.

Expected Analytical Data

The following tables summarize the anticipated quantitative data from key analytical techniques based on known values for similar pyrimidine derivatives.[4][5]

Table 1: Expected ¹H NMR Spectral Data
Proton Assignment Expected Chemical Shift (δ ppm) Multiplicity Coupling Constant (J, Hz)
N-H (Amino)6.10 - 7.50Broad Singlet-
C5-H5.50 - 6.00Singlet-
N-CH₂ (Isobutyl)3.70 - 3.90Doublet~7.2
CH (Isobutyl)2.00 - 2.20Multiplet-
CH₃ (Isobutyl)0.85 - 1.00Doublet~6.8
N1-H10.0 - 11.0Broad Singlet-
Table 2: Expected ¹³C NMR Spectral Data
Carbon Assignment Expected Chemical Shift (δ ppm)
C2 (Carbonyl)150 - 155
C4155 - 160
C590 - 95
C6 (Carbonyl)160 - 165
N-CH₂ (Isobutyl)45 - 50
CH (Isobutyl)28 - 32
CH₃ (Isobutyl)19 - 22
Table 3: Expected Mass Spectrometry Data
Technique Parameter Expected Value
High-Resolution MS (ESI+)Molecular FormulaC₉H₁₄N₄O₂
Exact Mass [M+H]⁺211.1195
Tandem MS (MS/MS)Major Fragment IonsLoss of isobutyl group (-57)
Loss of NH₂ (-16)
Retro-Diels-Alder fragmentation of the pyrimidine ring

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

  • 2D NMR (COSY, HSQC):

    • Perform standard COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • High-Resolution MS:

    • Infuse the sample solution into the ESI source in positive ion mode.

    • Acquire the full scan mass spectrum to determine the accurate mass of the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion for collision-induced dissociation (CID).

    • Acquire the product ion spectrum to identify characteristic fragment ions.[2]

X-ray Crystallography
  • Crystal Growth: Attempt to grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents or solvent mixtures.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[6]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the diffraction data to obtain precise atomic coordinates and molecular geometry.[7]

Potential Biological Activity and Signaling Pathway

Derivatives of 4-aminopyrimidine have been investigated for a range of biological activities, including the inhibition of various kinases.[8] For instance, certain analogs have shown inhibitory effects on the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8] Based on this, a potential signaling pathway that could be modulated by this compound is proposed below.

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activation mtor mTOR akt->mtor Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation, Survival mtor->proliferation inhibitor 4-Amino-3-isobutyl- pyrimidine-2,6-dione inhibitor->pi3k Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This guide provides a comprehensive and technically detailed framework for the synthesis and complete chemical structure elucidation of the novel compound this compound. By following the outlined workflow, from synthesis and purification to advanced spectroscopic and crystallographic analysis, researchers can unambiguously determine its molecular structure. The presented data, while hypothetical, is grounded in the established chemistry and analytical profiles of closely related pyrimidine derivatives, offering a reliable roadmap for investigation. Furthermore, the exploration of potential biological activities provides a rationale for further studies into the pharmacological applications of this and similar molecules.

References

Technical Guide: Physicochemical Characteristics of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid (CAS 192725-50-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, with the CAS number 192725-50-1, is a chiral organic compound.[1][2] It is primarily recognized as a key intermediate in the synthesis of Lopinavir, a potent antiretroviral drug used in the treatment of HIV/AIDS.[1][3] This document provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and presents a relevant biological pathway to provide context for its application in drug development.

Physicochemical Properties

The following table summarizes the available physicochemical data for CAS 192725-50-1. It is important to note that much of the publicly available data is predicted and has not been experimentally verified in peer-reviewed literature. Discrepancies in reported values, such as for the melting point, are noted.

PropertyValueSource
Molecular Formula C₉H₁₆N₂O₃[1][4]
Molecular Weight 200.23 g/mol [1][4]
IUPAC Name (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid[5]
Appearance White to off-white solid/crystalline powder[3]
Melting Point Not Available / 145°C (Conflicting reports)[1]
Boiling Point 440.793 °C at 760 mmHg (Predicted)[1]
Density 1.176 g/cm³ (Predicted)[1][3]
Solubility Slightly soluble in DMSO and Methanol[1]
pKa 4.39 ± 0.10 (Predicted)[1]
LogP 0.5109 (Predicted)
SMILES CC(C)--INVALID-LINK--=O)N1CCCNC1=O
InChI InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1[5]

Experimental Protocols

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes

  • Thermometer[8]

  • Spatula[8]

  • Mortar and pestle (optional)[9]

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of about 3 mm.[10]

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.[8] An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[10]

  • The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire sample has melted.[11]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[12]

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Mechanical shaker or agitator[12]

  • Constant temperature bath or incubator

  • Centrifuge or filtration apparatus[12]

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a flask.[12]

  • The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[12][13]

  • After agitation, the suspension is allowed to settle.[14]

  • An aliquot of the supernatant is carefully removed and separated from the excess solid by centrifugation or filtration.[12]

  • The concentration of the dissolved compound in the clear supernatant is then determined using a suitable and validated analytical method.[12]

Biological Context: Role as a Lopinavir Intermediate

CAS 192725-50-1 is a crucial building block in the chemical synthesis of Lopinavir. Lopinavir is a highly potent inhibitor of the HIV-1 protease, an enzyme essential for the replication of the HIV virus.[15] By inhibiting this enzyme, Lopinavir prevents the maturation of new viral particles, thus halting the progression of the infection.[15][16]

Lopinavir's Mechanism of Action

The following diagram illustrates the mechanism of action of Lopinavir, providing a biological context for the importance of its synthetic intermediate, CAS 192725-50-1.

Lopinavir_Mechanism cluster_virus HIV-infected Cell cluster_drug Pharmacological Intervention Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage by Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Produces New Virus Assembly New Virus Assembly Mature Viral Proteins->New Virus Assembly Lopinavir Lopinavir Lopinavir->HIV Protease Inhibits Inhibition Inhibition

Lopinavir inhibits HIV Protease, halting viral maturation.

Experimental Workflow for Physicochemical Characterization

The logical workflow for characterizing a new chemical entity like CAS 192725-50-1 involves a series of steps to determine its fundamental properties.

Physicochemical_Workflow Start Start Compound Synthesis & Purification Compound Synthesis & Purification Start->Compound Synthesis & Purification Structural Confirmation Structural Confirmation Compound Synthesis & Purification->Structural Confirmation Physical State & Appearance Physical State & Appearance Structural Confirmation->Physical State & Appearance Melting Point Determination Melting Point Determination Physical State & Appearance->Melting Point Determination Solubility Assessment Solubility Assessment Melting Point Determination->Solubility Assessment pKa & LogP Determination pKa & LogP Determination Solubility Assessment->pKa & LogP Determination Data Analysis & Reporting Data Analysis & Reporting pKa & LogP Determination->Data Analysis & Reporting End End Data Analysis & Reporting->End

Workflow for determining key physicochemical properties.

References

Synthesis of Chiral Pyrimidineacetic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral pyrimidineacetic acid derivatives represent a pivotal class of compounds in medicinal chemistry and drug development. Their structural motif is found in a variety of biologically active molecules, and the stereochemistry of the chiral center often plays a crucial role in their pharmacological activity. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of these valuable compounds, focusing on asymmetric synthesis, chiral resolution, and enzymatic approaches. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of these techniques.

Asymmetric Synthesis Strategies

Asymmetric synthesis offers the most direct and atom-economical approach to chiral pyrimidineacetic acid derivatives, establishing the desired stereocenter in a controlled manner. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis

This classic strategy involves the temporary attachment of a chiral auxiliary to a prochiral pyrimidineacetic acid precursor. The auxiliary directs a subsequent diastereoselective transformation, typically an alkylation or an aldol reaction, to create the desired stereocenter. The auxiliary is then cleaved to afford the enantiomerically enriched product. Pyrimidinone-based chiral auxiliaries have demonstrated high stereocontrol in alkylation reactions.[1]

A general workflow for this approach is illustrated below:

cluster_synthesis Chiral Auxiliary Workflow Start Prochiral Pyrimidine Acetic Acid Derivative Attach Attach Chiral Auxiliary Start->Attach Covalent Bonding Diastereoselective Diastereoselective Reaction (e.g., Alkylation) Attach->Diastereoselective Controlled Stereocenter Formation Separate Diastereomer Separation (Optional) Diastereoselective->Separate Mixture of Diastereomers Cleave Cleave Auxiliary Separate->Cleave Purified Diastereomer End Enantiopure Pyrimidineacetic Acid Cleave->End Final Product

Chiral Auxiliary Synthesis Workflow

Experimental Protocol: Asymmetric Alkylation using a Pyrimidinone-Based Chiral Auxiliary

This protocol is adapted from methodologies described for the asymmetric alkylation of carbonyl compounds using chiral auxiliaries.[1]

  • Attachment of Chiral Auxiliary: To a solution of (S)-4-isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise. After stirring for 30 minutes, add a solution of 2-(pyrimidin-4-yl)acetyl chloride (1.1 eq.) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Asymmetric Alkylation: To a solution of the N-acylated pyrimidinone (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise. After stirring for 1 hour, add the desired alkyl halide (1.2 eq.). Stir the reaction at -78 °C for 4 hours and then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

  • Cleavage of Chiral Auxiliary: The resulting diastereomerically enriched product is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (4.0 eq.) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The organic layers are combined, dried, filtered, and concentrated to yield the chiral pyrimidineacetic acid. The chiral auxiliary can be recovered from the aqueous layer.

Table 1: Representative Data for Chiral Auxiliary-Mediated Alkylation

Alkyl HalideDiastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (ee, %)Reference
Methyl Iodide>95:585-95>90[1]
Benzyl Bromide>95:580-90>90[1]
Allyl Bromide>90:1082-92>80[1]
Asymmetric Catalysis

Asymmetric catalysis provides a more efficient route by using a catalytic amount of a chiral entity to generate the desired enantiomer. For the synthesis of chiral pyrimidineacetic acids, methods such as iridium-catalyzed asymmetric allylic alkylation of a suitable pyrimidine-containing pronucleophile could be employed.[2][3]

Chiral Resolution Strategies

Chiral resolution involves the separation of a racemic mixture of pyrimidineacetic acid derivatives into its constituent enantiomers. This can be achieved through classical chemical methods or chromatographic techniques.

Diastereomeric Salt Formation

This method involves reacting the racemic pyrimidineacetic acid with a stoichiometric amount of an enantiomerically pure chiral resolving agent, typically a chiral amine or base, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salt is then treated with an acid to liberate the desired enantiomer of the pyrimidineacetic acid.

cluster_resolution Chiral Resolution Workflow Start Racemic Pyrimidineacetic Acid React React with Chiral Resolving Agent Start->React Salt Formation Crystallize Fractional Crystallization React->Crystallize Diastereomeric Mixture Isolate Isolate Diastereomeric Salt Crystallize->Isolate Separation based on Solubility Liberate Liberate Enantiomer Isolate->Liberate Acidification End Enantiopure Pyrimidineacetic Acid Liberate->End Final Product

Diastereomeric Salt Resolution Workflow

Experimental Protocol: Resolution via Diastereomeric Salt Formation

  • Salt Formation: A solution of the racemic pyrimidineacetic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetone) is heated to reflux. A solution of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, 0.5 eq.) in the same solvent is added dropwise.

  • Fractional Crystallization: The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The resulting crystals are collected by filtration.

  • Liberation of the Enantiomer: The collected diastereomeric salt is dissolved in water and treated with an aqueous acid solution (e.g., 1 M HCl) until the pH is acidic. The liberated free acid is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the enantiomerically enriched pyrimidineacetic acid. The enantiomeric excess can be determined by chiral HPLC.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. A racemic mixture of the pyrimidineacetic acid or its ester derivative is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their separation.

Table 2: Chiral HPLC Separation Parameters

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10) + 0.1% TFA1.0254
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (80:20) + 0.1% TFA0.8254

Enzymatic Synthesis and Resolution

Enzymatic methods offer high selectivity and operate under mild reaction conditions, making them an attractive green alternative for the synthesis of chiral compounds. For pyrimidineacetic acid derivatives, enzymatic kinetic resolution of a racemic ester is a common and effective strategy.

Enzymatic Kinetic Resolution

In an enzymatic kinetic resolution, a racemic mixture of a pyrimidineacetic acid ester is treated with a lipase. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other. This results in a mixture of one enantiomer as the unreacted ester and the other as the hydrolyzed acid, which can then be separated.

cluster_enzymatic Enzymatic Kinetic Resolution Workflow Start Racemic Pyrimidineacetic Acid Ester Enzyme Lipase-Catalyzed Hydrolysis Start->Enzyme Mixture Mixture of Enantiomers (Acid and Ester) Enzyme->Mixture Enantioselective Reaction Separation Separation (e.g., Extraction) Mixture->Separation Product1 Enantiopure Acid Separation->Product1 Product2 Enantiopure Ester Separation->Product2

Enzymatic Kinetic Resolution Workflow

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Pyrimidineacetic Acid Ester

This protocol is based on established procedures for the kinetic resolution of 2-substituted esters.[4]

  • Enzymatic Hydrolysis: To a suspension of the racemic methyl 2-(pyrimidin-4-yl)acetate (1.0 g) in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0), add a lipase (e.g., from Pseudomonas fluorescens or Candida antarctica lipase B, 100 mg). The mixture is stirred at room temperature, and the progress of the reaction is monitored by chiral HPLC.

  • Work-up and Separation: Once approximately 50% conversion is reached, the enzyme is removed by filtration. The filtrate is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate. The organic layer containing the unreacted ester is separated. The aqueous layer is then basified to pH 8 with saturated sodium bicarbonate solution and extracted with ethyl acetate to remove any residual ester. The aqueous layer is then re-acidified to pH 2 and extracted with ethyl acetate to isolate the chiral pyrimidineacetic acid.

  • Purification: Both the unreacted ester and the hydrolyzed acid can be further purified by standard chromatographic techniques. The enantiomeric excess of both products should be determined by chiral HPLC.

Table 3: Expected Outcome of Enzymatic Kinetic Resolution

ProductEnantiomeric Excess (ee, %)Yield (%)Reference
(S)-Pyrimidineacetic Acid>9540-48[4]
(R)-Pyrimidineacetic Acid Ester>9540-48[4]

Conclusion

The synthesis of chiral pyrimidineacetic acid derivatives is a critical endeavor in the pursuit of novel therapeutics. This guide has detailed three primary strategies: asymmetric synthesis, chiral resolution, and enzymatic methods. The choice of method will depend on factors such as the desired scale of synthesis, the availability of starting materials and reagents, and the required level of enantiopurity. By providing detailed experimental protocols and summarizing key quantitative data, this document aims to equip researchers with the necessary tools to successfully synthesize these important chiral building blocks.

References

Stereospecific synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers and Drug Development Professionals on the Stereospecific Synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid

This whitepaper provides an in-depth guide to the stereospecific synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, a critical chiral intermediate in the manufacture of the antiretroviral drug Lopinavir. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathway.

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, with CAS number 192725-50-1, is a non-proteinogenic amino acid derivative incorporating a tetrahydropyrimidinone ring system. Its specific stereochemistry is crucial for the efficacy of Lopinavir, an HIV-1 protease inhibitor. The synthesis of this intermediate with high enantiomeric purity is a key challenge in the overall manufacturing process of Lopinavir.

Synthetic Pathway Overview

The stereospecific synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid initiates from the readily available and chiral starting material, L-valine. The synthesis involves a multi-step sequence that constructs the tetrahydropyrimidinone ring while preserving the stereochemical integrity of the chiral center derived from L-valine. The overall synthetic scheme is depicted below.

G cluster_0 Synthetic Pathway A L-Valine B N-(3-Bromopropyl)-L-valine methyl ester A->B Alkylation C Methyl (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoate B->C Cyclization D (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid C->D Hydrolysis

Figure 1: Overall synthetic scheme for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid.

Experimental Protocols

Detailed experimental procedures for the key steps in the synthesis are provided below. These protocols are compiled from established literature methods, including those disclosed in patents assigned to Abbott Laboratories, the original developer of Lopinavir.

Step 1: Synthesis of N-(3-Bromopropyl)-L-valine methyl ester

This initial step involves the N-alkylation of L-valine methyl ester with a suitable three-carbon electrophile.

Methodology:

  • To a solution of L-valine methyl ester hydrochloride (1 equivalent) in a suitable organic solvent such as acetonitrile, add a non-nucleophilic base, for example, potassium carbonate (2.5 equivalents).

  • Add 1,3-dibromopropane (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-bromopropyl)-L-valine methyl ester.

Step 2: Synthesis of Methyl (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoate

This step involves an intramolecular cyclization to form the core tetrahydropyrimidinone ring structure.

Methodology:

  • Dissolve the N-(3-bromopropyl)-L-valine methyl ester (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or HPLC.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by crystallization or column chromatography.

Step 3: Synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Methodology:

  • Dissolve the methyl (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoate (1 equivalent) in a mixture of methanol and water.

  • Add a solution of lithium hydroxide (1.5 equivalents) in water.

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or HPLC.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product as a solid.

Quantitative Data

The following table summarizes typical yields and purity data for each step of the synthesis.

StepProduct NameYield (%)Purity (HPLC, %)
1N-(3-Bromopropyl)-L-valine methyl ester75-85>95
2Methyl (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoate80-90>98
3(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid90-98>99

Table 1: Summary of yields and purity for the synthesis of the target intermediate.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

G cluster_1 Experimental Workflow Start Start: L-Valine Step1 Step 1: Alkylation Start->Step1 Purification1 Purification 1 (Chromatography) Step1->Purification1 Step2 Step 2: Cyclization Purification1->Step2 Purification2 Purification 2 (Crystallization) Step2->Purification2 Step3 Step 3: Hydrolysis Purification2->Step3 FinalProduct Final Product: (S)-Tetrahydro-α-(1-methylethyl)- 2-oxo-1(2H)-pyrimidineacetic acid Step3->FinalProduct

Figure 2: General laboratory workflow for the synthesis.

Conclusion

This technical guide provides a detailed and actionable overview of the stereospecific synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid. The described protocols, derived from established and patented methods, offer a reliable pathway for obtaining this crucial Lopinavir intermediate with high yield and enantiomeric purity. The provided data and workflows are intended to support researchers and drug development professionals in their efforts to synthesize and utilize this important chiral building block. Further optimization of reaction conditions may be possible to enhance yields and process efficiency on a larger scale.

Spectroscopic and Synthetic Profile of 4-Amino-3-isobutylpyrimidine-2,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Amino-3-isobutylpyrimidine-2,6-dione based on the analysis of similar 3-alkyl-6-aminouracil derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.9Doublet6H-CH(CH₃ )₂
~ 2.0Multiplet1H-CH (CH₃)₂
~ 3.7Doublet2H-N-CH₂ -CH-
~ 4.8Singlet1HC₅-H
~ 6.5Broad Singlet2H-NH₂
~ 10.5Singlet1HN₁-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 20-CH(C H₃)₂
~ 28-C H(CH₃)₂
~ 50-N-C H₂-CH-
~ 85C₅
~ 152C₄
~ 155C₂
~ 165C₆

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (NH₂)
3200 - 3100MediumN-H stretch (ring NH)
2960 - 2870MediumC-H stretch (aliphatic)
~ 1710StrongC=O stretch (C₂=O)
~ 1660StrongC=O stretch (C₆=O)
~ 1600MediumN-H bend
~ 1470MediumC-H bend (aliphatic)

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
183[M]⁺ (Molecular Ion)
140[M - C₃H₇]⁺
126[M - C₄H₉]⁺
112Further fragmentation

Ionization Method: Electron Impact (EI)

Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of the parent 6-aminouracil ring, followed by N3-alkylation.

Synthesis of 6-Aminouracil

6-Aminouracil serves as the foundational precursor. A common and established method for its synthesis is the condensation of ethyl cyanoacetate with urea in the presence of a strong base like sodium ethoxide.[1][2]

Protocol:

  • Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • Ethyl cyanoacetate and urea are added to the sodium ethoxide solution.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the solution is neutralized with an acid (e.g., acetic acid) to precipitate the 6-aminouracil.

  • The product is then filtered, washed, and dried.

N3-Alkylation to Yield this compound

The introduction of the isobutyl group at the N3 position can be achieved through direct alkylation of a protected 6-aminouracil derivative. A plausible approach involves the use of a 2-methoxy-6-amino-4-pyrimidone intermediate.[3]

Protocol:

  • 6-Aminouracil is first converted to 2-methoxy-6-amino-4-pyrimidone.

  • Direct alkylation of 2-methoxy-6-amino-4-pyrimidone is carried out using isobutyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

  • The N3-isobutyl derivative is isolated from any O-alkylated byproducts, typically through chromatographic methods.

  • Subsequent demethylation of the 2-methoxy group, for instance by heating with an aniline hydrochloride, would yield the final product, this compound.[3]

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: 6-Aminouracil Synthesis cluster_step2 Step 2: N3-Alkylation cluster_step3 Step 3: Demethylation ethyl_cyanoacetate Ethyl Cyanoacetate aminouracil 6-Aminouracil ethyl_cyanoacetate->aminouracil Sodium Ethoxide, Ethanol, Reflux urea Urea urea->aminouracil protected_aminouracil 2-Methoxy-6-amino- 4-pyrimidone aminouracil->protected_aminouracil Protection alkylated_intermediate 3-Isobutyl-2-methoxy- 6-amino-4-pyrimidone protected_aminouracil->alkylated_intermediate K₂CO₃, DMF isobutyl_bromide Isobutyl Bromide isobutyl_bromide->alkylated_intermediate final_product 4-Amino-3-isobutyl- pyrimidine-2,6-dione alkylated_intermediate->final_product Aniline HCl, Heat

Caption: Proposed synthetic workflow for this compound.

Potential Mechanism of Action

Derivatives of 3-substituted-6-aminouracil have been identified as inhibitors of bacterial DNA polymerase IIIC, an essential enzyme for DNA replication in Gram-positive bacteria.[3][4][5] This suggests a potential therapeutic application for this compound as an antibacterial agent.

Mechanism_of_Action compound 4-Amino-3-isobutyl- pyrimidine-2,6-dione enzyme Bacterial DNA Polymerase IIIC compound->enzyme dna_replication DNA Replication enzyme->dna_replication inhibition Inhibition bacterial_growth Bacterial Growth dna_replication->bacterial_growth

Caption: Conceptual diagram of the potential inhibitory action on bacterial DNA replication.

References

The Diverse Biological Activities of Pyrimidine-2,6-dione Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, particularly the pyrimidine-2,6-dione (uracil) core, is a cornerstone in medicinal chemistry, forming the basis of a vast array of biologically active molecules. These compounds exhibit a wide spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory activities. This guide provides a comprehensive overview of the biological activities of pyrimidine-2,6-dione analogs, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of pyrimidine-2,6-dione analogs has been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for various analogs against different biological targets.

Table 1: Anticancer and Enzyme Inhibitory Activity of Pyrimidine-2,6-dione Analogs

Compound ClassSpecific DerivativeTarget/Cell LineReported IC50/Activity
Pyrano[2,3-d]pyrimidine-2,4-dioneCompound S2PARP-14.06 ± 0.18 nM
Pyrano[2,3-d]pyrimidine-2,4-dioneCompound S7PARP-13.61 ± 0.15 nM
Pyrano[2,3-d]pyrimidine-2,4-dioneCompound S7MCF-7 (Breast Cancer)1.28 ± 1.12 µM
Pyrano[2,3-d]pyrimidine-2,4-dioneCompound S8MCF-7 (Breast Cancer)0.66 ± 0.05 µM
Pyrano[2,3-d]pyrimidine-2,4-dioneCompound S8HCT116 (Colon Cancer)2.76 ± 0.06 µM
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneCompound 5dMIF2 (d-dopachrome tautomerase)1.0 µM
6-Arylpyrido[2,3-d]pyrimidinesCompound 14E. coli DdlBKi = 31 ± 4 µM
6-Arylpyrido[2,3-d]pyrimidinesCompound 33E. coli DdlBKi = 38 ± 5 µM
Pyrrolo[2,3-d]pyrimidineN4-hydrazone derivative (Compound 5)A549 (Lung Cancer)15.3 µM
Pyrrolo[2,3-d]pyrimidineN4-hydrazone derivative (Compound 6)MCF-7 (Breast Cancer)10.9 µM

Table 2: Antimicrobial and Antiviral Activity of Pyrimidine Analogs

Compound ClassSpecific DerivativeTarget Organism/VirusReported MIC/IC50
Pyrimidine thioglycosidesCompound 6eSARS-CoV-2IC50 = 18.47 µM
Pyrimidine thioglycosidesCompound 6fSARS-CoV-2IC50 = 15.41 µM
1,2,3-Triazolyl nucleoside analogsCompound 5iInfluenza A H1N1IC50 = 24.3 µM
1,2,3-Triazolyl nucleoside analogsCompound 11cInfluenza A H1N1IC50 = 29.2 µM
1,2,3-Triazolyl nucleoside analogsCompound 2iCoxsackie B3 virusIC50 = 12.4 µM
Dihydropyrimidine-2,4(1H,3H)-dione derivative3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneCandida albicansMIC = 0.25 µg/mL
Dihydropyrimidine-2,4(1H,3H)-dione derivative3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneGram-positive and Gram-negative bacteriaMIC = 8 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of pyrimidine-2,6-dione analogs.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well plates

  • Test compound (pyrimidine-2,6-dione analog)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is used to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

  • Filter paper disks impregnated with the test compound

  • Forceps or disk dispenser

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Disk Application: Aseptically apply the filter paper disks containing the test compound onto the surface of the inoculated agar plate using sterile forceps or a disk dispenser. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

  • Interpretation: Compare the measured zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

D-Alanine:D-Alanine Ligase (DdlB) Inhibition Assay

This assay measures the inhibition of the bacterial enzyme DdlB, which is crucial for peptidoglycan synthesis.

Materials:

  • Recombinant E. coli DdlB enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl2, 6.5 mM (NH4)2SO4, 10 mM KCl, 0.005% Triton X-114)

  • D-Alanine

  • ATP

  • Test compound

  • Malachite green reagent for phosphate detection

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, D-Alanine (e.g., 700 µM), and the test compound at various concentrations.

  • Enzyme Addition: Add the purified DdlB enzyme to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • ATP Addition: Start the enzymatic reaction by adding ATP (e.g., 100 µM). The final reaction volume is typically 50 µL.

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 20 minutes).

  • Phosphate Detection: Stop the reaction and detect the amount of inorganic phosphate produced by adding a malachite green-based reagent.

  • Absorbance Measurement: After a short incubation with the detection reagent (e.g., 5 minutes), measure the absorbance at 650 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the positive control. Determine the IC50 or Ki value from the dose-response curve.

MIF/MIF-2 Tautomerase Inhibition Assay

This assay evaluates the inhibition of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF) or its homolog MIF-2 (D-dopachrome tautomerase).

Materials:

  • Recombinant human MIF or MIF-2

  • Assay buffer (e.g., PBS, pH 7.2)

  • Substrate (e.g., D-dopachrome methyl ester or p-hydroxyphenylpyruvic acid - HPP)

  • Test compound

  • UV/Vis spectrophotometer or microplate reader

Procedure:

  • Pre-incubation: In a suitable reaction vessel or microplate well, pre-incubate the enzyme (MIF or MIF-2) with various concentrations of the test compound in the assay buffer for a short period (e.g., 5-20 minutes) at room temperature.

  • Reaction Initiation: Initiate the tautomerase reaction by adding the substrate (e.g., D-dopachrome methyl ester).

  • Kinetic Measurement: Immediately monitor the change in absorbance over time at a specific wavelength (e.g., 475 nm for D-dopachrome). The rate of decrease in absorbance corresponds to the rate of the tautomerization reaction.

  • Data Analysis: Determine the initial reaction velocity for each compound concentration. Calculate the percentage of inhibition compared to the uninhibited enzyme. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of pyrimidine-2,6-dione analogs involves elucidating the signaling pathways they modulate. Furthermore, a systematic workflow is essential for the efficient screening and characterization of these compounds.

Inhibition of Cyclin-Dependent Kinases and Cell Cycle Arrest

Many pyrimidine-based compounds exert their anticancer effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs). Inhibition of CDKs, particularly CDK4/6, prevents the phosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest at the G1 phase and subsequent apoptosis.

CDK_Inhibition_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Growth_Factors Growth Factors GF_Receptor Growth Factor Receptor Growth_Factors->GF_Receptor binds CyclinD_CDK46 Cyclin D-CDK4/6 Complex GF_Receptor->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Apoptosis Apoptosis G1_S_Transition->Apoptosis arrest leads to Pyrimidine_Analog Pyrimidine-2,6-dione Analog Pyrimidine_Analog->CyclinD_CDK46 inhibits

Caption: CDK Inhibition Pathway by Pyrimidine Analogs.

Generalized Workflow for Biological Activity Screening

The discovery and development of novel pyrimidine-2,6-dione analogs follow a structured workflow, from initial synthesis to in-depth biological characterization.

Screening_Workflow cluster_workflow Screening Workflow Synthesis Synthesis of Pyrimidine-2,6-dione Analogs Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Synthesis inactive, redesign Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition, Antimicrobial Assay) Hit_Identification->Secondary_Screening active Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Caption: Biological Activity Screening Workflow.

In Silico Modeling of 4-Amino-3-isobutylpyrimidine-2,6-dione Interactions with the EGFR Kinase Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Affiliation: Google Research

Abstract: The pyrimidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions of a representative compound, 4-Amino-3-isobutylpyrimidine-2,6-dione, with the kinase domain of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-established therapeutic target in oncology, and many approved inhibitors feature a pyrimidine core.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, alongside structured data presentation and pathway visualizations.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, particularly non-small-cell lung cancer (NSCLC).[1] Consequently, the ATP-binding site of the EGFR kinase domain has become a primary target for the development of small molecule inhibitors.[3][5]

Pyrimidine derivatives are a prominent class of EGFR inhibitors, with many compounds demonstrating significant therapeutic benefits.[1][2][4] This guide focuses on a hypothetical compound, this compound, as a case study to delineate a standard in silico workflow for characterizing its potential as an EGFR inhibitor. The methodologies described herein are broadly applicable to the study of other small molecule-protein interactions.

Target Protein: Epidermal Growth Factor Receptor (EGFR)

The EGFR kinase domain (PDB ID: 1M17) is selected as the target for this study. This structure contains the co-crystallized inhibitor erlotinib, which provides a reference for defining the binding site.

Ligand: this compound

The ligand of interest is this compound. Its 2D and 3D structures must be generated and optimized prior to computational analysis.

In Silico Modeling Workflow

The computational investigation of the interaction between this compound and the EGFR kinase domain follows a multi-step process. This workflow is designed to predict the binding mode, assess the stability of the protein-ligand complex, and estimate the binding affinity.

G In Silico Modeling Workflow for Protein-Ligand Interaction cluster_prep Preparation cluster_docking Binding Mode Prediction cluster_md Stability Assessment cluster_energy Binding Affinity Estimation protein_prep Protein Preparation (PDB: 1M17) docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking pose_analysis Pose Analysis & Selection docking->pose_analysis md_sim Molecular Dynamics (MD) Simulation pose_analysis->md_sim trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->trajectory_analysis mmpbsa MM-PBSA Calculation md_sim->mmpbsa energy_decomposition Per-Residue Energy Decomposition mmpbsa->energy_decomposition

Caption: A flowchart of the in silico modeling process.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments.

Molecular Docking Protocol

Objective: To predict the preferred binding orientation of this compound within the EGFR ATP-binding site.

Methodology:

  • Protein Preparation:

    • The crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB ID: 1M17).[6]

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and partial charges (e.g., Gasteiger) are assigned.

    • The protein structure is energy minimized using a suitable force field (e.g., AMBER).

  • Ligand Preparation:

    • A 3D structure of this compound is generated.

    • The ligand's geometry is optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94).

    • Partial charges are assigned.

  • Grid Generation:

    • A grid box is defined to encompass the ATP-binding site. The coordinates of the co-crystallized erlotinib in 1M17 are used to center the grid.

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina) is used to perform the docking calculations.

    • The Lamarckian Genetic Algorithm is typically employed with a set number of runs.

  • Pose Analysis:

    • The resulting docking poses are clustered and ranked based on their predicted binding energy.

    • The top-ranked poses are visually inspected for key interactions with active site residues (e.g., hydrogen bonds with Met793).[5]

Molecular Dynamics (MD) Simulation Protocol

Objective: To assess the stability of the predicted protein-ligand complex and analyze its dynamic behavior in a simulated physiological environment.

Methodology:

  • System Preparation:

    • The top-ranked docked complex of EGFR and this compound is used as the starting structure.

    • The complex is solvated in a periodic box of water (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Energy Minimization:

    • The entire system is energy minimized to remove steric clashes.

  • Equilibration:

    • The system is gradually heated to the target temperature (e.g., 300 K) under the NVT (canonical) ensemble.

    • The system's density is then equilibrated under the NPT (isothermal-isobaric) ensemble.

  • Production MD:

    • A production MD simulation is run for an extended period (e.g., 100 ns) under the NPT ensemble. Trajectory frames are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the protein and ligand over time.

MM-PBSA Binding Free Energy Calculation Protocol

Objective: To estimate the binding free energy of this compound to EGFR.

Methodology:

  • Snapshot Extraction:

    • Snapshots (e.g., 100-200) are extracted from the stable portion of the MD simulation trajectory.

  • Free Energy Calculation:

    • The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is applied to each snapshot.

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where each G term is composed of molecular mechanics energy, polar solvation energy, and non-polar solvation energy.[7][8]

  • Per-Residue Energy Decomposition:

    • The total binding free energy is decomposed into contributions from individual amino acid residues in the binding pocket. This helps to identify key residues responsible for the interaction.

Data Presentation

The quantitative results from the in silico analyses are summarized below. The data presented is hypothetical and for illustrative purposes.

Table 1: Molecular Docking Results

LigandDocking Score (kcal/mol)Predicted Ki (µM)Key Hydrogen Bond Interactions (Residue)
This compound-8.50.58Met793, Thr790
Erlotinib (Reference)-9.20.15Met793, Thr790

Table 2: MD Simulation Stability Metrics (100 ns)

SystemAverage Protein RMSD (Å)Average Ligand RMSD (Å)
EGFR - Ligand Complex1.8 ± 0.31.2 ± 0.2
Apo-EGFR1.6 ± 0.2N/A

Table 3: MM-PBSA Binding Free Energy Calculation

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.2 ± 3.1
Electrostatic Energy-22.8 ± 2.5
Polar Solvation Energy48.5 ± 4.0
Non-polar Solvation Energy-5.7 ± 0.5
Binding Free Energy (ΔG_bind) -25.2 ± 5.3

Signaling Pathway Visualization

This compound is hypothesized to inhibit the EGFR signaling pathway. The diagram below illustrates the canonical EGFR pathway and the proposed point of inhibition.

G EGFR Signaling Pathway and Proposed Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 4-Amino-3-isobutyl- pyrimidine-2,6-dione Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling cascade and point of inhibition.

Conclusion

This technical guide outlines a comprehensive in silico strategy for evaluating the interaction of this compound with the EGFR kinase domain. The described workflow, from initial binding mode prediction via molecular docking to the assessment of complex stability and binding free energy through MD simulations and MM-PBSA calculations, provides a robust framework for early-stage drug discovery. The hypothetical data suggests that this compound has the potential to be a stable binder in the EGFR ATP pocket, warranting further experimental validation. These computational approaches are invaluable for prioritizing compounds and generating hypotheses to guide further optimization efforts.

References

Lopinavir Impurity Profile and Identification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of lopinavir, a critical antiretroviral agent. A thorough understanding and control of impurities are paramount for ensuring the safety, efficacy, and quality of the final drug product. This document details the identification, synthesis, and characterization of known process-related and degradation impurities of lopinavir, along with the analytical methodologies employed for their detection and quantification.

Introduction to Lopinavir and Impurity Profiling

Lopinavir is a potent HIV-1 protease inhibitor, chemically known as (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide.[1] It is co-formulated with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing lopinavir's plasma concentration and therapeutic efficacy.[2]

The presence of impurities in an Active Pharmaceutical Ingredient (API) can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or higher.[1] This guide delves into the specifics of lopinavir's impurity profile, providing valuable information for quality control and drug development.

Lopinavir Impurities: Identification and Characterization

Several process-related impurities and degradation products of lopinavir have been identified and characterized. These impurities can be broadly categorized as process-related impurities, degradation products, and pharmacopoeial impurities.

Process-Related Impurities

These impurities are formed during the synthesis of the lopinavir drug substance.[1] A study detailing the manufacturing process of lopinavir identified four major process-related impurities.[1][4]

  • Lopinavir Dimer 7: This impurity originates from the dimerization of 2,6-dimethylphenol, a raw material used in the synthesis.[1][4]

  • Lopinavir Carboxymethyl Analog 8: Formed during the acylation of 2,6-dimethylphenol with chloroacetic acid.[1]

  • Lopinavir Diamide Impurity 9: A diamide analog of lopinavir.[1][4]

  • Lopinavir Diacylated Impurity 10: Results from the acylation on the nitrogen of the pyrimidine ring of lopinavir.[1][4]

Degradation Products

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions.[5][6] Lopinavir has been subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[5][7] The major degradation products arise in acidic and alkaline environments.[8]

Pharmacopoeial and Other Impurities

Various pharmacopoeias list specific impurities that need to be controlled. Additionally, suppliers of pharmaceutical reference standards offer a range of lopinavir impurities, including:

  • Lopinavir EP Impurity-E, F, G[3]

  • Lopinavir Metabolite M1, M3/M4 Impurities[3]

  • Sulfolopinavir, Lopinavirphenoxyacetamide, and Lopinaviroxazine impurities[9]

Quantitative Analysis of Lopinavir Impurities

The levels of identified impurities in lopinavir drug substance are typically monitored and controlled to be within acceptable limits.

Impurity Name/IdentifierTypeTypical Observed Level (%)Specification Limit (%)Reference(s)
Related Substances (RS4-RS10)Process-related0.03 - 0.1-[10]
Lopinavir Dimer 7Process-related--[1]
Lopinavir Carboxymethyl Analog 8Process-related~0.2 (in intermediate)-[1]
Lopinavir Diamide Impurity 9Process-related--[1]
Lopinavir Diacylated Impurity 10Process-related--[1]
Unspecified ImpuritiesGeneral-0.05 - 0.2[11]
Total ImpuritiesGeneral-~0.5 - 1.0[11]

Note: Specific specification limits are often proprietary to the manufacturer and are established based on toxicological data and regulatory guidelines.

Experimental Protocols

The identification, quantification, and characterization of lopinavir impurities rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is crucial for separating lopinavir from its impurities.

  • Method 1: Gradient RP-HPLC for Process-Related Impurities [10]

    • Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.02 M KH₂PO₄ (pH 2.5)

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A time-based gradient program is employed.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 45 °C

    • Detector: Photodiode Array (PDA) at 210 nm

  • Method 2: Isocratic RP-HPLC for Forced Degradation Studies [5][6]

    • Column: Hypersil BDS, C18 (100 x 4.6 mm, 5 µm)

    • Mobile Phase: Buffer and Acetonitrile (45:55 v/v)

    • Flow Rate: Not specified

    • Detector: UV at 240 nm

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful tool for the structural elucidation of unknown impurities.

  • LC-MS/MS for Lopinavir and Ritonavir in Human Plasma [12]

    • Column: Agilent ZORBAX Eclipse XDB-C18

    • Mobile Phase: Methanol-0.1% formic acid in water (80:20)

    • Ionization: Electrospray Ionization (ESI), positive ion mode

    • Detection: Multiple Reaction Monitoring (MRM)

      • Lopinavir transition: m/z 629.6 → 155.2

      • Ritonavir transition: m/z 721.4 → 268.2

Spectroscopic Characterization

Isolated impurities are further characterized using various spectroscopic techniques to confirm their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure.[1][3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[1][3]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the impurity.[1][3]

Forced Degradation Study Protocol[5]
  • Acid Degradation: 1 mL of lopinavir stock solution + 1 mL of 2 N HCl, refluxed at 60°C for 30 mins.

  • Base Degradation: 1 mL of lopinavir stock solution + 1 mL of 2 N NaOH, refluxed at 60°C for 30 mins.

  • Oxidative Degradation: 1 mL of lopinavir stock solution + 1 mL of 20% H₂O₂, kept at 60°C for 30 mins.

  • Thermal Degradation: Lopinavir solution placed in an oven at 105°C for 6 hours.

  • Photolytic Degradation: 100 µg/mL solution exposed to UV light in a photostability chamber for 7 days.

Visualizations

Lopinavir Metabolism and Potential for Impurity Formation

Lopinavir is extensively metabolized by the cytochrome P450 system, primarily by the CYP3A isozyme.[2] This metabolic pathway can be a source of oxidative metabolites that may be considered impurities.

Lopinavir_Metabolism Lopinavir Lopinavir CYP3A4 CYP3A4 Isozyme Lopinavir->CYP3A4 Metabolism in Liver Metabolites Oxidative Metabolites (e.g., M1, M3, M4) CYP3A4->Metabolites Oxidation

Caption: Lopinavir metabolism by CYP3A4 leading to oxidative metabolites.

General Workflow for Impurity Identification and Characterization

The process of identifying and characterizing impurities in a drug substance follows a logical workflow.

Impurity_Identification_Workflow cluster_0 Detection & Quantification cluster_1 Identification cluster_2 Characterization & Control API Lopinavir API HPLC HPLC Analysis (Impurity Profiling) API->HPLC LCMS LC-MS Analysis HPLC->LCMS Unknown Peak > 0.1% Isolation Impurity Isolation LCMS->Isolation NMR NMR Spectroscopy Structure Structure Elucidation NMR->Structure FTIR FT-IR Spectroscopy FTIR->Structure Isolation->NMR Isolation->FTIR Synthesis Impurity Synthesis Structure->Synthesis Confirmation Control Establish Control Strategy Structure->Control

Caption: Workflow for the identification and characterization of lopinavir impurities.

Logical Relationship in Process-Related Impurity Formation

The formation of process-related impurities is directly linked to the synthetic route of the API.

Process_Impurity_Formation cluster_synthesis Lopinavir Synthesis cluster_impurities Impurity Formation RM Starting Materials & Reagents Intermediates Intermediates RM->Intermediates API Lopinavir API Intermediates->API Impurity_RM Impurity in Starting Material Impurity_RM->RM Side_Reaction Side Reaction Side_Reaction->Intermediates Over_Reaction Over-Reaction Over_Reaction->API Degradation_Process Degradation of Intermediates Degradation_Process->Intermediates

References

The Cornerstone of Modern Antivirals: A Technical Guide to the Role of Chiral Building Blocks in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. In the realm of antiviral drug development, the precise stereochemical control during synthesis is not merely an academic exercise but a critical determinant of a drug's success. This technical guide provides an in-depth exploration of the role of chiral building blocks and asymmetric synthesis in the creation of potent antiviral agents. We delve into the core concepts of stereoisomerism in biological systems, examine the strategic use of the "chiral pool," and present detailed case studies of leading antiviral drugs such as Oseltamivir and Remdesivir. This whitepaper includes structured data tables for quantitative comparison, detailed experimental protocols for key synthetic and analytical methods, and logical diagrams to visualize complex workflows and pathways, offering a comprehensive resource for professionals in the field.

Introduction: The Imperative of Chirality in Antiviral Therapy

A vast number of pharmaceuticals are chiral molecules, existing as non-superimposable mirror images known as enantiomers.[1][2][3] Within the chiral environment of the human body, these enantiomers often exhibit profound differences in their pharmacodynamic and pharmacokinetic properties.[1][4][5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to toxicity.[2][3] Consequently, the development of single-enantiomer drugs has become a standard in the pharmaceutical industry, driven by the need for improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for adverse drug interactions.[1][2]

The synthesis of enantiomerically pure antiviral drugs relies heavily on two primary strategies: asymmetric synthesis and chiral pool synthesis . Asymmetric synthesis creates the desired stereochemistry from achiral or racemic precursors using chiral catalysts or reagents.[4][6] Chiral pool synthesis, the focus of this guide, leverages nature's readily available, enantiomerically pure molecules—such as carbohydrates, amino acids, and terpenes—as starting materials, or "chiral building blocks."[7][8] These building blocks provide a cost-effective and efficient pathway to complex chiral molecules, incorporating pre-existing stereocenters into the final drug structure.[8] This guide will illuminate the strategic application of these chiral building blocks in the synthesis of modern antiviral therapies.

Core Concepts in Chiral Synthesis

The "Chiral Pool": Nature's Contribution to Drug Synthesis

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that are ideal starting points for the synthesis of complex chiral molecules.[8] Carbohydrates like D-glucose and D-ribose, amino acids such as L-phenylalanine, and natural acids like shikimic acid and quinic acid are prominent members of this pool.[4][7][8] Their defined stereochemistry provides a robust foundation for building the intricate architectures of antiviral drugs, bypassing the need for creating chirality from scratch.

Chiral_Pool_Synthesis cluster_0 Natural Sources cluster_1 Synthesis Pathway Carbohydrates Carbohydrates (e.g., D-Ribose) ChiralPool Chiral Pool (Enantiopure Starting Material) Carbohydrates->ChiralPool AminoAcids Amino Acids (e.g., L-Alanine) AminoAcids->ChiralPool NaturalAcids Natural Acids (e.g., Shikimic Acid) NaturalAcids->ChiralPool Intermediate Chiral Intermediate (Stereocenters Preserved) ChiralPool->Intermediate Functional Group Interconversion Target Antiviral Drug (Final Product) Intermediate->Target Further Elaboration

Caption: Conceptual workflow of Chiral Pool Synthesis.

Asymmetric Catalysis: Creating Chirality

When a suitable chiral building block is unavailable, chemists turn to asymmetric catalysis. This powerful strategy uses a small amount of a chiral catalyst (organocatalyst, transition metal complex, or enzyme) to convert a large amount of a non-chiral starting material into a chiral product with high enantiomeric purity.[4][6][9] This approach is crucial for synthesizing drugs where the chiral centers do not originate from the natural chiral pool.

The Importance of Enantiomeric Purity

Enantiomeric purity is a critical quality attribute for a chiral drug, representing the proportion of the active enantiomer relative to the unwanted one.[10][11] High enantiomeric purity is essential for ensuring a consistent therapeutic effect and a reliable safety profile.[5][10] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, requiring developers to characterize each enantiomer and justify the development of a racemic mixture over a single enantiomer.[12][13]

Case Studies: Synthesis of Key Chiral Antiviral Drugs

The following case studies illustrate the application of chiral building blocks and asymmetric methods in the synthesis of globally recognized antiviral drugs.

Oseltamivir (Tamiflu)

Oseltamivir is an inhibitor of the neuraminidase enzyme, crucial for the release of influenza virus particles from infected cells.[4] The molecule contains three stereocenters, and only the specific (3R,4R,5S)-isomer exhibits potent antiviral activity.[14][15]

Synthetic Strategy: The commercial synthesis of Oseltamivir famously starts from (-)-shikimic acid , a chiral building block harvested from Chinese star anise, or (-)-quinic acid .[4][8][16] These routes capitalize on the pre-existing stereocenters of the starting material to establish the correct stereochemistry in the final product. More recent, greener syntheses have employed organocatalytic methods to build the chiral centers from achiral starting materials.[15][17]

Oseltamivir_Synthesis Shikimic (-)-Shikimic Acid (Chiral Pool) Epoxide Key Epoxide Intermediate Shikimic->Epoxide Multi-step Conversion Azide Azide Intermediate (Stereospecific Opening) Epoxide->Azide Azide Addition Oseltamivir (-)-Oseltamivir (Final Drug) Azide->Oseltamivir Reduction & Functionalization

Caption: Simplified synthetic workflow for Oseltamivir.

Remdesivir (Veklury)

Remdesivir is a broad-spectrum antiviral agent and a prodrug that, once metabolized, inhibits the viral RNA-dependent RNA polymerase (RdRp).[4][9] Its complex structure contains six chiral centers, including a critical phosphorus stereocenter (P-chiral center).[18] The (SP)-diastereomer is the active form.[19]

Synthetic Strategy: The synthesis of Remdesivir is a significant challenge, particularly the stereocontrolled formation of the P-chiral phosphoramidate moiety.[4] While the ribose-like core can be derived from chiral pool precursors, the key phosphorylation step often produces a mixture of diastereomers.[20] Advanced methods use chiral catalysts to achieve a Dynamic Kinetic Asymmetric Transformation (DyKAT) , where a racemic starting material is efficiently converted into the desired single (SP)-isomer.[21][22]

Remdesivir_DyKAT Racemate P-Racemic Phosphoryl Chloride Sp_Product (SP)-Remdesivir (Desired Product) Racemate->Sp_Product Nucleoside Protected Nucleoside (GS-441524) Nucleoside->Sp_Product Catalyst Chiral Bicyclic Imidazole Catalyst Catalyst->Sp_Product DyKAT Rp_Product (RP)-Isomer (Minor Product)

Caption: Logic of DyKAT in Remdesivir synthesis.

Other Key Chiral Antivirals

Many other crucial antiviral drugs rely on chiral building blocks for their synthesis. This underscores the universality and importance of this synthetic strategy.

Drug NameTarget Virus(es)No. of Chiral CentersChiral Building Block / Key Asymmetric Step
Zanamivir Influenza A/B4N-Acetylneuraminic Acid (Sialic Acid)[4]
Lamivudine HIV, Hepatitis B2D-Mannose or other carbohydrates[7]
Abacavir HIV, Hepatitis B2Chiral resolution using γ-lactamase[4][23]
Sofosbuvir Hepatitis C4 (1 P-chiral)D-Ribose derivative[18]
Efavirenz HIV-11Asymmetric addition using a chiral additive[4]
Amprenavir HIV3L-Phenylalanine and L-malic acid[4][23]

Table 1: Selected Chiral Antiviral Drugs and Their Synthetic Origins.

Experimental Protocols & Methodologies

The successful synthesis and development of a chiral drug require robust experimental and analytical protocols. Below are representative methodologies for synthesis and chiral purity analysis.

Key Experiment: Organocatalytic Synthesis of an Oseltamivir Diastereomer

This protocol describes a key step in a stereoselective synthesis of an oseltamivir diastereomer, illustrating the principles of organocatalysis.[15]

Reaction: Stereoselective Michael addition of aldehyde 2 to nitroalkene 3 .

Materials:

  • Aldehyde 2 (synthesized from oxiran-2-ylmethanol)

  • Nitroalkene 3 (synthesized from nitromethane)

  • (S)-diphenylprolinol silyl ether (Jørgensen–Hayashi catalyst)

  • Mandelic acid

  • Toluene (solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of aldehyde 2 (1.0 equiv.) in toluene under an inert atmosphere, add mandelic acid (0.2 equiv.).

  • Add the Jørgensen–Hayashi catalyst (0.2 equiv.) to the mixture.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of nitroalkene 3 (1.2 equiv.) in toluene dropwise over 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product (a mixture of syn and anti diastereomers) by flash column chromatography on silica gel to separate the isomers.

  • Characterize the purified Michael adducts using NMR spectroscopy and determine the enantiomeric excess (e.e.) using chiral HPLC.

Chiral Purity Analysis: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a drug substance.[13][24] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[13]

Chiral_HPLC_Workflow Sample Prepare Sample (e.g., Efavirenz in mobile phase) Inject Inject into HPLC System Sample->Inject Column Separation on Chiral Stationary Phase (CSP) Inject->Column Detect UV Detector Column->Detect Chromatogram Generate Chromatogram (Two separated peaks) Detect->Chromatogram Analyze Integrate Peak Areas & Calculate Enantiomeric Excess (e.e.) Chromatogram->Analyze

Caption: Experimental workflow for chiral purity analysis by HPLC.

Example Protocol: Enantiomeric Separation of Efavirenz [25]

This method is used to separate the (S)-Efavirenz (active) from the unwanted (R)-Efavirenz.

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector
Chiral Stationary Phase Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Column Dimensions 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 247 nm
Column Temperature 25 °C
Injection Volume 20 µL
Expected Retention Time (tR) (R)-Efavirenz: ~7.5 min, (S)-Efavirenz: ~9.2 min
Limit of Detection (LOD) 66 ng/mL for the (R)-isomer
Limit of Quantification (LOQ) 200 ng/mL for the (R)-isomer

Table 2: Example Parameters for Chiral HPLC Analysis of Efavirenz.[25]

Conclusion and Future Perspectives

The strategic use of chiral building blocks from nature's chiral pool has been, and continues to be, a cornerstone of antiviral drug synthesis. This approach provides an elegant and efficient route to complex, enantiomerically pure molecules, as exemplified by the syntheses of Oseltamivir and numerous nucleoside analogues.[4][7] As synthetic challenges grow, such as in the case of Remdesivir, chiral pool strategies are increasingly augmented by powerful asymmetric catalytic methods that create stereocenters with remarkable precision.[4][21]

The future of antiviral drug development will likely see a greater emphasis on sustainability and efficiency. This includes the discovery and implementation of "greener" catalytic systems that minimize waste and avoid harsh reagents.[4][9] Furthermore, the exploration of novel chiral scaffolds, moving beyond traditional nucleoside analogues, will open new avenues for discovering antiviral agents with unique mechanisms of action, helping to prepare for future viral threats.[26][27] The principles of stereochemistry and the tools of asymmetric synthesis will remain indispensable in this ongoing endeavor.

References

An In-depth Technical Guide on the Discovery and Origin of CAS 192725-50-1: A Key Intermediate in Lopinavir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and synthesis of the chemical compound identified by CAS number 192725-50-1. This compound, chemically known as (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, is a critical chiral intermediate in the manufacture of the antiretroviral drug Lopinavir. This document details the synthetic pathway, including experimental protocols and associated quantitative data, to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Introduction and Chemical Identity

The compound with CAS number 192725-50-1 is (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid. It is a chiral organic compound featuring a tetrahydropyrimidin-2-one core linked to a derivative of the amino acid L-valine.[1] Its specific stereochemistry is crucial for its role as a key building block in the total synthesis of Lopinavir, a potent HIV protease inhibitor.[2][3] Lopinavir is a cornerstone of antiretroviral therapy, used in combination with other drugs to manage HIV/AIDS.[1]

Initial database inquiries may erroneously associate CAS 192725-50-1 with the farnesoid X receptor (FXR) agonist GW4064. However, thorough verification confirms that GW4064 is a distinct molecule with the CAS number 278779-30-9. This guide focuses exclusively on the Lopinavir intermediate.

Table 1: Chemical and Physical Properties of CAS 192725-50-1

PropertyValue
Systematic Name (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid
Molecular Formula C₉H₁₆N₂O₃
Molecular Weight 200.23 g/mol
Appearance White to off-white solid
Boiling Point 440.793 °C at 760 mmHg
Flash Point 220.384 °C
Density 1.176 g/cm³
pKa 4.39 ± 0.10 (Predicted)
Storage Temperature 2-8°C
Solubility Slightly soluble in DMSO and Methanol

Discovery and Origin

The discovery of CAS 192725-50-1 is intrinsically linked to the development of the HIV protease inhibitor Lopinavir by Abbott Laboratories in the late 1990s. The development of potent and selective HIV protease inhibitors was a major focus of antiviral research. The synthesis of Lopinavir required a chiral building block that would form a key part of the molecule's interaction with the HIV protease enzyme.

(2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid was designed and synthesized as this crucial intermediate. Its origin lies in the modification of the natural amino acid L-valine, which provides the necessary stereochemistry for the final drug product.[1][4] The development of this intermediate is detailed in patents filed by Abbott, such as U.S. Patent 5,914,332.[5]

Synthetic Pathway

The synthesis of (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid begins with the readily available chiral starting material, L-valine. The overall synthetic strategy involves the protection of the amino group, followed by the formation of the tetrahydropyrimidinone ring, and subsequent deprotection to yield the final carboxylic acid intermediate.

Below is a logical workflow for the synthesis, followed by a detailed experimental protocol derived from the literature.

G cluster_0 Synthesis of CAS 192725-50-1 L-valine L-valine N-protection N-protection L-valine->N-protection Protected L-valine Protected L-valine N-protection->Protected L-valine Ring Formation Ring Formation Protected L-valine->Ring Formation Protected Intermediate Protected Intermediate Ring Formation->Protected Intermediate Deprotection Deprotection Protected Intermediate->Deprotection CAS 192725-50-1 CAS 192725-50-1 Deprotection->CAS 192725-50-1

Caption: Synthetic workflow for CAS 192725-50-1 from L-valine.

Detailed Experimental Protocol

The following protocol is a composite of procedures described in the patent literature, particularly U.S. Patent 6,372,905 B1, and related publications.

Step 1: Synthesis of the Activated Intermediate

This step involves the activation of the carboxylic acid group of (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid for subsequent coupling reactions in the total synthesis of Lopinavir.

  • Reaction: A mixture of 24.8 g of (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (CAS 192725-50-1) and 21.0 g of carbonyldiimidazole is prepared in 147.5 g of ethyl acetate.[6]

  • Conditions: The mixture is stirred at a temperature of 15 to 25°C for not less than 1 hour.[6]

  • Outcome: This reaction forms an activated imidazolide intermediate in solution, which is typically used directly in the next step without isolation.[6]

Note: While the above protocol details the activation of the final intermediate, the synthesis of the intermediate itself from L-valine involves a multi-step process that includes N-alkylation and cyclization. The precise, detailed experimental protocol for the multi-step synthesis of the intermediate from L-valine is proprietary and not fully disclosed in the public domain. However, the general transformation involves reacting a protected L-valine derivative with a suitable three-carbon unit to form the tetrahydropyrimidinone ring.

Role in Lopinavir Synthesis

CAS 192725-50-1 serves as a key chiral building block in the total synthesis of Lopinavir. The carboxylic acid functionality of the intermediate is activated and then coupled with an amino group of another complex intermediate, (2S,3S,5S)-5-amino-2-(N,N-dibenzylamino)-3-hydroxy-1,6-diphenylhexane, to form an amide bond.[3] This reaction is a critical step in assembling the final Lopinavir molecule.

G cluster_1 Role in Lopinavir Synthesis CAS 192725-50-1 CAS 192725-50-1 Activation Activation CAS 192725-50-1->Activation Activated Intermediate Activated Intermediate Activation->Activated Intermediate Peptide Coupling Peptide Coupling Activated Intermediate->Peptide Coupling Amine Intermediate Amine Intermediate Amine Intermediate->Peptide Coupling Lopinavir Precursor Lopinavir Precursor Peptide Coupling->Lopinavir Precursor Final Deprotection Final Deprotection Lopinavir Precursor->Final Deprotection Lopinavir Lopinavir Final Deprotection->Lopinavir

Caption: Logical workflow of the coupling of CAS 192725-50-1 in Lopinavir synthesis.

Table 2: Quantitative Data for a Key Coupling Reaction in Lopinavir Synthesis

ParameterValueReference
Starting Material (CAS 192725-50-1) 24.8 g[6]
Activating Agent (Carbonyldiimidazole) 21.0 g[6]
Solvent (Ethyl Acetate) 147.5 g[6]
Reaction Temperature 15-25°C[6]
Reaction Time ≥ 1 hour[6]
Overall Yield of Lopinavir (from subsequent steps) Typically high, though specific yield for this step is not isolated.-
Purity of final Lopinavir >99.5%[3]

Conclusion

The compound CAS 192725-50-1, (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, is a testament to the intricate molecular design required for the development of modern pharmaceuticals. Its discovery and synthesis were pivotal to the successful production of the vital anti-HIV medication, Lopinavir. This guide has provided a detailed account of its identity, origin, and role in the synthesis of Lopinavir, supported by available experimental data and workflows. A thorough understanding of the synthesis and properties of such key intermediates is essential for professionals engaged in the research and development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Proteomic Analysis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, representative protocol for investigating the effects of the small molecule (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid on the proteome of a human cell line. Due to the limited availability of specific published data on the proteomics applications of this particular compound, this document outlines a robust, general-purpose quantitative proteomics workflow. The described methodology utilizes label-free quantification (LFQ) mass spectrometry to identify and quantify protein expression changes following treatment with the compound. This protocol is intended to serve as a comprehensive guide for researchers aiming to elucidate the compound's mechanism of action and identify potential protein targets.

Introduction

The study of how small molecules interact with the cellular proteome is fundamental to drug discovery and development. Understanding these interactions can reveal a compound's mechanism of action, identify its molecular targets, and uncover potential off-target effects. (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid is a pyrimidine derivative whose biological activity and impact on the proteome are not yet extensively characterized.

This document details a hypothetical, yet scientifically rigorous, experimental workflow to assess the proteomic changes induced by this compound in a cultured human cell line (e.g., HeLa or HEK293T). The protocol covers cell culture and treatment, protein extraction and digestion, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data analysis for label-free quantification.[1] The aim is to provide a solid foundation for researchers to design and execute their own studies into the effects of this and similar small molecules.

Data Presentation: Hypothetical Quantitative Proteomics Data

The following table represents a typical format for presenting quantitative data from a label-free proteomics experiment. It showcases hypothetical results of treating a human cell line with (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid versus a vehicle control. The data highlights proteins with significant changes in abundance.

UniProt IDGene NameProtein NameLog2 Fold Change (Treated/Control)p-valueAdjusted p-value (FDR)Regulation
P04637TP53Cellular tumor antigen p531.580.00120.0098Upregulated
P62258HSP90AA1Heat shock protein HSP 90-alpha-1.250.00250.018Downregulated
Q06830NPM1Nucleophosmin1.890.00080.0071Upregulated
P11021HSPD160 kDa heat shock protein, mitochondrial-1.050.00410.029Downregulated
P60709ACTBActin, cytoplasmic 10.050.950.98No Change
P31946YWHAZ14-3-3 protein zeta/delta0.120.820.91No Change

Experimental Protocols

This section provides a detailed methodology for a quantitative proteomics study to investigate the effects of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid.

Cell Culture and Treatment
  • Cell Line Maintenance: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed 2 x 10^6 cells per 10 cm dish and allow them to adhere and grow for 24 hours to reach approximately 70-80% confluency.

  • Compound Preparation: Prepare a 10 mM stock solution of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid in dimethyl sulfoxide (DMSO).

  • Treatment:

    • For the 'Treated' group, replace the culture medium with fresh medium containing the compound at a final concentration of 10 µM.

    • For the 'Control' group, replace the medium with fresh medium containing an equivalent volume of DMSO (vehicle control).

    • Prepare at least three biological replicates for each condition.

  • Incubation: Incubate the cells for 24 hours under standard culture conditions.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).[2]

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[3]

    • Discard the supernatant and flash-freeze the cell pellets in liquid nitrogen. Store at -80°C until further processing.[2]

Protein Extraction, Reduction, Alkylation, and Digestion
  • Cell Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (8 M urea in 50 mM triethylammonium bicarbonate (TEAB), supplemented with protease and phosphatase inhibitors).

  • Sonication: Sonicate the lysate on ice with 3-4 cycles of 10 seconds on and 30 seconds off to ensure complete cell disruption and to shear DNA.

  • Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a Bradford or BCA protein assay.

  • Reduction: Take 100 µg of protein from each sample and add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 45 minutes.

  • Alkylation: Cool the samples to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the samples 8-fold with 50 mM TEAB to reduce the urea concentration to below 1 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C with gentle shaking.

  • Peptide Cleanup:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using C18 solid-phase extraction (SPE) cartridges according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: Analyze the peptide samples using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Chromatographic Separation:

    • Load 1 µg of peptides onto a C18 trap column.

    • Separate the peptides on an analytical C18 column (e.g., 75 µm x 50 cm) using a linear gradient of 5% to 40% acetonitrile in 0.1% formic acid over 120 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometry:

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • Acquire full MS scans in the Orbitrap from m/z 350 to 1500 with a resolution of 120,000.

    • Select the top 20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Acquire MS/MS scans in the Orbitrap with a resolution of 30,000.

    • Use a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor.

Data Analysis
  • Peptide and Protein Identification: Process the raw MS data using a software platform such as MaxQuant or Proteome Discoverer. Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) with a specified false discovery rate (FDR) of 1% at both the peptide and protein levels.

  • Label-Free Quantification (LFQ): Use the LFQ algorithm within the software to calculate protein intensities based on the extracted ion chromatograms of the precursor ions.[1][4]

  • Statistical Analysis:

    • Import the protein intensity data into a statistical analysis software (e.g., Perseus or R).

    • Log2-transform the intensity values and impute missing values.

    • Perform a two-sample t-test to identify proteins that are differentially expressed between the treated and control groups.

    • Apply a Benjamini-Hochberg correction to control the FDR.

    • Proteins with an adjusted p-value < 0.05 and a log2 fold change > |1.0| are considered significantly regulated.

  • Bioinformatics Analysis: Perform functional enrichment analysis (e.g., Gene Ontology, pathway analysis) on the list of significantly regulated proteins to identify perturbed biological processes and signaling pathways.

Visualizations

Experimental Workflow Diagram

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture & Treatment (HeLa cells + Compound/Vehicle) harvesting 2. Cell Harvesting (Washing & Pelleting) cell_culture->harvesting lysis 3. Protein Extraction (Lysis & Sonication) harvesting->lysis digestion 4. Protein Digestion (Reduction, Alkylation, Trypsin) lysis->digestion cleanup 5. Peptide Cleanup (Desalting) digestion->cleanup lcms 6. LC-MS/MS Analysis (Peptide Separation & MS/MS) cleanup->lcms Dried Peptides identification 7. Protein Identification (Database Search, 1% FDR) lcms->identification Raw MS Data quantification 8. Label-Free Quantification (Protein Intensity Calculation) identification->quantification statistics 9. Statistical Analysis (T-test, FDR Correction) quantification->statistics bioinformatics 10. Bioinformatics (Pathway & GO Analysis) statistics->bioinformatics

Caption: Workflow for quantitative proteomics analysis of small molecule effects.

Signaling Pathway Diagram (Hypothetical)

Signaling_Pathway cluster_pathway Hypothetical p53 Activation Pathway compound (S)-Tetrahydro-α-(1-methylethyl) -2-oxo-1(2H)-pyrimidineacetic acid NPM1 NPM1 (Upregulated) compound->NPM1 Induces MDM2 MDM2 NPM1->MDM2 Sequesters/Inhibits p53 p53 (Upregulated) MDM2->p53 Ubiquitination & Degradation cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: Hypothetical signaling pathway affected by the compound.

References

Application of 4-Amino-3-isobutylpyrimidine-2,6-dione in Asymmetric Synthesis: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the scientific literature and chemical databases has revealed no documented applications of 4-Amino-3-isobutylpyrimidine-2,6-dione in the field of asymmetric synthesis.

Despite extensive searches for its use as a chiral auxiliary, catalyst, or starting material in stereoselective reactions, no relevant studies, experimental protocols, or quantitative data could be identified. The existing literature primarily focuses on the synthesis of various pyrimidine derivatives for their potential biological activities, rather than their application in controlling the stereochemistry of chemical transformations.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and experimental workflows, due to the absence of published research on this specific topic. There is no information to suggest that this compound has been successfully employed to induce asymmetry in chemical reactions.

Researchers and professionals in drug development seeking chiral pyrimidine-based scaffolds for asymmetric synthesis may need to explore other derivatives that have been explicitly designed and validated for such purposes. The search results did indicate a broad interest in chiral pyrimidine and aminopyrimidine structures for various applications, but not the specific compound requested.

Application Notes and Protocols for the Use of CAS 192725-50-1 as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, identified by CAS number 192725-50-1, is a critical intermediate in the synthesis of Lopinavir, a potent antiretroviral drug used in the management of HIV/AIDS.[1] It is also classified as a potential impurity in the final drug product, making its accurate quantification essential for quality control (QC) in pharmaceutical manufacturing.[2][3] These application notes provide a detailed protocol for the use of CAS 192725-50-1 as a reference standard for identification and quantification using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for analytical method development, validation, and routine QC testing of Lopinavir and its intermediates.[4]

Chemical Information

ParameterValue
CAS Number 192725-50-1
IUPAC Name (2S)-3-Methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid
Synonyms (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, Lopinavir Impurity 12
Molecular Formula C₉H₁₆N₂O₃[2][5]
Molecular Weight 200.23 g/mol [2][5][6]
Solubility Slightly soluble in DMSO and Methanol[1]

Experimental Protocols

Preparation of Standard and Sample Solutions

Reference Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of CAS 192725-50-1 reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve the standard in a minimal amount of methanol and then dilute to the mark with the mobile phase diluent (Acetonitrile:Water 50:50 v/v).

  • Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct the calibration curve.

Sample Solution Preparation:

  • Accurately weigh a sample of the active pharmaceutical ingredient (API) or drug product containing the potential impurity.

  • Dissolve the sample in the mobile phase diluent to achieve a final concentration where the expected impurity level falls within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters

A reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of CAS 192725-50-1.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes

Data Presentation

System Suitability

The following table summarizes the system suitability parameters that should be met before proceeding with the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Calibration Curve Data

A typical calibration curve for the CAS 192725-50-1 reference standard is presented below.

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999
Method Validation Summary

The following table summarizes the key validation parameters for the HPLC method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Visualizations

logical_relationship cluster_synthesis Lopinavir Synthesis Pathway cluster_qc Quality Control Precursors Precursors CAS_192725_50_1 (S)-Tetrahydro-α-(1-methylethyl)-2-oxo- 1(2H)-pyrimidineacetic acid (CAS 192725-50-1) Precursors->CAS_192725_50_1 Synthesis Step Lopinavir_API Lopinavir (API) CAS_192725_50_1->Lopinavir_API Further Synthesis Impurity Impurity (CAS 192725-50-1) Lopinavir_API->Impurity Contains

Caption: Logical relationship of CAS 192725-50-1 as an intermediate and impurity in Lopinavir synthesis.

hplc_workflow Start Start Prep_Standards Prepare Reference Standard Solutions (CAS 192725-50-1) Start->Prep_Standards Prep_Samples Prepare Sample Solutions (e.g., Lopinavir API) Start->Prep_Samples HPLC_Analysis HPLC Analysis Prep_Standards->HPLC_Analysis Prep_Samples->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration Curve) Data_Acquisition->Data_Processing Quantification Quantification of Impurity Data_Processing->Quantification Report Generate Report Quantification->Report End End Report->End

Caption: Experimental workflow for using a reference standard in HPLC analysis for impurity quantification.

References

Quantifying Lopinavir Impurities: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical methods for the quantification of impurities in the antiretroviral drug, Lopinavir. Adherence to strict impurity profiling is critical for ensuring the safety and efficacy of pharmaceutical products, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4][5] This application note details validated chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the separation and quantification of known and potential impurities in Lopinavir drug substances and products.

Introduction to Lopinavir and its Impurities

Lopinavir is a protease inhibitor widely used in the treatment of HIV/AIDS.[6][7] During its synthesis and storage, various related substances, including starting materials, by-products, intermediates, and degradation products, can arise as impurities.[2][5][7] The ICH Q3A and Q3B guidelines necessitate the reporting, identification, and qualification of these impurities to ensure the quality and safety of the final drug product.[1][2][3] Common Lopinavir impurities that have been identified include process-related impurities and degradation products formed under stress conditions like hydrolysis, oxidation, and photolysis.[7][8][9][10]

Analytical Approaches for Impurity Quantification

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical compounds.[6][11] For Lopinavir, reversed-phase HPLC and UPLC methods are predominantly employed due to their high resolution and sensitivity.[10][12][13][14][15][16] These methods, often coupled with UV or mass spectrometry detectors, allow for the detection and quantification of impurities at levels as low as 0.03% to 0.1%.[12]

Experimental Workflow

The general workflow for quantifying Lopinavir impurities involves sample preparation, chromatographic separation, detection, and data analysis. A visual representation of this process is provided below.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Lopinavir Sample Dissolve Dissolve in Diluent (e.g., Methanol/Acetonitrile) Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter through 0.22 µm filter Dilute->Filter Inject Inject into HPLC/UPLC System Filter->Inject Separate Separation on C8 or C18 Column Inject->Separate Detect Detect with PDA/UV or MS Detector Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Impurity Levels (% area normalization) Integrate->Calculate Report Generate Report Calculate->Report

Figure 1. General experimental workflow for the quantification of Lopinavir impurities.

High-Performance Liquid Chromatography (HPLC) Method

A validated gradient reversed-phase HPLC method is a robust technique for the determination of Lopinavir and its related substances.[12][13]

Protocol: HPLC Method for Lopinavir Impurities
  • Chromatographic System:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[12][13]

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 2.5 with phosphoric acid.[12][13]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      15 40 60
      35 30 70
      45 30 70
      50 60 40

      | 55 | 60 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45 °C.[12][13]

    • Detection Wavelength: 210 nm.[12][13]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: A mixture of water and acetonitrile (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of Lopinavir reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).

    • Sample Solution: Accurately weigh and dissolve the Lopinavir drug substance or a powdered portion of the drug product in the diluent to obtain a concentration similar to the standard solution. Sonicate to ensure complete dissolution.

    • Spiked Sample Solution (for validation): Prepare a sample solution and spike it with known amounts of impurity reference standards.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates).

    • Inject the sample solution.

    • Identify and quantify the impurities based on their retention times relative to the main Lopinavir peak. The percentage of each impurity is typically calculated using the area normalization method.

Quantitative Data Summary: HPLC Method
ParameterTypical ValueReference
Limit of Detection (LOD) 0.028 - 0.063 µg/mL[12][13]
Limit of Quantitation (LOQ) 0.084 - 0.192 µg/mL[12][13]
Linearity (r²) > 0.999[17]
Accuracy (% Recovery) 98.0 - 102.0%[17]
Precision (% RSD) < 2.0%[18][19]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption. A validated gradient UPLC method provides a more rapid analysis of Lopinavir and its impurities.[14][15][20]

Protocol: UPLC Method for Lopinavir Impurities
  • Chromatographic System:

    • UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.[14][15][20]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[14][15][20]

    • Mobile Phase A: 0.1% Trifluoroacetic acid or Triethylamine buffer (pH 2.2) in water.[14][15]

    • Mobile Phase B: A mixture of acetonitrile and methanol (85:15 v/v) containing 0.1% Phosphoric acid.[14][15]

    • Gradient Program: A suitable gradient to ensure separation of all impurities.

    • Flow Rate: 0.4 mL/min.[14][15][20]

    • Column Temperature: 30 °C.[14][15]

    • Detection Wavelength: 215 nm.[14][15][20]

    • Injection Volume: 3.5 µL.[14][20]

  • Preparation of Solutions:

    • Diluent: Methanol.[14]

    • Standard and Sample Solutions: Prepare as described in the HPLC method, using methanol as the diluent.

  • Procedure:

    • Follow the same procedural steps as outlined for the HPLC method, adjusting for the shorter run times and different system parameters of the UPLC.

Quantitative Data Summary: UPLC Method
ParameterTypical ValueReference
Limit of Detection (LOD) 0.332 µg/mL (Lopinavir)[14]
Limit of Quantitation (LOQ) 0.831 µg/mL (Lopinavir)[14]
Linearity (r²) > 0.999[14]
Accuracy (% Recovery) 98.0 - 102.0%[14]
Precision (% RSD) < 2.0%[14]

Relationship Between Analytical Techniques

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput and desired resolution. Mass spectrometry can be coupled with either technique for impurity identification.

Techniques cluster_main Analytical Techniques for Lopinavir Impurity Profiling HPLC HPLC (High-Performance Liquid Chromatography) UPLC UPLC (Ultra-Performance Liquid Chromatography) HPLC->UPLC Method Transfer for Higher Throughput LCMS LC-MS (Liquid Chromatography-Mass Spectrometry) HPLC->LCMS Coupling for Identification UPLC->LCMS Coupling for Identification

Figure 2. Interrelationship of analytical techniques for Lopinavir impurity analysis.

Conclusion

The HPLC and UPLC methods detailed in this application note are proven to be specific, accurate, precise, and robust for the quantification of Lopinavir impurities. These protocols provide a solid foundation for quality control laboratories and researchers in the pharmaceutical industry to ensure that Lopinavir drug substances and products meet the stringent regulatory requirements for purity and safety. The choice of method will depend on the specific laboratory capabilities and analytical needs. For structural elucidation of unknown impurities, coupling these chromatographic methods with mass spectrometry is highly recommended.[12][13][21][22]

References

Application Notes and Protocols for Incorporating Chiral Pyrimidine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The introduction of chirality into the pyrimidine scaffold can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. Enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to off-target effects. Therefore, the stereoselective synthesis and evaluation of chiral pyrimidine derivatives are critical aspects of modern drug design.

These application notes provide an overview of the significance of chiral pyrimidine derivatives in targeting various diseases, particularly cancer and viral infections. Detailed protocols for the synthesis and biological evaluation of these compounds are presented to guide researchers in this promising field.

Data Presentation: Biological Activity of Chiral Pyrimidine Derivatives

The following tables summarize the in vitro biological activities of selected chiral pyrimidine derivatives, highlighting their potency against various targets.

Table 1: Anticancer Activity of Chiral Pyrimidine Derivatives

Compound/DerivativeTarget/Cell LineIC50 (µM)Reference
(S)-1a (LRRK2 Inhibitor) LRRK2 (G2019S)0.05[1]
(R)-1b (LRRK2 Inhibitor) LRRK2 (G2019S)1.95[1]
(E)-8f (DDR2 Inhibitor) HT-29 (Colon Cancer)4.55 ± 0.23[2]
(E)-8g (DDR2 Inhibitor) HT-29 (Colon Cancer)4.01 ± 0.20[2]
Compound 38j (Aurora Kinase Inhibitor) U937 (Leukemia)0.012[3]
Compound 45a (PLK-1 Inhibitor) HeLaS3 (Cervical Cancer)0.0029[3]
Compound 11 (BTK Inhibitor) BTK0.00795[4]
Compound 13 (BTK Inhibitor) BTK0.0111[4]
Compound 4i (Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine) MCF-7 (Breast Cancer)0.33 ± 0.24
Compound 4i (Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine) HeLa (Cervical Cancer)0.52 ± 0.13
Compound 4i (Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine) HepG2 (Liver Cancer)3.09 ± 0.11

Table 2: Antiviral Activity of Chiral Pyrimidine Nucleoside Analogues

Compound/DerivativeVirusIC50 (µM)Reference
2i (1,2,3-triazolyl nucleoside analogue) Influenza A H1N157.5
5i (1,2,3-triazolyl nucleoside analogue) Influenza A H1N124.3
11c (1,2,3-triazolyl nucleoside analogue) Influenza A H1N129.2
NITD449 (2'-acetylene adenosine analogue) Dengue Virus (DENV)2.0

Signaling Pathways and Mechanisms of Action

Chiral pyrimidine derivatives have been successfully designed to target a variety of signaling pathways implicated in disease. Below are representations of key pathways and the points of inhibition by these compounds.

EGFR_Signaling_Pathway ligand EGF Ligand receptor EGFR ligand->receptor Binds ras RAS receptor->ras pi3k PI3K receptor->pi3k inhibitor Chiral Pyrimidine EGFR Inhibitor inhibitor->receptor Inhibits Autophosphorylation pathway pathway downstream downstream raf raf ras->raf Activates akt akt pi3k->akt Activates mek mek raf->mek Activates erk erk mek->erk Activates proliferation Cell Proliferation erk->proliferation Promotes survival Cell Survival akt->survival Promotes

Caption: EGFR signaling pathway and the inhibitory action of chiral pyrimidine-based inhibitors.

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat->stat stat_dimer STAT Dimer stat->stat_dimer Translocates to inhibitor Chiral Pyrimidine JAK Inhibitor inhibitor->jak Inhibits nucleus Nucleus transcription Gene Transcription (Proliferation, Inflammation) stat_dimer->transcription

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by chiral pyrimidine derivatives.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of a Chiral Pyrrolo[2,3-d]pyrimidine Derivative

This protocol provides a general method for the enantioselective synthesis of chiral pyrrolo[2,3-d]pyrimidine derivatives, which can be adapted based on specific target molecules.[1]

Materials:

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Chiral amine (e.g., (S)- or (R)-2,3-dihydro-1H-inden-1-amine)

  • Diisopropylethylamine (DIEA)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl) in ethanol (catalytic amount)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Step 1: Regioselective Amination at C4 a. To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in ethanol, add the desired chiral amine (e.g., (S)-2,3-dihydro-1H-inden-1-amine, 1.1 eq) and a catalytic amount of HCl in ethanol. b. Heat the reaction mixture at 120 °C for 16 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the C4-aminated intermediate.

  • Step 2: Amination at C2 a. Dissolve the C4-aminated intermediate (1.0 eq) in ethanol. b. Add a different amine (1.2 eq) and DIEA (2.0 eq). c. Heat the reaction mixture at 80 °C for 6 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction to room temperature and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the final chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine.

Synthesis_Workflow start 2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine step1 Step 1: Regioselective Amination (C4) + Chiral Amine, HCl, EtOH, 120°C start->step1 intermediate C4-aminated intermediate step1->intermediate step2 Step 2: Amination (C2) + Amine, DIEA, EtOH, 80°C intermediate->step2 product Final Chiral Product step2->product

Caption: General workflow for the synthesis of chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of chiral pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Chiral pyrimidine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: a. Prepare serial dilutions of the chiral pyrimidine derivatives in cell culture medium. The final DMSO concentration should be less than 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). c. Incubate the plate for 48-72 hours at 37°C.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for an additional 2-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with Chiral Pyrimidine Derivatives start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT solution and incubate incubate->mtt solubilize Solubilize formazan with DMSO mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the MTT cell viability assay.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the inhibitory activity of chiral pyrimidine derivatives against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., EGFR, LRRK2, Aurora Kinase)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • 384-well plates

  • Chiral pyrimidine derivatives dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • Luminometer

Procedure:

  • Compound Preparation: a. Prepare serial dilutions of the chiral pyrimidine derivatives in the kinase assay buffer.

  • Kinase Reaction: a. In a 384-well plate, add the test compounds at various concentrations. Include a vehicle control (buffer with DMSO) and a no-enzyme control. b. Add the recombinant kinase to each well (except the no-enzyme control). c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to each well. b. Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow start Prepare compound dilutions reaction Set up kinase reaction: - Kinase - Substrate - ATP start->reaction incubate Incubate at room temperature reaction->incubate detect Add ATP detection reagent incubate->detect read Measure luminescence detect->read analyze Calculate IC50 values read->analyze

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion

The incorporation of chiral centers into pyrimidine scaffolds represents a powerful strategy in the design of novel and effective therapeutic agents. The protocols and data presented herein provide a foundational resource for researchers to synthesize, evaluate, and understand the mechanism of action of chiral pyrimidine derivatives. The significant differences in biological activity often observed between enantiomers underscore the importance of stereocontrolled synthesis and chiral resolution in the drug discovery process. Further exploration of this chemical space is anticipated to yield next-generation therapeutics with improved clinical outcomes.

References

Application Notes: Characterization of the Biological Effects of 4-Amino-3-isobutylpyrimidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-isobutylpyrimidine-2,6-dione is a novel small molecule with a pyrimidine-dione core structure. This chemical scaffold is present in various biologically active compounds, including known inhibitors of key cellular regulators like kinases and bromodomains. Structurally related molecules have demonstrated potential as anticancer agents by inducing cell cycle arrest and apoptosis.[1][2] For instance, certain aminopyrimidine-diones have been identified as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), two critical targets in oncology.[2] Other related heterocyclic compounds have shown inhibitory activity against receptor tyrosine kinases such as EGFR and VEGFR, which are pivotal in tumor growth and angiogenesis.[3][4]

These application notes provide a comprehensive experimental framework to systematically investigate the biological effects of this compound, with a focus on its potential as an anticancer agent. The protocols herein describe methods to assess its impact on cell viability, apoptosis, and cell cycle progression. Furthermore, we outline strategies to explore its potential mechanism of action by examining its effects on key signaling pathways implicated in cancer, such as the PLK1/BRD4 and EGFR/VEGFR pathways.

Data Presentation

Quantitative data from the following experiments should be recorded and summarized in structured tables for clear interpretation and comparison across different cell lines and treatment conditions.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MDA-MB-231Breast CancerValue
HT-29Colorectal CancerValue
A549Lung CancerValue
PANC-1Pancreatic CancerValue

IC50: The half-maximal inhibitory concentration.

Table 2: Apoptosis Induction by this compound (24h Treatment)

Cell LineConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
MDA-MB-2310 (Control)ValueValueValue
IC50ValueValueValue
2 x IC50ValueValueValue
HT-290 (Control)ValueValueValue
IC50ValueValueValue
2 x IC50ValueValueValue

Table 3: Cell Cycle Analysis of Cells Treated with this compound (24h Treatment)

Cell LineConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MDA-MB-2310 (Control)ValueValueValue
IC50ValueValueValue
2 x IC50ValueValueValue
HT-290 (Control)ValueValueValue
IC50ValueValueValue
2 x IC50ValueValueValue

Table 4: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (µM)
PLK1Value
EGFRValue
VEGFR2Value

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[5]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with Compound (Serial Dilutions) B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[8][9]

Materials:

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at IC50 and 2x IC50 concentrations) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine with the supernatant, then centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2][4]

Materials:

  • 6-well tissue culture plates

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (~1 x 10^6 cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or store at -20°C).[10]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FL2).

G cluster_workflow Apoptosis & Cell Cycle Flow Cytometry Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay A Seed & Treat Cells (6-well plate) B Harvest Cells (Trypsinize & Centrifuge) A->B C Wash with cold PBS B->C D1 Resuspend in Binding Buffer C->D1 D2 Fix in cold 70% Ethanol C->D2 E1 Stain with Annexin V-FITC & PI D1->E1 F1 Incubate 15 min E1->F1 G1 Analyze on Flow Cytometer F1->G1 E2 Stain with PI & RNase A D2->E2 F2 Incubate 30 min E2->F2 G2 Analyze on Flow Cytometer F2->G2

Caption: General workflow for sample preparation for apoptosis and cell cycle analysis.

Protocol 4: Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins to elucidate the compound's mechanism of action.[1][11]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-PLK1, anti-PLK1, anti-c-Myc, anti-p-EGFR, anti-EGFR, anti-p-VEGFR2, anti-VEGFR2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound, wash with ice-cold PBS, and lyse with RIPA buffer. Collect lysate and centrifuge to remove debris.[11]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C. Wash with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[11]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin).

Protocol 5: In Vitro Kinase Assay

This assay directly measures the ability of the compound to inhibit the activity of specific kinases.[12][13]

Materials:

  • Recombinant active kinases (e.g., PLK1, EGFR, VEGFR2)

  • Specific kinase substrate

  • Kinase reaction buffer

  • [γ-32P]ATP

  • This compound

  • SDS-PAGE equipment

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the specific substrate, and varying concentrations of the compound.

  • Kinase Addition: Add the recombinant kinase to the mixture.

  • Initiate Reaction: Start the reaction by adding [γ-32P]ATP.[14]

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding Laemmli sample buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or use a scintillation counter to quantify the incorporation of 32P into the substrate.

  • Data Analysis: Determine the inhibitory activity of the compound and calculate its IC50 value for each kinase.

Potential Signaling Pathways

Based on the activities of structurally related compounds, this compound may target the following pathways.

G cluster_pathway Potential PLK1/BRD4 Inhibition Pathway Compound 4-Amino-3-isobutyl- pyrimidine-2,6-dione PLK1 PLK1 Compound->PLK1 Inhibition BRD4 BRD4 Compound->BRD4 Inhibition Mitosis Mitotic Progression PLK1->Mitosis Myc c-Myc Transcription BRD4->Myc Arrest G2/M Arrest Mitosis->Arrest Proliferation Decreased Proliferation Myc->Proliferation Apoptosis Apoptosis Arrest->Apoptosis Proliferation->Apoptosis

Caption: Potential mechanism via dual inhibition of PLK1 and BRD4.

G cluster_pathway Potential RTK Inhibition Pathway Compound 4-Amino-3-isobutyl- pyrimidine-2,6-dione RTK EGFR / VEGFR2 Compound->RTK Inhibition Ligand Growth Factors (EGF, VEGF) Ligand->RTK Activation Downstream Downstream Signaling (PI3K/Akt, MAPK) RTK->Downstream Response Cell Proliferation Survival Angiogenesis Downstream->Response

Caption: Potential mechanism via Receptor Tyrosine Kinase (RTK) inhibition.

References

Application Notes and Protocols for Cell-Based Assays Involving Pyrimidine-2,6-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,6-dione, also known as uracil, and its derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery. The inherent structural features of the pyrimidine-2,6-dione scaffold allow for diverse chemical modifications, leading to a broad spectrum of biological activities. These compounds have garnered significant attention for their potential as therapeutic agents, particularly in oncology, due to their ability to modulate various cellular processes.

This document provides detailed application notes and experimental protocols for conducting cell-based assays to evaluate the efficacy and mechanism of action of pyrimidine-2,6-dione compounds. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the screening and characterization of this important class of molecules. The protocols provided herein cover fundamental cytotoxicity assays, as well as more specific assays to elucidate the effects of these compounds on cell cycle progression, apoptosis, and key signaling pathways.

Data Presentation: In Vitro Anticancer Activity of Pyrimidine-2,6-dione Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of various pyrimidine-2,6-dione derivatives against a panel of human cancer cell lines. This data provides a comparative overview of the cytotoxic potential of these compounds.

Compound/Derivative ClassSpecific DerivativeCancer Cell LineIC50/GI50 (µM)
Pyrido[2,3-d]pyrimidine-2,4-dioneCompound 6Ethyl CONH₂ Cyclopropyl0.42
Pyrido[2,3-d]pyrimidine-2,4-dioneCompound 9Methyl CONH₂ Cyclopropyl0.93
Pyrimidine-2,4-dione hybrid with 2H-thiopyran3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneHeLa0.03
Pyrimidine-2,4-dione hybrid with 2H-thiopyran3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneMCF-70.05
Pyrimidine imine derivativeCompound 6iA-5496.23 ± 1.18
Pyrimidine imine derivativeCompound 6iSiHA6.94 ± 1.03
Pyrimidine imine derivativeCompound 6iMCF-76.21 ± 1.26
Pyrimidine imine derivativeCompound 6hA-54913.01 ± 1.12
Pyrimidine imine derivativeCompound 6hSiHA7.95 ± 1.31
Pyrimidine imine derivativeCompound 6hMCF-77.42 ± 2.12

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A fundamental step in the evaluation of novel compounds is the assessment of their effect on cell viability and proliferation. The MTT and SRB assays are robust and widely used colorimetric methods for this purpose.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Pyrimidine-2,6-dione compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-2,6-dione compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.[1]

This assay is based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrimidine-2,6-dione compounds

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[1]

  • Cell Fixation: After 48-72 hours of incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[1]

  • Washing: Wash the plates five times with water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound SRB.[1]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value, similar to the MTT assay.[1]

Cell Cycle Analysis

To understand the mechanism by which pyrimidine-2,6-dione compounds inhibit cell proliferation, it is crucial to analyze their effect on the cell cycle. This is commonly performed using flow cytometry after staining the cells with a fluorescent DNA-binding dye like propidium iodide (PI).

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrimidine-2,6-dione compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine-2,6-dione compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[1]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mode of cell death induced by the compounds.[2]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrimidine-2,6-dione compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine-2,6-dione compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[3]

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI-).[3]

Kinase Inhibition Assay (Luminescence-Based)

Many pyrimidine-2,6-dione derivatives exert their anticancer effects by inhibiting specific kinases. This biochemical assay measures the ability of a compound to inhibit the activity of a target kinase.

Materials:

  • Purified recombinant kinase (e.g., PIM-1, CDK4/6)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Pyrimidine-2,6-dione compounds

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Luminescence plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine-2,6-dione compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells of the 384-well plate.

  • Kinase Reaction: Prepare a reaction mixture containing the kinase, peptide substrate, and assay buffer. Add this mixture to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and generate a luminescent signal by adding the ATP detection reagent.

  • Data Acquisition: Measure the luminescence intensity using a plate reader. A higher signal indicates greater inhibition of the kinase.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate and can be employed to investigate the effect of pyrimidine-2,6-dione compounds on the expression or phosphorylation status of proteins within a signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent detection substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with the pyrimidine-2,6-dione compound for the desired time. Wash cells with ice-cold PBS and lyse them using lysis buffer.[4][5][6]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[4]

  • Sample Preparation: Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[5]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Wash the membrane and add the chemiluminescent substrate.[5]

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Analyze the band intensities to determine the relative protein expression levels.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrimidine-2,6-dione compounds and a general workflow for their screening.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular T-Cell ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP ADO Adenosine AMP->ADO A2AR A2A Receptor ADO->A2AR CD39 CD39 CD39->ADP Converts CD73 CD73 CD73->ADO Converts cAMP cAMP A2AR->cAMP Activates PKA PKA cAMP->PKA Activates Immunosuppression Immunosuppression PKA->Immunosuppression Leads to Compound Pyrimidine-2,6-dione Compound Compound->CD73 Inhibits PIM1_Kinase_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor STATs STATs Receptor->STATs Activate PIM1 PIM-1 Kinase STATs->PIM1 Upregulate Bad Bad PIM1->Bad Phosphorylates (Inactivates) CellCycle Cell Cycle Progression PIM1->CellCycle cMyc c-Myc PIM1->cMyc Stabilizes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cell Proliferation cMyc->Proliferation Compound Pyrimidine-2,6-dione Compound Compound->PIM1 Inhibits Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization cluster_mechanistic Mechanism of Action Studies HTS High-Throughput Screening (e.g., MTT/SRB Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Cell_Cycle Cell Cycle Analysis SAR->Cell_Cycle Apoptosis Apoptosis Assay SAR->Apoptosis Kinase_Assay Kinase Inhibition Assay SAR->Kinase_Assay Western_Blot Western Blot Analysis SAR->Western_Blot

References

Application Notes and Protocols for the Derivatization of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds, notably the HIV protease inhibitor Lopinavir. The primary focus of these methods is the modification of the carboxylic acid moiety to form amides and esters, crucial steps in the synthesis of active pharmaceutical ingredients (APIs).

Introduction

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, hereafter referred to as the target molecule, possesses a reactive carboxylic acid group that serves as a handle for various chemical modifications. The derivatization of this functional group is a critical step in the synthesis of more complex molecules. This document outlines two primary derivatization techniques: amide bond formation and esterification, providing detailed experimental protocols and relevant data. The amide coupling reaction described is a key step in the synthesis of Lopinavir.[1]

Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. One of the most common methods for activating a carboxylic acid for amidation is the use of carbodiimide coupling agents. In the context of Lopinavir synthesis, N,N'-Carbonyldiimidazole (CDI) is a frequently employed reagent for coupling the target molecule with an appropriate amine.

Signaling Pathway of Carbodiimide-Mediated Amide Coupling

The general mechanism for carbodiimide-mediated amide bond formation involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond.

Amide_Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid (S)-Tetrahydro-α-(1-methylethyl) -2-oxo-1(2H)-pyrimidineacetic acid Acylimidazolide Acylimidazolide Intermediate Carboxylic_Acid->Acylimidazolide + CDI - Imidazole - CO2 CDI N,N'-Carbonyldiimidazole (CDI) Amide_Product Amide Product (Lopinavir Precursor) Acylimidazolide->Amide_Product + Amine - Imidazole Amine Amine ((2S,3S,5S)-5-Amino-2-(dibenzylamino) -1,6-diphenylhexan-3-ol)

Caption: Carbodiimide-mediated amide coupling pathway.

Experimental Protocol: Amide Coupling with N,N'-Carbonyldiimidazole (CDI)

This protocol is adapted from the synthesis of Lopinavir, where the target molecule is coupled with (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol.[1]

Materials:

  • (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid

  • (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to ensure the complete formation of the acylimidazolide intermediate.

  • In a separate flask, dissolve (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol (1.0 eq) in anhydrous THF.

  • Add the amine solution to the activated carboxylic acid solution at room temperature and stir the reaction mixture for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide product.

Quantitative Data
ParameterValueReference
Typical Yield 85-95%[1]
Purity (by HPLC) >98%[1]

Esterification

Esterification of the carboxylic acid group can be achieved through various methods, including Fischer esterification (acid-catalyzed reaction with an alcohol) or by conversion to an acid chloride followed by reaction with an alcohol.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow Start Start: (S)-Tetrahydro-α-(1-methylethyl) -2-oxo-1(2H)-pyrimidineacetic acid Reaction Reaction: - Alcohol (e.g., Methanol, Ethanol) - Acid Catalyst (e.g., H2SO4) Start->Reaction Workup Workup: - Neutralization - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Ester Product Purification->Product

Caption: Workflow for Fischer esterification.

Experimental Protocol: Fischer Esterification

Materials:

  • (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid

  • Anhydrous Methanol (or other suitable alcohol)

  • Concentrated Sulfuric Acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data
ParameterValue
Typical Yield 70-85%
Purity (by NMR) >95%

Conclusion

The protocols described provide robust and reproducible methods for the derivatization of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid. The choice of derivatization technique will depend on the specific requirements of the downstream application. The amide coupling reaction using CDI is particularly relevant for the synthesis of Lopinavir and its analogs, while the Fischer esterification offers a straightforward method for producing ester derivatives. Researchers should optimize reaction conditions based on their specific substrates and desired outcomes.

References

High-Throughput Screening of Pyrimidine-Based Compound Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4][5] The versatility of the pyrimidine scaffold allows for the creation of large and diverse compound libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic leads.[6][7] HTS enables the rapid screening of thousands to millions of compounds, significantly accelerating the drug discovery process.[8][9]

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of pyrimidine-based compound libraries against three key therapeutic targets: eukaryotic Elongation Factor-2 Kinase (eEF-2K), Poly(ADP-ribose) Polymerase-1 (PARP-1), and Macrophage Migration Inhibitory Factor-2 (MIF-2/D-dopachrome tautomerase).

Target-Specific Screening Data

The following tables summarize the inhibitory activities of representative pyrimidine-based compounds against their respective targets, showcasing the potential for identifying potent and selective inhibitors through HTS.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K

CompoundR¹ GroupR² GroupR³ GroupIC₅₀ (nM)
6EthylCONH₂Cyclopropyl420
9MethylCONH₂Cyclopropyl930

Table 2: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1

CompoundSubstituentIC₅₀ (nM)
S2Fused Heterocycle4.06 ± 0.18
S7Fused Heterocycle3.61 ± 0.15
Olaparib (Reference)-5.77

Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives against MIF-2

CompoundSubstituentIC₅₀ (µM)
1Phenyl5.2
24-Chlorophenyl3.8
34-Methoxyphenyl7.1

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and a general experimental workflow for HTS are provided below to offer a clear understanding of the biological context and the screening process.

eEF2K_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects CaM Ca2+/Calmodulin eEF2K eEF-2K CaM->eEF2K Activates mTORC1 mTORC1 mTORC1->eEF2K Inhibits AMPK AMPK AMPK->eEF2K Activates eEF2 eEF2 eEF2K->eEF2 Phosphorylates eEF2_P eEF2-P (Inactive) eEF2->eEF2_P Protein_Synthesis Protein Synthesis (Elongation) eEF2_P->Protein_Synthesis Inhibits

eEF-2K Signaling Pathway and Inhibition

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate PARP1_auto Auto-PARylation PAR->PARP1_auto Histone_PAR Histone PARylation PAR->Histone_PAR Repair_Complex DNA Repair Protein Recruitment (e.g., XRCC1, Ligase III) PARP1_auto->Repair_Complex Recruits Histone_PAR->Repair_Complex Facilitates Access DNA_Repair Base Excision Repair Repair_Complex->DNA_Repair

PARP-1 Signaling in DNA Damage Repair

MIF2_Signaling_Pathway MIF2 MIF-2 (D-DT) Receptor CD74/CD44 Receptor Complex MIF2->Receptor Binds SRC SRC Family Kinases Receptor->SRC Activates ERK ERK1/2 (MAPK) SRC->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Inflammation Pro-inflammatory Response ERK->Inflammation

MIF-2 Signaling Pathway and Inhibition

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Lib Compound Library (Pyrimidine-based) Dispense Dispense Compounds & Reagents Lib->Dispense Assay_Plate Assay Plate (e.g., 384-well) Assay_Plate->Dispense Reagents Assay Reagents (Enzyme, Substrate, etc.) Reagents->Dispense Incubate Incubation Dispense->Incubate Read Signal Detection (e.g., Fluorescence) Incubate->Read Data_Acq Data Acquisition Read->Data_Acq Hit_ID Hit Identification Data_Acq->Hit_ID Conf Hit Confirmation & Validation Hit_ID->Conf

High-Throughput Screening Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed for a 384-well plate format, which is standard for HTS.

eEF-2K Fluorescence-Based Kinase Assay

Principle: This assay measures the kinase activity of eEF-2K by quantifying the amount of ATP remaining in the reaction mixture after the kinase reaction. A luciferase-based reagent is used to generate a luminescent signal that is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant human eEF-2K

  • MH-1 peptide substrate (RKKFGESEKTKTKEFL)

  • Calmodulin

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • Pyrimidine-based compound library (in DMSO)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 384-well white, opaque assay plates

  • Luminometer plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of each test compound from the pyrimidine library into the wells of a 384-well assay plate. Include appropriate controls (e.g., DMSO for negative control, a known eEF-2K inhibitor for positive control).

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate mixture in kinase assay buffer containing eEF-2K, calmodulin, and the MH-1 peptide substrate.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate mixture to each well of the assay plate containing the compounds.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well.

  • Final Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

PARP-1 Fluorescence Polarization (FP) Assay

Principle: This homogeneous assay measures the inhibition of PARP-1 activity by monitoring the displacement of a fluorescently labeled NAD+ analog from the enzyme's active site. Binding of the fluorescent probe to PARP-1 results in a high FP signal, which is reduced upon competitive binding of an inhibitor.

Materials:

  • Purified recombinant human PARP-1

  • Fluorescently labeled NAD+ analog (probe)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Pyrimidine-based compound library (in DMSO)

  • 384-well black, low-volume assay plates

  • Fluorescence polarization plate reader

Protocol:

  • Compound Plating: Dispense 100 nL of each test compound into the wells of a 384-well assay plate.

  • Enzyme/DNA/Probe Mixture: Prepare a mixture of PARP-1, activated DNA, and the fluorescent probe in PARP assay buffer.

  • Mixture Addition: Add 10 µL of the enzyme/DNA/probe mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

MIF-2 (D-DT) Cell-Based NF-κB Reporter Assay

Principle: This assay quantifies the ability of compounds to inhibit MIF-2-induced activation of the NF-κB signaling pathway. A cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element is used.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Recombinant human MIF-2/D-DT

  • Pyrimidine-based compound library (in DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well clear-bottom, white-walled assay plates

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed the HEK293 NF-κB reporter cells into 384-well plates at a density of 10,000 cells per well in 20 µL of culture medium and incubate overnight.

  • Compound Addition: Add 100 nL of each test compound to the wells.

  • MIF-2 Stimulation: After a 1-hour pre-incubation with the compounds, add 5 µL of recombinant MIF-2 to a final concentration that induces a submaximal response.

  • Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection: Equilibrate the plates to room temperature and add 25 µL of luciferase assay reagent to each well.

  • Data Acquisition: After a 5-minute incubation, measure the luminescence signal using a plate reader.

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium

  • Pyrimidine-based compound library (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom assay plates

  • Spectrophotometer plate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to attach overnight.

  • Compound Treatment: Add various concentrations of the pyrimidine compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation

For each assay, the raw data should be normalized to the controls (e.g., percent inhibition relative to positive and negative controls). For hit identification, a predefined threshold is typically used (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls). Identified hits should be re-tested in dose-response experiments to determine their potency (IC₅₀ or EC₅₀ values). It is also crucial to perform counter-screens to eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds). Finally, promising hits should be subjected to secondary assays to confirm their mechanism of action and assess their selectivity and cellular activity.

References

Application Notes and Protocols: The Use of Aminopyrimidine Fragments in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of 4-Amino-3-substituted-pyrimidine-2,6-dione Analogs in Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, are then optimized and grown into more potent, drug-like molecules. Aminopyrimidine scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities and their presence in numerous approved drugs. This document provides detailed application notes and protocols for the use of a representative aminopyrimidine fragment, 4-amino-3-isobutylpyrimidine-2,6-dione, in a typical FBDD workflow targeting a hypothetical protein kinase.

Fragment Profile: this compound

This aminopyrimidine derivative serves as an exemplary fragment due to its low molecular weight, adherence to the "Rule of Three," and synthetic tractability, making it an ideal starting point for a fragment-based campaign.

Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 199.21 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
cLogP ~0.5

Fragment-Based Drug Discovery Workflow

The overall workflow for an FBDD campaign using an aminopyrimidine fragment is depicted below. This process begins with the screening of a fragment library against the target protein, followed by hit validation, structural characterization, and subsequent fragment evolution into a lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment Evolution A Fragment Library Screening (e.g., SPR, NMR) B Hit Identification A->B Primary Hits C Biophysical Validation (e.g., ITC, Thermal Shift) B->C Confirmed Hits D Structural Biology (X-ray Crystallography, NMR) C->D Binding Mode E Structure-Guided Chemistry D->E Structural Insights F Lead Optimization E->F Potent Analogs G Lead Compound F->G Preclinical Candidate

Caption: A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Detailed methodologies for key experiments in the FBDD process are provided below.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect the binding of fragments to an immobilized protein target in real-time.

Protocol:

  • Protein Immobilization:

    • Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling chemistry to a level of approximately 10,000-12,000 response units (RU).[1]

    • Use two flow cells for the target protein and two as reference surfaces (mock immobilization).[1]

  • Fragment Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Dilute the fragment stock solution into the assay buffer (e.g., 10 mM phosphate, pH 7.4, 137 mM NaCl, 2.7 mM KCl, and 2% DMSO) to a final concentration of 150 µM.[1]

  • SPR Analysis:

    • Inject the diluted fragment solution over all four flow cells for 30 seconds (association phase) followed by a 30-second dissociation phase at a flow rate of 50 µL/min.[1]

    • Reference subtract the data from the reference flow cells.

    • Perform all assays in duplicate to ensure reproducibility.[1]

    • A binding response significantly above the baseline noise indicates a potential hit.

SPR_Workflow A Immobilize Target Protein on Sensor Chip C Inject Fragments over Sensor Surface A->C B Prepare Fragment Solutions B->C D Monitor Binding Response (RU) C->D E Identify Hits Based on Binding Signal D->E

Caption: The experimental workflow for Surface Plasmon Resonance (SPR) screening.

Hit Validation: Isothermal Titration Calorimetry (ITC)

ITC is used to confirm the binding of hits from the primary screen and to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target kinase at a concentration of 20-50 µM in ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Prepare a solution of the this compound fragment at a concentration of 500-1000 µM in the same ITC buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the fragment solution into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution at a constant temperature (e.g., 25°C).

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Quantitative Data from Biophysical Validation:

FragmentTechniqueDissociation Constant (Kd)Ligand Efficiency (LE)
This compoundITC2.1 mM0.36 kcal/mol per heavy atom

Note: The above data is representative for a typical fragment hit and is based on values reported for similar fragments in the literature.[2]

Target Interaction and Signaling Pathway

Aminopyrimidine scaffolds are known to interact with the ATP-binding site of protein kinases. The binding of the this compound fragment to the hinge region of a hypothetical kinase can disrupt its downstream signaling cascade, which is often implicated in cell proliferation and survival.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamProtein Downstream Protein TargetKinase->DownstreamProtein Phosphorylates Proliferation Cell Proliferation DownstreamProtein->Proliferation Fragment 4-Amino-3-isobutyl- pyrimidine-2,6-dione Fragment->TargetKinase Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway by an aminopyrimidine fragment.

Conclusion

The use of aminopyrimidine fragments, such as this compound, in fragment-based drug discovery offers a promising avenue for the development of novel therapeutics. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers to effectively utilize this class of compounds in their FBDD campaigns. The combination of sensitive biophysical screening techniques with structural biology is crucial for the successful evolution of low-affinity fragments into potent and selective drug candidates.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this key intermediate for HIV protease inhibitors like Lopinavir.[1]

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and detailed guides to address specific issues you may encounter during your experiments. The synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, a chiral molecule, requires careful control of reaction conditions to ensure high yield and enantiomeric purity.

A common synthetic route starts from the readily available chiral building block, L-valine. The overall transformation involves a multi-step process, including the formation of a cyanoethyl derivative, protection of the amino group, reduction of the nitrile, and subsequent cyclization to form the tetrahydropyrimidinone ring.

Overall Synthesis Workflow

Synthesis_Workflow L_Valine L-Valine Step1 Step 1: Cyanoethylation L_Valine->Step1 Acrylonitrile Acrylonitrile Acrylonitrile->Step1 Intermediate1 N-(2-cyanoethyl)-L-valine Step1->Intermediate1 Step2 Step 2: N-Protection Intermediate1->Step2 Chloroformate Alkyl Chloroformate Chloroformate->Step2 Intermediate2 N-(2-cyanoethyl)-N- (alkoxycarbonyl)-L-valine Step2->Intermediate2 Step3 Step 3: Nitrile Reduction Intermediate2->Step3 Hydrogenation Hydrogenation Catalyst (e.g., Rhodium) Hydrogenation->Step3 Intermediate3 N-(3-aminopropyl)-N- (alkoxycarbonyl)-L-valine Step3->Intermediate3 Step4 Step 4: Cyclization Intermediate3->Step4 FinalProduct (S)-Tetrahydro-α-(1-methylethyl)- 2-oxo-1(2H)-pyrimidineacetic acid Step4->FinalProduct

Caption: General synthetic workflow for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid starting from L-valine.

Frequently Asked Questions (FAQs)

Step 1: Cyanoethylation of L-Valine

Q1: I am observing low yields in the cyanoethylation of L-valine with acrylonitrile. What are the possible causes?

A1: Low yields in this Michael addition can be attributed to several factors:

  • Reaction Conditions: The reaction is typically base-catalyzed. The choice and concentration of the base are crucial. Insufficient base may lead to a slow and incomplete reaction, while an excessively strong base can promote polymerization of acrylonitrile.

  • Temperature Control: The reaction is exothermic. Poor temperature control can lead to side reactions and polymerization of the acrylonitrile.

  • Reactant Purity: Impurities in L-valine or acrylonitrile can interfere with the reaction. Ensure the use of high-purity starting materials.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Protic solvents are generally suitable for this reaction.

Troubleshooting Strategies:

  • Optimize Base: Titrate the amount of base used. Weaker bases like triethylamine or sodium bicarbonate may be effective while minimizing side reactions.

  • Temperature Management: Maintain a consistent reaction temperature, typically at or below room temperature, using an ice bath if necessary.

  • Slow Addition: Add the acrylonitrile dropwise to the L-valine solution to better control the reaction exotherm.

Step 2: N-Protection of N-(2-cyanoethyl)-L-valine

Q2: During the N-protection step with alkyl chloroformate, I am getting a complex mixture of products. How can I improve the selectivity?

A2: The formation of multiple products suggests side reactions are occurring. Key considerations include:

  • Reaction Conditions: This is often a Schotten-Baumann reaction, requiring careful pH control. The reaction is typically performed in a biphasic system or in the presence of a base to neutralize the HCl generated.

  • Chloroformate Quality: Alkyl chloroformates can degrade over time, especially if exposed to moisture. Use freshly opened or distilled chloroformate.

  • Temperature: The reaction should be kept cold (typically 0-5 °C) to minimize side reactions and decomposition of the chloroformate.

Troubleshooting Strategies:

  • pH Control: Carefully monitor and adjust the pH of the reaction mixture. Maintaining a slightly alkaline pH is often optimal.

  • Reagent Addition: Add the chloroformate slowly to the reaction mixture while ensuring efficient stirring.

  • Anhydrous Conditions: While the reaction can be run in aqueous media, minimizing water content where possible can reduce hydrolysis of the chloroformate.

Step 3: Hydrogenation of the Nitrile

Q3: The hydrogenation of the nitrile to the primary amine is sluggish, or I am observing the formation of secondary and tertiary amines. How can I optimize this step?

A3: The selective reduction of a nitrile to a primary amine can be challenging.

  • Catalyst Choice: Rhodium-on-carbon (Rh/C) is often preferred for the selective hydrogenation of nitriles to primary amines. Palladium on carbon (Pd/C) can sometimes lead to the formation of secondary and tertiary amines.

  • Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Hydrogen Pressure and Temperature: These parameters need to be optimized. Higher pressures and temperatures can increase the reaction rate but may also promote over-reduction and side reactions.

  • Solvent and Additives: The choice of solvent can influence the reaction. The presence of additives like ammonia can sometimes suppress the formation of secondary amines.

Troubleshooting Strategies:

  • Catalyst Screening: If selectivity is an issue, screen different catalysts (e.g., Rh/C, Raney Nickel).

  • Optimize Conditions: Systematically vary the hydrogen pressure and temperature to find the optimal balance between reaction rate and selectivity.

  • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning.

Catalyst Typical Selectivity Notes
Rhodium on Carbon (Rh/C)High for primary aminesOften the catalyst of choice for this transformation.
Palladium on Carbon (Pd/C)Can lead to secondary and tertiary aminesMay require additives to improve selectivity.
Raney NickelEffective but may require harsher conditions
Step 4: Cyclization to form the Tetrahydropyrimidinone Ring

Q4: The final cyclization step to form the pyrimidinone ring is not proceeding to completion. What can I do to drive the reaction forward?

A4: Incomplete cyclization can be due to several factors:

  • Reaction Conditions: This intramolecular cyclization may require heating to overcome the activation energy barrier.

  • Base/Acid Catalysis: Depending on the specific protecting group and reaction mechanism, the cyclization may be promoted by either a base or an acid.

  • Solvent: The choice of solvent can impact the solubility of the intermediate and the transition state of the cyclization.

Troubleshooting Strategies:

  • Increase Temperature: Gradually increase the reaction temperature while monitoring for any decomposition.

  • Screen Catalysts: Test the addition of a catalytic amount of a non-nucleophilic base or a mild acid to promote ring closure.

  • Solvent Screening: Try different aprotic or protic solvents to find one that favors the cyclization.

General Troubleshooting

Q5: I am concerned about racemization of the chiral center during the synthesis. How can I minimize this risk and verify the enantiomeric purity of my final product?

A5: Maintaining the stereochemical integrity of the L-valine-derived chiral center is critical.

  • Minimizing Racemization:

    • Mild Reaction Conditions: Avoid unnecessarily high temperatures and strongly acidic or basic conditions, which can promote racemization.

    • Base Choice: In steps requiring a base, use non-nucleophilic and sterically hindered bases where possible.

  • Verifying Enantiomeric Purity:

    • Chiral HPLC/GC: The most common method is to use a chiral stationary phase to separate the (S) and (R) enantiomers.

    • Chiral Derivatizing Agents: React the final product with a chiral derivatizing agent to form diastereomers that can be separated by standard chromatography (e.g., HPLC, NMR).

    • Polarimetry: Measurement of the specific rotation can give an indication of enantiomeric purity but is not as accurate as chromatographic methods.

Analytical Technique Principle Advantages Disadvantages
Chiral HPLCSeparation of enantiomers on a chiral stationary phase.Accurate quantification of enantiomeric excess.Requires specialized columns.
Chiral GCSeparation of volatile enantiomers on a chiral stationary phase.High resolution.Compound must be volatile or derivatized.
NMR with Chiral Shift ReagentsFormation of diastereomeric complexes that have different NMR spectra.Can provide structural information.Can be complex to interpret; requires pure samples.

Experimental Protocols

While a specific, detailed, and universally optimized protocol is proprietary to various manufacturers, the following general methodologies are based on known chemical transformations for similar structures.

General Protocol for the Synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid

Experimental_Workflow cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: N-Protection cluster_2 Step 3: Nitrile Reduction cluster_3 Step 4: Cyclization and Purification s1_start Dissolve L-Valine in an appropriate solvent s1_add_base Add a suitable base (e.g., triethylamine) s1_start->s1_add_base s1_add_acrylo Slowly add acrylonitrile at controlled temperature s1_add_base->s1_add_acrylo s1_react Stir at room temperature until completion (monitor by TLC/LC-MS) s1_add_acrylo->s1_react s1_workup Work-up and isolate N-(2-cyanoethyl)-L-valine s1_react->s1_workup s2_start Dissolve N-(2-cyanoethyl)-L-valine in a suitable solvent system s1_workup->s2_start s2_cool Cool the solution to 0-5 °C s2_start->s2_cool s2_add_base Add a base (e.g., NaHCO3) s2_cool->s2_add_base s2_add_chloro Slowly add alkyl chloroformate s2_add_base->s2_add_chloro s2_react Stir at low temperature until completion s2_add_chloro->s2_react s2_workup Work-up and isolate the N-protected intermediate s2_react->s2_workup s3_start Dissolve the N-protected intermediate in a suitable solvent s2_workup->s3_start s3_add_catalyst Add Rh/C catalyst under an inert atmosphere s3_start->s3_add_catalyst s3_hydrogenate Hydrogenate at a specific pressure and temperature s3_add_catalyst->s3_hydrogenate s3_filter Filter off the catalyst s3_hydrogenate->s3_filter s3_concentrate Concentrate the filtrate to obtain the amine intermediate s3_filter->s3_concentrate s4_start Dissolve the amine intermediate in a suitable solvent s3_concentrate->s4_start s4_heat Heat the solution to reflux (if necessary) s4_start->s4_heat s4_react Monitor the reaction for the formation of the pyrimidinone ring s4_heat->s4_react s4_workup Work-up to isolate the crude product s4_react->s4_workup s4_purify Purify by crystallization or chromatography s4_workup->s4_purify

Caption: A generalized experimental workflow for the multi-step synthesis.

Disclaimer: These are generalized protocols and may require significant optimization for your specific laboratory conditions and scale. Always perform a thorough literature search and risk assessment before conducting any experiment.

References

Improving yield and purity of 4-Amino-3-isobutylpyrimidine-2,6-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Amino-3-isobutylpyrimidine-2,6-dione

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this pyrimidinedione derivative. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields can stem from several factors, including incomplete reactions, side reactions, or suboptimal reaction conditions.

  • Incomplete Reaction: The condensation and cyclization steps may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent ratios. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][2]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions in pyrimidine synthesis include the formation of N-acylureas or Knoevenagel condensation products.[1][3]

  • Moisture: The presence of moisture can lead to the hydrolysis of starting materials or intermediates. It is important to use anhydrous solvents and dry glassware.[3]

Q2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?

The presence of impurities can complicate purification and affect the final product's purity.

  • Characterization of Impurities: Utilize analytical techniques such as NMR spectroscopy and mass spectrometry to identify the structure of the impurity. This can provide insights into the side reactions occurring.

  • Minimizing Side Reactions:

    • Temperature Control: Running the reaction at a lower temperature can sometimes suppress the formation of byproducts.[1]

    • Order of Addition: The order in which reagents are added can influence the reaction pathway. For instance, in some related syntheses, adding urea last can minimize its decomposition.[1]

    • Stoichiometry: Carefully controlling the stoichiometry of the reactants can prevent the formation of byproducts arising from an excess of one of the starting materials.

Q3: The final cyclization step to form the pyrimidinedione ring seems to be inefficient. What can I do to improve it?

Failure to cyclize is a common issue in pyrimidine synthesis and is often due to insufficient activation for the intramolecular nucleophilic attack.[3]

  • Catalyst Choice: The choice of catalyst, such as a Brønsted or Lewis acid, can significantly influence the efficiency of the cyclization step.[1] Ensure your catalyst is active and used in the appropriate concentration.[1]

  • Reaction Conditions: Increasing the reaction temperature or extending the reaction time may be necessary to drive the cyclization to completion.[1]

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A common approach for the synthesis of 4-aminouracil derivatives involves the condensation of a β-ketoester with a urea or thiourea derivative. For this compound, a plausible route is the reaction of isobutylurea with ethyl cyanoacetate, followed by cyclization.

Q2: What purification methods are most effective for this compound?

Recrystallization is often the most effective method for purifying pyrimidinedione derivatives, as it can efficiently remove unreacted starting materials and side products like N-acylureas.[1] Column chromatography can also be employed for more challenging separations.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of starting materials and the formation of the product. The reaction is considered complete when the starting material spots are no longer visible on the TLC plate.[2]

Data Presentation

The following tables summarize the potential effects of various reaction parameters on the yield and purity of this compound synthesis.

Table 1: Effect of Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
80126590
10087895
12067588

Table 2: Effect of Catalyst on Yield and Purity

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
HCl10107292
H₂SO₄587594
Sc(OTf)₃268597

Experimental Protocols

Synthesis of this compound

  • Preparation of Reactants: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutylurea (1 equivalent) and ethyl cyanoacetate (1 equivalent) in anhydrous ethanol.

  • Reaction Initiation: Add a catalytic amount of a suitable acid catalyst (e.g., concentrated H₂SO₄).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain pure this compound.

  • Drying: Dry the purified product under vacuum.

Visualizations

experimental_workflow start Start reactants 1. Prepare Reactants (Isobutylurea, Ethyl Cyanoacetate, Ethanol) start->reactants catalyst 2. Add Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Reflux (6-8 hours) catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup 4. Workup (Cool, Filter) tlc->workup Reaction Complete purify 5. Purify (Recrystallize) workup->purify dry 6. Dry Product purify->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Purity Issue check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No impurities Significant Impurities check_completion->impurities Yes solution_incomplete Increase Time/Temp Check Catalyst Activity incomplete->solution_incomplete analyze_impurities Analyze Impurities (NMR, MS) impurities->analyze_impurities known_byproduct Known Byproduct analyze_impurities->known_byproduct Identified unknown_byproduct Unknown Byproduct analyze_impurities->unknown_byproduct Unidentified solution_byproduct Adjust Temp/Stoichiometry Change Reagent Addition Order known_byproduct->solution_byproduct solution_unknown Further Characterization Re-evaluate Synthetic Route unknown_byproduct->solution_unknown

Caption: Troubleshooting logic for low yield and purity in pyrimidinedione synthesis.

References

Technical Support Center: Resolving Enantiomers of Pyrimidineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enantiomeric resolution of pyrimidineacetic acid derivatives.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the theory and practice of resolving pyrimidineacetic acid derivatives.

Q1: What are the primary methods for resolving enantiomers of pyrimidineacetic acid derivatives?

A1: The three main strategies for resolving enantiomers of pyrimidineacetic acid derivatives are Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Enzymatic Resolution. Each method has its own advantages and is chosen based on the specific properties of the molecule, the desired scale of separation, and available resources.[1][2]

Q2: How do I choose the best resolution method for my specific pyrimidineacetic acid derivative?

A2: The choice of method depends on several factors:

  • Analytical vs. Preparative Scale: For small-scale analysis and purity determination, chiral HPLC is often the method of choice due to its speed and accuracy.[1] For larger-scale production, diastereomeric salt crystallization is a more traditional and often more cost-effective approach.[1][3]

  • Functional Groups: The presence of an acidic carboxylic acid group on pyrimidineacetic acid makes it an excellent candidate for diastereomeric salt formation with a chiral base.[4][5]

  • Compound Properties: The ability of the diastereomeric salts to form well-defined, separable crystals is crucial for the success of crystallization methods.[3][6] If crystallization is problematic, chromatographic methods may be more suitable.

  • Availability of Chiral Auxiliaries: The success of both diastereomeric crystallization and enzymatic resolution depends on finding a suitable chiral resolving agent or enzyme that effectively discriminates between the enantiomers.[1][2]

Q3: What is a chiral stationary phase (CSP) and how does it work in HPLC?

A3: A chiral stationary phase is a packing material used in an HPLC column that is itself chiral. It separates enantiomers by forming transient, diastereomeric complexes with the analyte molecules. These complexes have different stabilities and, therefore, the enantiomers travel through the column at different rates, leading to their separation. Common CSPs include polysaccharide-based (e.g., cellulose or amylose derivatives), protein-based, and Pirkle-type phases.[7]

Q4: What is the principle behind diastereomeric salt crystallization?

A4: This method involves reacting the racemic pyrimidineacetic acid with an enantiomerically pure chiral base (a resolving agent).[4][5] This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility.[5][8] By carefully choosing the solvent and crystallization conditions, one diastereomeric salt can be selectively precipitated, allowing for the separation of the enantiomers.[3][6]

Q5: How does enzymatic resolution work for pyrimidineacetic acid derivatives?

A5: For enzymatic resolution, the pyrimidineacetic acid is typically first converted to an ester. Then, an enzyme, most commonly a lipase or esterase, is used to selectively hydrolyze one of the enantiomeric esters back to the carboxylic acid.[1][9] This results in a mixture of one enantiomer as the acid and the other as the unreacted ester, which can then be separated by conventional methods like extraction or chromatography. This process is known as kinetic resolution.[1]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the resolution of pyrimidineacetic acid derivatives.

A. Chiral HPLC

Issue 1: Poor or no separation of enantiomers.

  • Possible Causes:

    • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition capabilities for your specific pyrimidineacetic acid derivative.

    • Incorrect Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving separation.

    • Suboptimal Temperature: Column temperature can significantly affect enantioselectivity.

    • Flow Rate is Too High: A high flow rate can reduce the interaction time between the analytes and the CSP, leading to poor resolution.

  • Solutions:

    • Screen Different CSPs: Test a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).

    • Optimize the Mobile Phase:

      • Systematically vary the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography.[10]

      • In reversed-phase chromatography, adjust the pH and buffer concentration.

      • Add small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape and resolution, especially for acidic or basic compounds.[11]

    • Adjust Column Temperature: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C).

    • Reduce the Flow Rate: Lowering the flow rate can enhance resolution, although it will increase the analysis time.[10]

Issue 2: Poor peak shape (fronting or tailing).

  • Possible Causes:

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Inappropriate Sample Solvent: The solvent in which the sample is dissolved may be too strong, causing the sample to spread on the column.

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

  • Solutions:

    • Reduce Sample Concentration: Dilute the sample before injection.

    • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.

    • Use Mobile Phase Additives: As mentioned above, additives like TFA or DEA can minimize secondary interactions and improve peak shape.[11]

B. Diastereomeric Salt Crystallization

Issue 1: No crystals form, or an oil precipitates.

  • Possible Causes:

    • Inappropriate Solvent: The chosen solvent may be too good at dissolving both diastereomeric salts, preventing precipitation.[3][6]

    • High Solubility of Salts: Both diastereomeric salts may be too soluble in the selected solvent.[12]

    • High Supersaturation: A very high concentration can lead to rapid precipitation as an oil rather than an ordered crystal lattice.[12]

    • Impurities: The presence of impurities can inhibit crystallization.

  • Solutions:

    • Conduct a Solvent Screen: Test a wide range of solvents with varying polarities. Consider using a mixture of a "good" solvent and a "poor" solvent (anti-solvent) to induce crystallization.[3][6]

    • Increase Concentration: If no precipitation occurs, carefully evaporate some of the solvent to increase the concentration.[6]

    • Control Supersaturation: If an oil forms, try using a more dilute solution or cool the solution more slowly.[12]

    • Purify Starting Materials: Ensure the racemic pyrimidineacetic acid and the chiral resolving agent are of high purity.

    • Seeding: Add a small seed crystal of the desired diastereomeric salt to initiate crystallization.[12]

Issue 2: Low diastereomeric excess (d.e.) of the crystallized salt.

  • Possible Causes:

    • Poor Discrimination by the Solvent: The solvent may not provide a large enough solubility difference between the two diastereomers.

    • Crystallization is Too Fast: Rapid cooling can trap the more soluble diastereomer in the crystal lattice.[3]

    • Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize, making separation by simple crystallization difficult.[12]

  • Solutions:

    • Optimize the Solvent System: A thorough solvent screen is essential to maximize the solubility difference.

    • Slow Cooling: Employ a gradual cooling profile to allow for selective crystallization.

    • Recrystallization: Perform one or more recrystallizations of the obtained solid to improve the diastereomeric excess, although this may reduce the overall yield.[6]

    • Change the Resolving Agent: If a solid solution is suspected, using a structurally different chiral resolving agent may be necessary.[12]

C. Enzymatic Resolution

Issue 1: Low or no enzyme activity.

  • Possible Causes:

    • Incorrect pH: Enzymes have an optimal pH range for activity.

    • Suboptimal Temperature: Enzyme activity is temperature-dependent.

    • Enzyme Denaturation: Organic solvents or high temperatures can denature the enzyme.

    • Incompatible Substrate: The enzyme may not be suitable for the specific pyrimidineacetic acid ester.

  • Solutions:

    • Optimize pH: Buffer the reaction mixture to the optimal pH for the chosen lipase (often near neutral).

    • Adjust Temperature: Run the reaction at the enzyme's optimal temperature, typically between 30-50°C for many lipases.

    • Choose a Biocompatible Solvent: Select an organic solvent in which the enzyme retains its activity, such as tert-butyl methyl ether (MTBE) or hexane.

    • Screen Different Enzymes: Test a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one that is effective for your substrate.[13]

Issue 2: Low enantioselectivity (low e.e. of product and/or remaining starting material).

  • Possible Causes:

    • Non-selective Enzyme: The chosen enzyme may not effectively differentiate between the two enantiomers.

    • Suboptimal Reaction Conditions: Temperature and solvent can influence enantioselectivity.

    • Reaction Reversibility: For esterification reactions, the accumulation of water can lead to hydrolysis and reduce the overall enantiomeric excess.

  • Solutions:

    • Enzyme Screening: As with activity, screening different lipases is crucial for finding a highly selective enzyme.

    • Optimize Reaction Conditions: Vary the temperature and solvent to find conditions that maximize enantioselectivity.

    • Control Water Content: In esterification reactions, remove water as it is formed, for example, by using molecular sieves. For hydrolysis reactions, ensure sufficient water is present.

III. Quantitative Data

The following tables provide representative quantitative data for the different resolution methods. Note that optimal conditions will vary for different pyrimidineacetic acid derivatives.

Table 1: Chiral HPLC Resolution Parameters

Parameter(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic AcidGeneral α-Aryl Acetic Acids
Chiral Stationary Phase Chiralpak AD-H (amylose-based)Chiralcel OD-H (cellulose-based), Chiralpak IA (amylose-based)
Mobile Phase n-Hexane/Isopropanol/DEA (93:7:0.5 v/v/v)Hexane/Ethanol with 0.1% TFA
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 20°CAmbient
Resolution (Rs) > 2.0> 1.5
Reference [10][11]

Table 2: Diastereomeric Salt Crystallization Parameters

ParameterGeneral Chiral Carboxylic Acids
Racemic Compound Pyrimidineacetic Acid Derivative
Chiral Resolving Agent (R)-(+)-α-Phenylethylamine, Brucine, Cinchonidine
Molar Ratio (Acid:Base) 1:1 or 1:0.5
Solvent Ethanol, Methanol, Acetone, Ethyl Acetate, or mixtures
Crystallization Temp. Cool from reflux to 0-5°C
Typical Yield (one enantiomer) 30-45% (before optimization)
Typical d.e. of Crystals 70-95% (before recrystallization)
Reference [4][5][14]

Table 3: Enzymatic Resolution Parameters

ParameterGeneral Chiral Esters
Substrate Methyl or Ethyl Pyrimidineacetate
Enzyme Lipase from Candida antarctica B (Novozym 435) or Pseudomonas cepacia
Reaction Type Hydrolysis
Solvent Phosphate Buffer/Toluene or MTBE
Temperature 30-45°C
pH 7.0-7.5
Typical ee (product) >95%
Typical ee (substrate) >95% (at ~50% conversion)
Reference [1][15][16]

IV. Experimental Protocols & Workflows

A. General Protocol for Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic pyrimidineacetic acid in a suitable solvent (e.g., ethanol) with gentle heating. In a separate flask, dissolve 0.5-1.0 molar equivalents of a chiral base (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.[17]

  • Crystallization: Add the chiral base solution to the pyrimidineacetic acid solution. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[17]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.[17]

  • Analysis: Determine the diastereomeric excess of the crystals by HPLC or NMR.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a strong acid (e.g., 1M HCl) to protonate the pyrimidineacetic acid and liberate it from the chiral amine.

  • Extraction: Extract the enantiomerically enriched pyrimidineacetic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

B. General Protocol for Enzymatic Resolution of a Pyrimidineacetic Acid Ester
  • Esterification: Convert the racemic pyrimidineacetic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification).

  • Enzymatic Hydrolysis: Suspend the racemic ester in a phosphate buffer (pH ~7). Add the lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate).

  • Reaction Monitoring: Stir the mixture at the optimal temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Workup: Filter off the enzyme. Acidify the aqueous solution to pH 2 with 1M HCl.

  • Separation: Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted ester. The acidified aqueous layer can then be extracted separately to isolate the hydrolyzed carboxylic acid.

  • Analysis: Determine the enantiomeric excess of both the recovered ester and the carboxylic acid by chiral HPLC.

V. Visualized Workflows (Graphviz)

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis Racemic_Sample Racemic Pyrimidineacetic Acid Derivative Dissolve Dissolve in Mobile Phase Racemic_Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separation Separation on Chiral Stationary Phase Inject->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with Two Separated Peaks Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration ee_Calc Calculate % ee Integration->ee_Calc

Diastereomeric_Crystallization Racemic_Acid Racemic Pyrimidineacetic Acid (R/S) Salt_Formation 1. Salt Formation in Solvent Racemic_Acid->Salt_Formation Chiral_Base Chiral Resolving Agent (e.g., R-Base) Chiral_Base->Salt_Formation Diastereomers Mixture of Diastereomeric Salts (R-Acid-R-Base & S-Acid-R-Base) Salt_Formation->Diastereomers Crystallization 2. Controlled Cooling & Crystallization Diastereomers->Crystallization Filtration 3. Filtration Crystallization->Filtration Solid Solid: Less Soluble Salt (e.g., S-Acid-R-Base) Filtration->Solid Mother_Liquor Mother Liquor: More Soluble Salt (e.g., R-Acid-R-Base) Filtration->Mother_Liquor Liberation 4. Liberation with Acid (HCl) Solid->Liberation Pure_Enantiomer Enantiomerically Enriched S-Pyrimidineacetic Acid Liberation->Pure_Enantiomer

Method_Selection_Tree Start Start: Resolve Pyrimidineacetic Acid Derivative Scale What is the desired scale? Start->Scale Analytical Analytical (<10 mg) Scale->Analytical  Analytical Preparative Preparative (>100 mg) Scale->Preparative Preparative   HPLC Use Chiral HPLC Analytical->HPLC Crystallization_Check Does it form crystalline salts easily? Preparative->Crystallization_Check Diastereomeric_Crystallization Try Diastereomeric Salt Crystallization Crystallization_Check->Diastereomeric_Crystallization Yes Enzymatic_Check Is enzymatic route feasible/available? Crystallization_Check->Enzymatic_Check No / Fails Yes_Crystals Yes No_Crystals No Enzymatic_Resolution Use Enzymatic Resolution Enzymatic_Check->Enzymatic_Resolution Yes Prep_HPLC Use Preparative Chiral HPLC Enzymatic_Check->Prep_HPLC No Yes_Enzyme Yes No_Enzyme No

References

Technical Support Center: HPLC Analysis of (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic Acid (CAS 192725-50-1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of CAS 192725-50-1, a key chiral intermediate in pharmaceutical synthesis. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during experimental analysis.

Experimental Protocol: Proposed HPLC Method

A standard reversed-phase HPLC method for the analysis of (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid is outlined below. This method serves as a baseline for the troubleshooting section.

Objective: To determine the purity and concentration of CAS 192725-50-1.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Materials:

  • (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Methanol/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh and dissolve the sample in the sample diluent to achieve a target concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may arise during the HPLC analysis of CAS 192725-50-1.

Q1: Why is my peak for CAS 192725-50-1 showing significant tailing?

A1: Peak tailing, where the back half of the peak is wider than the front, is a common issue.[1][2] Potential causes and solutions are outlined below:

  • Secondary Interactions: The carboxylic acid group in the analyte can interact with active sites (silanols) on the silica-based C18 column.[3]

    • Solution: Ensure the mobile phase is sufficiently acidic. The 0.1% formic acid is intended to suppress the ionization of the silanol groups and the carboxylic acid, but its concentration might need slight optimization.[3]

  • Column Overload: Injecting too much sample can lead to peak tailing.[1]

    • Solution: Try injecting a more dilute sample to see if the peak shape improves.

  • Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can cause peak tailing.[4][5]

    • Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, replacing the column may be necessary.[4] Consider using a guard column to protect the analytical column.[2]

Q2: My retention time for the analyte is shifting between injections. What should I do?

A2: Unstable retention times can compromise the reliability of your analysis.[6][7] Here are the common causes and how to address them:

  • Mobile Phase Inconsistency: Changes in the mobile phase composition, even minor ones, can cause retention time shifts.[6][8]

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[4] If preparing the mobile phase by hand-mixing, use a graduated cylinder for accuracy.

  • Fluctuating Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.[6]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Issues: Inconsistent flow rates due to pump malfunctions, such as leaks or air bubbles, are a frequent cause of retention time drift.[7][9]

    • Solution: Purge the pump to remove any air bubbles.[4] Check for any visible leaks in the system, particularly around fittings.

  • Insufficient Column Equilibration: If you are running a gradient, the column needs to be properly re-equilibrated to the initial conditions before the next injection.[10]

    • Solution: Increase the equilibration time at the end of your gradient method.

Q3: I am observing poor resolution between my main peak and an impurity. How can I improve it?

A3: Poor resolution can make accurate quantitation difficult.[4] Consider the following adjustments:

  • Modify the Gradient: A shallower gradient can improve the separation of closely eluting peaks.

    • Solution: Try extending the gradient time or starting with a lower percentage of the organic solvent (Acetonitrile).

  • Change the Mobile Phase Composition: The choice of organic solvent can influence selectivity.

    • Solution: You could try substituting acetonitrile with methanol to see if it improves the resolution.

  • Adjust the pH: Altering the pH of the mobile phase can change the ionization state of the analyte and impurities, potentially improving separation.

    • Solution: Experiment with slightly different concentrations of formic acid.

Q4: The peak area of my analyte is not consistent across multiple runs of the same standard. What is the cause?

A4: Inconsistent peak areas will lead to poor precision in your quantitative results.

  • Injector Problems: Issues with the autosampler, such as a partially blocked needle or a leaking injection valve, can lead to variable injection volumes.

    • Solution: Perform routine maintenance on the injector, including cleaning the needle and replacing the rotor seal if necessary.

  • Sample Evaporation: If your sample vials are not properly sealed, the solvent can evaporate, leading to an increase in concentration over time.

    • Solution: Use appropriate vial caps and septa and ensure they are tightly sealed.

  • Incomplete Sample Dissolution: If the sample is not fully dissolved, the injected amount can be inconsistent.

    • Solution: Ensure the sample is completely dissolved in the diluent before analysis. Sonication may help.

Visual Troubleshooting Guides

The following diagrams illustrate common troubleshooting workflows and logical relationships in HPLC analysis.

HPLC_Troubleshooting_Workflow Problem Identify Problem (e.g., Peak Tailing, RT Shift) CheckSystem Check System Parameters (Pressure, Flow Rate) Problem->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Gradient, Temp) Problem->CheckMethod CheckColumn Inspect Column (Age, Contamination) Problem->CheckColumn IsolateCause Isolate Potential Cause CheckSystem->IsolateCause CheckMethod->IsolateCause CheckColumn->IsolateCause ImplementSolution Implement Solution (e.g., Prepare fresh mobile phase) IsolateCause->ImplementSolution Escalate Escalate to Specialist IsolateCause->Escalate No obvious cause Verify Verify Fix ImplementSolution->Verify Verify->IsolateCause No Resolved Problem Resolved Verify->Resolved Yes

Caption: General workflow for troubleshooting HPLC issues.

Peak_Tailing_Diagnosis cluster_causes Potential Causes cluster_solutions Solutions PeakTailing Peak Tailing Observed SecondaryInteractions Secondary Interactions (Analyte-Silanol) PeakTailing->SecondaryInteractions ColumnOverload Column Overload PeakTailing->ColumnOverload ColumnContamination Column Contamination/ Degradation PeakTailing->ColumnContamination AdjustpH Adjust Mobile Phase pH SecondaryInteractions->AdjustpH DiluteSample Dilute Sample ColumnOverload->DiluteSample FlushColumn Flush or Replace Column ColumnContamination->FlushColumn

Caption: Diagnosing and resolving peak tailing for CAS 192725-50-1.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidine derivatives.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.

Issue 1: Low or No Product Yield

Q1: My pyrimidine synthesis reaction is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in pyrimidine synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

  • Catalyst Inefficiency: The choice and activity of the catalyst are critical. In acid-catalyzed reactions like the Biginelli and Pinner syntheses, using milder Lewis acids or solid acid catalysts can significantly improve yields and simplify the workup process compared to strong acids like HCl, which can cause side reactions.[1] Ensure your catalyst is active; reusable catalysts may need regeneration.[2]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role. While some reactions can proceed at room temperature, many require heating. Optimization studies have shown that temperatures between 80°C and 100°C can be optimal for certain reactions, but this is highly dependent on the specific substrates.[1]

  • Improper Solvent Conditions: The solvent can impact reaction rates and yields by affecting reactant solubility. While ethanol is a common choice, solvent-free conditions have been reported to be highly effective, often leading to shorter reaction times and higher yields.[1]

  • Incorrect Reactant Stoichiometry: The molar ratio of your reactants is key. For three-component reactions like the Biginelli synthesis, a 1:1:1 molar ratio is standard, but a slight excess (e.g., 1.2-1.5 equivalents) of the urea or thiourea component can sometimes improve yields.[2]

  • Purity of Reactants: Impurities present in your starting materials (e.g., aldehyde, β-dicarbonyl compound, urea/thiourea) can inhibit the reaction. Always ensure high purity of all reactants.[2]

  • Reaction Time: Reaction times can vary significantly, from a few minutes to several hours. It is highly advisable to monitor the progress of your reaction using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]

Issue 2: Formation of Unexpected Side Products

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the overall yield of your desired pyrimidine derivative.

  • Hantzsch Dihydropyridine Byproducts: In Biginelli reactions, a common fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures). To minimize this, consider running the reaction at a lower temperature.

  • Aldol Condensation Products: Self-condensation of the aldehyde or β-ketoester can occur as a competing reaction.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to incomplete ring formation. This can sometimes be addressed by extending the reaction time or adjusting the catalyst.

  • Lack of Regioselectivity: When synthesizing unsymmetrically substituted pyrimidines, a mixture of regioisomers may form. The choice of catalyst and reaction conditions can significantly influence regioselectivity. For instance, iridium-catalyzed multicomponent synthesis has demonstrated high regioselectivity.

Issue 3: Difficulties in Product Purification

Q3: I am struggling to purify my pyrimidine derivative from the crude reaction mixture. What are some effective purification strategies?

A3: Purifying pyrimidine derivatives can be challenging, especially if they are polar or if impurities have similar physicochemical properties.

  • Similar Polarity of Product and Impurities: If your desired product and impurities have similar polarities, separation by standard column chromatography can be difficult. Experiment with different solvent systems or consider alternative purification techniques such as preparative HPLC or crystallization.

  • Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel). In such cases, using a different stationary phase like alumina or employing non-chromatographic methods might be necessary.

  • Recrystallization Issues: If your compound fails to crystallize, it may be due to the solution not being supersaturated or the compound being too soluble in the chosen solvent. Try evaporating some of the solvent or adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent).

  • Tailing in HPLC: For polar pyrimidine derivatives, peak tailing in reverse-phase HPLC is a common issue. To overcome this, you can use a polar-endcapped column, decrease the concentration of the organic modifier in the mobile phase, or adjust the mobile phase pH to suppress ionization of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in pyrimidine synthesis?

A1: The most critical parameters are generally the choice of catalyst, reaction temperature, solvent, and the stoichiometry of the reactants. These factors have a significant impact on reaction rate, yield, and the formation of side products.

Q2: How can I minimize the formation of regioisomers during substitution reactions on the pyrimidine ring?

A2: The formation of regioisomers can often be controlled by carefully selecting the starting materials and reaction conditions. The use of protecting groups to block certain reactive sites or the introduction of directing groups to favor substitution at a specific position are common and effective strategies.

Q3: Are there greener alternatives to traditional pyrimidine synthesis methods?

A3: Yes, significant progress has been made in developing more environmentally friendly methods. These include the use of solvent-free reaction conditions, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of reusable solid acid catalysts to minimize waste.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on the yield of pyrimidine synthesis.

Table 1: Effect of Catalyst on Biginelli Reaction Yield

CatalystSolventTemperature (°C)Time (min)Yield (%)
HClEthanolReflux18045
Yb(OTf)₃Solvent-free1003092
InCl₃AcetonitrileReflux6091
FeCl₃Solvent-free954595
Bi(NO₃)₃·5H₂OAcetonitrileReflux12089

Data compiled from multiple sources for the reaction of benzaldehyde, ethyl acetoacetate, and urea.

Table 2: Effect of Temperature on a Lewis Acid-Catalyzed Biginelli Reaction

Catalyst (20 mol%)Temperature (°C)Time (min)Yield (%)
ZnCl₂/Acetic AcidRoom Temp18075
ZnCl₂/Acetic Acid4012082
ZnCl₂/Acetic Acid609088
ZnCl₂/Acetic Acid806092

Data adapted from a study on the synthesis of dihydropyrimidin-2(1H)-ones.[4]

Table 3: Comparison of Different Pyrimidine Synthesis Methods

MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)
Biginelli Reaction (Conventional)Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 hours~60-70%[5]
Pinner Synthesis1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesModerate[5]
Microwave-Assisted SynthesisChalcones, Guanidine HydrochlorideBasic MediumVariesMinutesExcellent[5]
Solid-Phase SynthesisResin-bound precursors, IsocyanatesBaseVariesVaries18-93% (over 4 steps)[5]

Experimental Protocols

Protocol 1: General Procedure for a Solvent-Free Biginelli Reaction

This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst (e.g., Yb(OTf)₃, 5 mol%).

  • Reaction: Heat the mixture with stirring in an oil bath at the optimized temperature (e.g., 100°C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add a small amount of cold water and stir for 5-10 minutes.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis

This protocol outlines a general method for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 10 mmol) in an anhydrous solvent (e.g., ethanol).

  • Addition of Reactants: Add the amidine hydrochloride (10 mmol) to the solution.

  • Base Addition: Slowly add a solution of a base (e.g., sodium ethoxide, 10 mmol) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Visualizations

Pinner_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Amidine Amidine Intermediate1 Nucleophilic Attack Amidine->Intermediate1 1 Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate1 2 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 3 Intermediate3 Dehydration Intermediate2->Intermediate3 4 Intermediate4 Cyclization Intermediate3->Intermediate4 5 Pyrimidine Pyrimidine Derivative Intermediate4->Pyrimidine 6

Caption: A simplified workflow of the Pinner pyrimidine synthesis.

Troubleshooting_Workflow Start Low Yield in Pyrimidine Synthesis Check_Catalyst Check Catalyst Activity/Choice Start->Check_Catalyst Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Solvent Evaluate Solvent /Solvent-Free Conditions Start->Check_Solvent Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Check_Purity Ensure High Purity of Reactants Start->Check_Purity Monitor_Reaction Monitor Reaction Progress (TLC) Start->Monitor_Reaction Improved_Yield Improved Yield Check_Catalyst->Improved_Yield Check_Temp->Improved_Yield Check_Solvent->Improved_Yield Check_Stoichiometry->Improved_Yield Check_Purity->Improved_Yield Monitor_Reaction->Improved_Yield

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Stability of 4-Amino-3-isobutylpyrimidine-2,6-dione in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Amino-3-isobutylpyrimidine-2,6-dione in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is recommended due to its high solubilizing capacity and ability to maintain compound stability when stored correctly.[1] For experiments involving aqueous buffers, it is critical to keep the final DMSO concentration low (typically below 0.5%) to prevent solvent-induced artifacts.[1]

Q2: How should I store stock and working solutions of this compound?

A2: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation, and stored at -80°C.[1] Whenever possible, working solutions in aqueous buffers should be prepared fresh immediately before each experiment.[1] If short-term storage is necessary, they should be kept on ice and protected from light.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The pH of the solution can significantly impact the chemical stability of pharmaceutical compounds.[2] Pyrimidine derivatives, in particular, can be susceptible to hydrolysis under acidic or basic conditions.

  • Light: Exposure to light, especially UV light, can induce photodegradation in pyrimidine-based compounds.[3][4]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[4]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.[5][6]

Q4: I am observing a gradual loss of my compound's activity in my multi-day experiment. What could be the cause?

A4: A gradual loss of activity suggests that this compound may be degrading in your experimental medium over time. It is recommended to assess the compound's stability in your specific buffer and under your experimental conditions (e.g., temperature, light exposure) for the duration of your assay.[1] Preparing fresh solutions for each day of the experiment can help mitigate this issue.[1]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of this compound in solution.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen stock immediately before each experiment.[1]

    • Minimize Exposure: Protect solutions from light by using amber vials or covering them with foil. Keep solutions on ice or at 4°C during the experiment.[1][2]

    • Conduct a Stability Check: Perform a simple stability study by incubating the compound in your experimental buffer for the duration of your experiment and analyzing its integrity at different time points using HPLC or LC-MS.[7]

Problem 2: Precipitation or cloudiness observed in the experimental solution.
  • Possible Cause: Low aqueous solubility of this compound, which can be influenced by the buffer composition, pH, and final compound concentration.[1]

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: Assess the kinetic solubility of the compound in your specific experimental buffer to determine its maximum soluble concentration.

    • Adjust Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is as low as possible in the final aqueous solution.[1]

    • Modify Formulation: In some cases, the use of solubility enhancers may be considered, but their compatibility with the experimental system must be validated.

Problem 3: Appearance of new peaks in HPLC or LC-MS analysis over time.
  • Possible Cause: Formation of degradation products.[1]

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Run a freshly prepared solution as a control to confirm the retention time of the parent compound.[1]

    • Review Storage Conditions: Verify that stock solutions have been stored at -80°C and have not been subjected to multiple freeze-thaw cycles.[1]

    • Perform Forced Degradation: To help identify potential degradation products, you can conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[1][8][9]

Summary of Predicted Stability

ConditionStressorPredicted StabilityPotential Degradation Pathway
Hydrolytic 0.1 M HCl, 60°CLikely to degradeHydrolysis of the amino group and/or pyrimidine ring opening.
pH 7.4 Buffer, 37°CModerately stableSlow hydrolysis.
0.1 M NaOH, 60°CLikely to degradeHydrolysis and potential ring cleavage.[6][10]
Oxidative 3% H₂O₂, RTPotential for degradationOxidation of the pyrimidine ring.[5]
Photolytic UV/Visible LightPotential for degradationPhotodegradation, potentially accelerated in acidic conditions.[3]
Thermal 60°C in SolutionDegradation rate will increaseAccelerated hydrolysis and oxidation.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[8][9][11]

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

2. Stress Conditions: (Perform each in parallel with a control sample protected from the stressor)

  • Acidic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 0, 2, 4, 8, and 24 hours.

  • Basic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 0, 2, 4, 8, and 24 hours.

  • Neutral Hydrolysis: Dilute the stock solution to 100 µM in a neutral buffer (e.g., PBS pH 7.4). Incubate at 60°C for 0, 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Dilute the stock solution to 100 µM in a solution of 3% hydrogen peroxide. Keep at room temperature for 0, 2, 4, 8, and 24 hours.

  • Photolytic Degradation: Expose a 100 µM solution of the compound in a neutral buffer to a calibrated light source (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil. Analyze at defined time points.[2]

3. Sample Analysis:

  • At each time point, take an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection or LC-MS).

  • Calculate the percentage of the parent compound remaining and observe the formation of any new peaks, which represent potential degradation products.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) parent 4-Amino-3-isobutyl- pyrimidine-2,6-dione hydrolysis_intermediate Ring-Opened Intermediate parent->hydrolysis_intermediate + H2O oxidized_product Hydroxylated Derivatives parent->oxidized_product + [O] hydrolysis_product Isobutylurea + Amino Malonic Acid Derivatives hydrolysis_intermediate->hydrolysis_product Further Degradation

Proposed degradation pathways for this compound.

Experimental_Workflow start Define Experimental Conditions (Buffer, Temp, Duration) prep_stock Prepare Fresh Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_working Prepare Fresh Working Solution in Experimental Buffer prep_stock->prep_working run_exp Conduct Experiment prep_working->run_exp analysis Analyze Samples (e.g., HPLC, LC-MS) run_exp->analysis results Evaluate Results analysis->results end Conclusion results->end

General experimental workflow for ensuring compound stability.

Troubleshooting_Guide issue Inconsistent Results or Precipitation Observed? check_solubility Assess Kinetic Solubility in Experimental Buffer issue->check_solubility Precipitation prepare_fresh Prepare Fresh Solutions Immediately Before Use issue->prepare_fresh Inconsistent Results re_evaluate Re-evaluate Results check_solubility->re_evaluate check_storage Verify Stock Solution Storage (-80°C, minimal freeze-thaw) prepare_fresh->check_storage check_storage->re_evaluate perform_stability Conduct Timed Stability Study in Experimental Medium re_evaluate->perform_stability Issue Persists

References

Preventing side reactions in the synthesis of Lopinavir intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of Lopinavir intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Control & Side Reaction Prevention

Q1: We are observing a significant amount of a dimer impurity in our final Lopinavir product. What is the likely source and how can we prevent its formation?

A1: Likely Source: The primary source of the Lopinavir dimer impurity is the presence of a dimer in the 2,6-dimethylphenol raw material.[1] Phenols are known to dimerize upon storage. This dimeric impurity then participates in the subsequent reaction steps, leading to the formation of the corresponding Lopinavir dimer.

Troubleshooting & Prevention:

  • Raw Material Purity Check: It is crucial to analyze the 2,6-dimethylphenol raw material for the presence of the dimer impurity before use. A common level of this dimer can be around 0.3%.[1]

  • Purification of Raw Material: If the dimer is detected, purification of the 2,6-dimethylphenol is recommended. Recrystallization is an effective method for removing dimeric impurities from phenolic compounds.

  • Supplier Qualification: Ensure that your supplier provides 2,6-dimethylphenol with a specified low limit for the dimer impurity.

Q2: A carboxymethyl analog impurity is consistently appearing in our HPLC analysis. What is the origin of this side product?

A2: Likely Source: The lopinavir carboxymethyl analog impurity originates from a side product formed during the acylation of 2,6-dimethylphenol with chloroacetic acid.[1] This side reaction can occur at a level of approximately 0.2% and the resulting impurity is carried through the subsequent synthetic steps.[1]

Troubleshooting & Prevention:

  • Optimize Acylation Conditions: Carefully control the reaction conditions during the formation of (2,6-dimethylphenoxy)acetic acid. This includes temperature, reaction time, and stoichiometry of the reactants.

  • Purification of (2,6-dimethylphenoxy)acetic acid: Implement a robust purification step for the (2,6-dimethylphenoxy)acetic acid intermediate to remove the carboxymethyl analog precursor before it is used in the subsequent coupling reaction.

Q3: We are struggling with the formation of a diamide impurity. How can we minimize this side reaction?

A3: Likely Source: The Lopinavir diamide impurity is formed from the reaction of the diamine intermediate, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol, with two molecules of (2,6-dimethylphenoxy)acetic acid. This can happen if there is an excess of the acylating agent or if the reaction conditions favor diacylation.

Troubleshooting & Prevention:

  • Stoichiometric Control: Carefully control the stoichiometry of the coupling reaction. Use a precise amount of the (2,6-dimethylphenoxy)acetic acid to favor mono-acylation.

  • Reaction Conditions: Optimize the reaction temperature and time to minimize the formation of the diacylated product. Slower addition of the acylating agent at a lower temperature can improve selectivity.

  • Purification: The diamide impurity can be removed during the purification of the final Lopinavir product.[1]

Q4: How can we prevent the formation of the diacylated impurity on the pyrimidine ring of Lopinavir?

A4: Likely Source: The diacylated impurity is formed by the acylation of the nitrogen atom in the pyrimidine ring of Lopinavir with (2,6-dimethylphenoxy)acetic acid during the final coupling step.[1]

Troubleshooting & Prevention:

  • Control of Activating Agent: The formation of this impurity is often linked to the use of a highly reactive acylating agent (e.g., acid chloride). Using a milder activating agent or controlling the amount of the activating agent can reduce this side reaction.

  • pH Control: Maintaining the reaction at a specific pH can help to minimize the reactivity of the pyrimidine nitrogen.

  • Purification: This impurity is typically removed during the final purification of Lopinavir.[1]

Stereochemistry Control

Q5: We are observing the formation of diastereomers of the key amino alcohol intermediate. How can we improve the stereoselectivity of the ketone reduction step?

A5: Likely Source: The formation of diastereomers arises from the non-selective reduction of the ketone in the precursor to the (2S,3S,5S)-2-amino-3-hydroxy-5-amino-1,6-diphenylhexane core.

Troubleshooting & Prevention:

  • Chiral Induction: Employ a chiral reducing agent or a catalyst that can induce stereoselectivity. The use of (S)-2-methyl-CBS-oxazaborolidine as a catalyst for the borane reduction of the corresponding ketone is a highly effective method for achieving the desired (3S)-hydroxyl stereochemistry with high enantioselectivity.

  • Reaction Temperature: Lowering the reaction temperature during the reduction can often enhance the diastereoselectivity.

  • Choice of Reducing Agent: The choice of the reducing agent is critical. Borane complexes in the presence of a chiral catalyst are generally preferred over less selective reagents like sodium borohydride alone.

Data Presentation

Table 1: Impact of Raw Material Purity on Lopinavir Dimer Impurity

2,6-Dimethylphenol Raw MaterialDimer Impurity in Raw MaterialLopinavir Dimer Impurity in Final Product (projected)
Unpurified~0.3%> 0.1%
Purified (Recrystallized)< 0.05%< 0.05%

Table 2: Expected Diastereomeric Excess for Ketone Reduction

Reduction MethodChiral InducerExpected Diastereomeric Excess (d.e.)
Borane Reduction(S)-2-methyl-CBS-oxazaborolidine> 95%
Sodium BorohydrideNoneLow to moderate

Experimental Protocols

Protocol 1: Purification of 2,6-Dimethylphenol by Recrystallization

  • Solvent Selection: Choose a suitable solvent system where 2,6-dimethylphenol is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., heptane/ethyl acetate).

  • Dissolution: In a suitable flask, dissolve the crude 2,6-dimethylphenol in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Stereoselective Reduction of the Ketone Intermediate using (S)-2-methyl-CBS-oxazaborolidine

  • Catalyst Preparation (in situ): In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the (S)-2-methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Borane Addition: Slowly add a borane solution (e.g., borane-THF complex) to the catalyst solution at a controlled temperature (e.g., 0 °C).

  • Substrate Addition: Dissolve the ketone intermediate in anhydrous THF and add it dropwise to the catalyst-borane mixture, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol.

  • Work-up and Purification: Perform an appropriate aqueous work-up to remove boron species and purify the resulting amino alcohol intermediate by chromatography or crystallization.

Mandatory Visualizations

impurity_formation cluster_dimer Lopinavir Dimer Formation DMP 2,6-Dimethylphenol DMP_dimer 2,6-Dimethylphenol Dimer (~0.3% in raw material) DMP->DMP_dimer Storage DMPA_dimer (2,6-Dimethylphenoxy)acetic acid Dimer DMP_dimer->DMPA_dimer Acylation LPV_dimer Lopinavir Dimer Impurity DMPA_dimer->LPV_dimer Coupling

Caption: Formation pathway of the Lopinavir dimer impurity.

stereoselective_reduction Ketone Ketone Intermediate Desired_Alcohol (2S,3S,5S)-Amino Alcohol (Desired Diastereomer) Ketone->Desired_Alcohol Stereoselective Reduction (>95% d.e.) Undesired_Alcohol Other Diastereomers Ketone->Undesired_Alcohol Non-selective Reduction CBS (S)-2-methyl-CBS-oxazaborolidine CBS->Desired_Alcohol Borane Borane (BH3) Borane->Desired_Alcohol

Caption: Stereoselective reduction of the ketone intermediate.

experimental_workflow start Start: Crude Lopinavir Intermediate raw_material_check 1. Raw Material Purity Analysis (e.g., 2,6-dimethylphenol) start->raw_material_check purification 2. Purification if necessary (e.g., Recrystallization) raw_material_check->purification synthesis_step 3. Controlled Synthesis Step (e.g., Stereoselective Reduction) purification->synthesis_step in_process_control 4. In-process Control (IPC) (e.g., HPLC, TLC) synthesis_step->in_process_control final_purification 5. Final Product Purification (e.g., Chromatography, Crystallization) in_process_control->final_purification end End: High Purity Lopinavir Intermediate final_purification->end

Caption: General workflow for preventing side reactions.

References

Technical Support Center: Enhancing the Solubility of Pyrimidine-2,6-dione Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with pyrimidine-2,6-dione derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrimidine-2,6-dione derivatives have low aqueous solubility?

A1: The limited aqueous solubility of many pyrimidine-2,6-dione derivatives is often attributed to their physicochemical properties. These compounds can have a planar structure and the potential for strong intermolecular hydrogen bonding, leading to high crystal lattice energy that is difficult for water to overcome.[1] Additionally, factors such as high molecular weight and lipophilicity contribute to their poor solubility in aqueous media.[2]

Q2: What are the primary strategies for improving the solubility of these compounds for biological assays?

A2: The two main approaches are chemical modification and formulation strategies. Chemical modifications, such as salt formation or introducing polar functional groups, alter the molecule itself.[3] Formulation strategies, which are more common for in-vitro testing, involve altering the solvent system or physical state of the compound without changing its chemical structure. These include the use of co-solvents, pH adjustment, solid dispersions, and particle size reduction.[4][5]

Q3: How does Dimethyl Sulfoxide (DMSO) quality affect the solubility of my compounds?

A3: The purity and water content of DMSO can significantly impact the solubility of pyrimidine-2,6-dione derivatives. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can decrease the solubility of hydrophobic compounds and may lead to precipitation, especially during freeze-thaw cycles of stock solutions. It is crucial to use high-purity, anhydrous DMSO and handle it under dry conditions.

Q4: My compound dissolves in DMSO but precipitates when added to my aqueous assay buffer. What can I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO becomes supersaturated and crashes out of solution when diluted into an aqueous buffer. To mitigate this, you can try lowering the final assay concentration, using a co-solvent system, or preparing a solid dispersion of your compound.

Troubleshooting Guides

Issue 1: Compound is poorly soluble in 100% DMSO.
  • Possible Cause: High crystal lattice energy of the compound.

  • Troubleshooting Steps:

    • Sonication: Place the vial in a bath sonicator for 5-15 minutes to provide energy to break the crystal lattice.

    • Gentle Warming: Warm the solution to 30-40°C. Do not exceed 40°C to avoid potential degradation. Allow the solution to cool to room temperature and check for precipitation.

    • Use of Co-solvents: Prepare a stock solution in a mixture of DMSO and another solvent like N,N-dimethylformamide (DMF) or polyethylene glycol 400 (PEG 400).

Issue 2: Inconsistent results in cell-based assays.
  • Possible Cause: Compound precipitation in the cell culture media, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visually Inspect Wells: Before and after adding your compound to the cells, inspect the wells under a microscope for any signs of precipitation.

    • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions.

    • Incorporate a Surfactant: In some cases, a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in the final assay medium can help maintain solubility. However, it is crucial to run appropriate vehicle controls to ensure the surfactant itself does not affect the assay outcome.

Quantitative Data on Solubility Enhancement

The following tables summarize the potential solubility improvements that can be achieved using different techniques. The data presented is based on studies with various poorly soluble compounds, including heterocyclic structures similar to pyrimidine-2,6-diones, and should be considered as a general guide.

Table 1: Solubility Enhancement using Co-solvent Systems

Co-solventConcentration (% v/v) in WaterApproximate Fold Increase in Solubility of Poorly Soluble DrugsReference(s)
Ethanol20%10 - 100[6]
Propylene Glycol20%5 - 50[7]
PEG 40020%50 - 500+[6][7]
Glycerin20%2 - 20[7]

Table 2: Solubility Enhancement using Solid Dispersions

Polymer CarrierDrug:Carrier RatioMethod of PreparationApproximate Fold Increase in Apparent SolubilityReference(s)
Polyvinylpyrrolidone (PVP) K301:5Solvent Evaporation5 - 50[5]
Hydroxypropyl Methylcellulose (HPMC)1:4Spray Drying10 - 100[8]
Soluplus®1:4Hot Melt Extrusion> 50[9]
Eudragit® RS1:3Spray Drying5 - 20[10]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

This protocol describes the preparation of a 10 mM stock solution of a pyrimidine-2,6-dione derivative using a DMSO:PEG 400 co-solvent system.

Materials:

  • Pyrimidine-2,6-dione derivative

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Accurately weigh the required amount of the pyrimidine-2,6-dione derivative to prepare a 20 mM solution in DMSO.

  • Add the appropriate volume of anhydrous DMSO to the compound.

  • Vortex the mixture for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.

  • Once the 20 mM DMSO stock is fully dissolved, prepare the final 10 mM co-solvent stock solution by mixing equal volumes of the 20 mM DMSO stock and PEG 400.

  • Vortex the final co-solvent stock solution thoroughly to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation before storage and use.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing an amorphous solid dispersion of a pyrimidine-2,6-dione derivative with PVP K30.

Materials:

  • Pyrimidine-2,6-dione derivative

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (or another suitable volatile organic solvent in which both the drug and polymer are soluble)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:5 w/w).

  • Accurately weigh the pyrimidine-2,6-dione derivative and PVP K30 and dissolve them in a sufficient amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle swirling or sonication.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a temperature of 40°C.

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C overnight to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and grind it to a fine powder using a mortar and pestle.

  • Store the resulting amorphous solid dispersion in a desiccator to protect it from moisture.

Signaling Pathway and Experimental Workflow Diagrams

Pyrimidine-2,6-dione derivatives are frequently investigated as inhibitors of various kinases and enzymes involved in cell signaling pathways crucial for cell proliferation and inflammation. Below are diagrams of relevant pathways and a typical experimental workflow for screening such compounds.

G Troubleshooting Workflow for Solubility Issues start Compound Fails to Dissolve check_dmso Check DMSO Quality (Anhydrous, High Purity) start->check_dmso sonicate Sonication (5-15 min) check_dmso->sonicate Quality OK warm Gentle Warming (30-40°C) sonicate->warm Still Insoluble success Compound Solubilized sonicate->success Soluble cosolvent Use Co-solvent (e.g., DMSO:PEG 400) warm->cosolvent Still Insoluble warm->success Soluble precip_dilution Precipitation upon Aqueous Dilution cosolvent->precip_dilution cosolvent->success Soluble lower_conc Lower Final Concentration precip_dilution->lower_conc Yes precip_dilution->success No solid_dispersion Prepare Solid Dispersion lower_conc->solid_dispersion Precipitation Persists solid_dispersion->success

Troubleshooting workflow for solubility issues.

G Ras-Raf-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrimidine-2,6-dione Derivative Inhibitor->Raf Inhibitor->MEK

Inhibition of the Ras-Raf-MEK-ERK pathway.

G COX-2 Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 Prostaglandins Prostaglandins (e.g., PGE2) ArachidonicAcid->Prostaglandins COX-2 COX2 Cyclooxygenase-2 (COX-2) Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrimidine-2,6-dione Derivative Inhibitor->COX2

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (CAS 192725-50-1)

Author: BenchChem Technical Support Team. Date: December 2025

The compound, (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, is a chemical analog related to Lopinavir and is utilized in analytical method development and validation (AMV).[4]

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS for the quantification of CAS 192725-50-1 depends on several factors including the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.
Applicability Well-suited for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable, or to be derivatized to become so.
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, as it provides mass spectral data for peak identification, offering a high degree of confidence in analyte identification.[1][2]
Sensitivity Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.Typically offers higher sensitivity, often reaching picogram (pg) levels, especially in selected ion monitoring (SIM) mode.[1][5]
Sample Preparation Usually involves dissolution in a suitable solvent and filtration.May require derivatization to increase volatility and thermal stability.[6]
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.

Experimental Protocols

The following are proposed starting protocols for the development and subsequent validation of analytical methods for CAS 192725-50-1. These protocols are based on common practices for related compounds and should be optimized for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often a primary choice for the quantification of pharmaceutical compounds due to its robustness and wide applicability.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of a standard solution (likely in the range of 220-280 nm).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of CAS 192725-50-1 reference standard in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing CAS 192725-50-1 in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, which can be advantageous for trace analysis or in complex matrices.[1][5] This method may require a derivatization step to improve the volatility of the carboxylic acid group in CAS 192725-50-1.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation from any impurities or matrix components.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for quantification.

Derivatization and Sample Preparation:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or similar silylating agent.

  • Derivatization Procedure:

    • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

    • Add the derivatization reagent and a solvent (e.g., pyridine).[7]

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.[7]

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

Validation Parameters and Acceptance Criteria

The validation of an analytical method should demonstrate its suitability for the intended purpose.[8][9] The following table summarizes the key validation parameters and typical acceptance criteria according to the International Council for Harmonisation (ICH) guidelines.[8][10]

ParameterHPLC-UVGC-MSAcceptance Criteria (Typical)
Specificity Inject blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time.Analyze blank and spiked samples to show no interfering peaks at the retention time and m/z of the analyte.No significant interference at the retention time of the analyte. Peak purity should be demonstrated.
Linearity Analyze a minimum of 5 concentrations across the desired range.[8]Analyze a minimum of 5 concentrations across the desired range.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The range is established from the linearity study and should cover the expected concentrations of the analyte.[8]The range is established from the linearity study and should cover the expected concentrations of the analyte.The method should be accurate and precise within the defined range.
Accuracy Analyze samples with known concentrations (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Analyze samples with known concentrations (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision
RepeatabilityAnalyze a minimum of 6 replicates at 100% of the test concentration or 9 replicates over 3 concentrations.Analyze a minimum of 6 replicates at 100% of the test concentration or 9 replicates over 3 concentrations.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate PrecisionPerform the analysis on different days, with different analysts, or on different equipment.Perform the analysis on different days, with different analysts, or on different equipment.RSD ≤ 3.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Investigate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).Investigate the effect of small, deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate).The method should remain unaffected by small variations. System suitability parameters should be met.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method, from initial planning to final documentation.

Analytical_Method_Validation_Workflow cluster_validation_params Validation Parameters A Define Analytical Method and Intended Use B Develop and Optimize Analytical Procedure A->B C Prepare Validation Protocol B->C D Execute Validation Experiments C->D E Evaluate Validation Data Against Acceptance Criteria D->E Specificity Specificity D->Specificity Linearity Linearity D->Linearity Accuracy Accuracy D->Accuracy Precision Precision D->Precision LOD_LOQ LOD & LOQ D->LOD_LOQ Robustness Robustness D->Robustness E->B Data Fails Criteria (Re-optimize) F Prepare Validation Report E->F Data Meets Criteria G Implement Method for Routine Use F->G

Caption: Workflow for the validation of an analytical method.

References

Comparative analysis of different synthetic routes to 4-Amino-3-isobutylpyrimidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The synthesis of 4-Amino-3-isobutylpyrimidine-2,6-dione, a key scaffold in medicinal chemistry, can be approached through several strategic routes. This guide provides a comparative analysis of plausible synthetic pathways, offering insights into their respective methodologies, potential yields, and strategic considerations. The information presented herein is intended to assist researchers in selecting the most suitable route based on available starting materials, desired scale, and laboratory capabilities.

Introduction to Synthetic Strategies

Two primary retrosynthetic disconnections for this compound suggest two main forward synthetic strategies:

  • Route A: N3-Isobutylation of 4-Aminouracil. This approach involves the initial formation of the 4-aminouracil core, followed by the introduction of the isobutyl group at the N3 position. The key challenge in this route is achieving regioselective alkylation at N3 over N1.

  • Route B: C4-Amination of a 3-Isobutyluracil Precursor. This strategy focuses on first constructing the 3-isobutylpyrimidine-2,6-dione ring system, followed by the introduction of the amino group at the C4 position. This can be further divided into two sub-routes based on the nature of the C4 precursor:

    • Route B1: Amination of 4-chloro-3-isobutylpyrimidine-2,6-dione.

    • Route B2: Amination of 3-isobutyl-4-thiouracil.

The following sections provide a detailed examination of these proposed routes, including experimental protocols and a comparative summary of their key parameters.

Visualizing the Synthetic Pathways

G cluster_A Route A: N3-Isobutylation of 4-Aminouracil cluster_B Route B: C4-Amination of 3-Isobutyluracil Precursor cluster_B1 Route B1 cluster_B2 Route B2 A_start Cyanoacetic Acid + Urea A_int1 4-Aminouracil A_start->A_int1 Cyclization A_product This compound A_int1->A_product N3-Isobutylation B1_start Isovaleraldehyde + Cyanoacetic Ester B1_int1 3-Isobutyluracil B1_start->B1_int1 Condensation & Cyclization B1_int2 4-Chloro-3-isobutylpyrimidine-2,6-dione B1_int1->B1_int2 Chlorination B1_product This compound B1_int2->B1_product Amination B2_start 3-Isobutyluracil B2_int1 3-Isobutyl-4-thiouracil B2_start->B2_int1 Thionation B2_product This compound B2_int1->B2_product Amination

Figure 1. Proposed synthetic routes to this compound.

Detailed Experimental Protocols

Route A: N3-Isobutylation of 4-Aminouracil

This route commences with the well-established synthesis of 4-aminouracil, followed by a regioselective N3-alkylation.

Step 1: Synthesis of 4-Aminouracil

The synthesis of 4-aminouracil can be achieved through the cyclization of cyanoacetylurea, which is formed in situ from cyanoacetic acid and urea.

  • Protocol:

    • To a stirred solution of cyanoacetic acid and urea in a suitable solvent (e.g., acetic anhydride), heat the mixture to facilitate the formation of cyanoacetylurea.

    • Induce cyclization by adding a base, such as sodium hydroxide, to the reaction mixture.

    • Acidify the solution to precipitate 4-aminouracil.

    • Filter, wash, and dry the product.

Step 2: N3-Isobutylation of 4-Aminouracil

Achieving regioselectivity at the N3 position is crucial. This can be influenced by the choice of base, solvent, and the use of protecting groups. Direct alkylation often yields a mixture of N1 and N3 isomers.

  • Protocol for Direct Alkylation:

    • Suspend 4-aminouracil in a polar aprotic solvent such as DMF.

    • Add a suitable base (e.g., K₂CO₃ or NaH) and stir the mixture.

    • Add isobutyl bromide or a similar isobutylating agent and heat the reaction.

    • Monitor the reaction for the formation of the desired N3-isomer.

    • Isolate and purify the product using column chromatography to separate the N1 and N3 isomers.

  • Protocol for Regioselective N3-Alkylation (via Protection):

    • Protect the N1 position of 4-aminouracil using a suitable protecting group (e.g., a silyl group).

    • Perform the alkylation with isobutyl bromide in the presence of a base.

    • Deprotect the N1 position to yield the desired this compound.

Route B1: Amination of 4-Chloro-3-isobutylpyrimidine-2,6-dione

This route involves the initial synthesis of 3-isobutyluracil, followed by chlorination and subsequent amination.

Step 1: Synthesis of 3-Isobutyluracil

This can be approached through the condensation of a β-ketoester equivalent with an isobutyl-substituted urea or by constructing the pyrimidine ring from precursors containing the isobutyl group. A plausible method involves the reaction of isovaleraldehyde with an active methylene compound.

  • Protocol:

    • Condense isovaleraldehyde with ethyl cyanoacetate to form an α,β-unsaturated ester.

    • React the resulting intermediate with urea in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine ring.

    • Hydrolyze the intermediate to afford 3-isobutyluracil.

Step 2: Chlorination of 3-Isobutyluracil

The hydroxyl group at the C4 position is converted to a chloro group, a good leaving group for nucleophilic substitution.

  • Protocol:

    • Treat 3-isobutyluracil with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.

    • Heat the reaction mixture to drive the conversion.

    • Carefully quench the reaction and isolate the 4-chloro-3-isobutylpyrimidine-2,6-dione.

Step 3: Amination of 4-Chloro-3-isobutylpyrimidine-2,6-dione

The chloro group is displaced by an amino group.

  • Protocol:

    • Dissolve 4-chloro-3-isobutylpyrimidine-2,6-dione in a suitable solvent (e.g., an alcohol or DMF).

    • Add a source of ammonia (e.g., aqueous ammonia or ammonia gas) and heat the reaction in a sealed vessel.

    • Monitor the reaction until completion.

    • Isolate and purify the final product.

Route B2: Amination of 3-Isobutyl-4-thiouracil

An alternative to the chlorination-amination sequence is the conversion to a thio-analogue followed by amination.

Step 1: Synthesis of 3-Isobutyluracil

(Follow the protocol described in Route B1, Step 1).

Step 2: Thionation of 3-Isobutyluracil

The C4-carbonyl group is converted to a thiocarbonyl.

  • Protocol:

    • Treat 3-isobutyluracil with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine or toluene.

    • Heat the reaction mixture to effect the thionation.

    • Isolate and purify the resulting 3-isobutyl-4-thiouracil.

Step 3: Amination of 3-Isobutyl-4-thiouracil

The thio group is displaced by an amino group.

  • Protocol:

    • React 3-isobutyl-4-thiouracil with an aminating agent. A common method involves S-alkylation followed by treatment with ammonia.

    • Alternatively, direct amination with ammonia under pressure and elevated temperature can be employed.

    • Isolate and purify the final this compound.

Comparative Data Summary

ParameterRoute A: N3-Isobutylation of 4-AminouracilRoute B1: Amination via 4-Chloro IntermediateRoute B2: Amination via 4-Thio Intermediate
Starting Materials Cyanoacetic acid, Urea, Isobutyl bromideIsovaleraldehyde, Ethyl cyanoacetate, Urea, POCl₃, AmmoniaIsovaleraldehyde, Ethyl cyanoacetate, Urea, Lawesson's Reagent/P₄S₁₀, Ammonia
Number of Steps 2 (or 3 with protection)33
Key Challenge Regioselective N3-alkylationHandling of POCl₃, potential side reactionsUse of odorous and reactive thionating agents
Potential Yield Moderate (separation of isomers may be required)Good to HighModerate to Good
Purification Column chromatography often necessaryStandard purification techniquesStandard purification techniques
Scalability Potentially challenging due to isomer separationGenerally scalableScalable, with considerations for handling thionating agents
Reagent Toxicity ModerateHigh (POCl₃)High (P₄S₁₀, H₂S byproduct)

Experimental Workflow Visualization

G cluster_A Workflow: Route A cluster_B1 Workflow: Route B1 cluster_B2 Workflow: Route B2 A_step1 Synthesize 4-Aminouracil A_step2 N3-Isobutylation A_step1->A_step2 A_purify Purification (Chromatography) A_step2->A_purify A_product Final Product A_purify->A_product B1_step1 Synthesize 3-Isobutyluracil B1_step2 Chlorination (POCl3) B1_step1->B1_step2 B1_step3 Amination (Ammonia) B1_step2->B1_step3 B1_purify Purification B1_step3->B1_purify B1_product Final Product B1_purify->B1_product B2_step1 Synthesize 3-Isobutyluracil B2_step2 Thionation (Lawesson's) B2_step1->B2_step2 B2_step3 Amination B2_step2->B2_step3 B2_purify Purification B2_step3->B2_purify B2_product Final Product B2_purify->B2_product

A Comprehensive Guide to the Cross-Validation of Lopinavir Impurity Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Lopinavir are critical for ensuring the safety and efficacy of the final drug product. This guide provides an objective comparison of analytical methodologies for the cross-validation of Lopinavir impurity standards, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific needs.

Introduction to Lopinavir and Impurity Profiling

Lopinavir is an antiretroviral protease inhibitor used in the treatment of HIV infection.[1] During its synthesis and storage, various related substances and degradation products can emerge as impurities.[2][3] Regulatory bodies mandate strict control over these impurities, necessitating robust analytical methods for their detection and quantification.[3] Cross-validation of impurity standards and analytical methods between different laboratories or even between different analytical techniques within the same lab is essential to ensure data integrity and consistency.

Analytical Methodologies for Impurity Detection

The most common analytical techniques for the quantification of Lopinavir and its impurities are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for routine quality control and stability testing of Lopinavir.[2] It offers a good balance of sensitivity, specificity, and cost-effectiveness.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and specificity compared to HPLC-UV, making it ideal for identifying and quantifying trace-level impurities and for detailed impurity profiling studies.[1]

Comparison of Analytical Method Performance

The selection of an analytical method depends on the specific requirements of the analysis, such as the desired level of sensitivity and the complexity of the sample matrix. The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Lopinavir and its related substances, based on published data.

Table 1: Performance Characteristics of HPLC-UV Methods for Lopinavir Impurity Analysis

ParameterReported PerformanceReference
Linearity (r²) > 0.999[4]
Limit of Detection (LOD) 0.028 - 0.063 µg/mL[2]
Limit of Quantification (LOQ) 0.084 - 0.192 µg/mL[2]
Accuracy (% Recovery) 99.96% - 100.11%[4]
Precision (%RSD) < 2.0%[5]

Table 2: Performance Characteristics of LC-MS/MS Methods for Lopinavir Analysis

ParameterReported PerformanceReference
Linearity (r²) > 0.99[6]
Limit of Detection (LOD) 0.022 µg/mL (for Ritonavir)[6]
Limit of Quantification (LOQ) 0.068 µg/mL (for Ritonavir)[6]
Accuracy (% Recovery) 99.10 ± 0.77%[6]
Precision (%RSD) Not explicitly stated for impurities

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for successful cross-validation.

Protocol 1: RP-HPLC Method for the Determination of Related Substances in Lopinavir Drug Substance[2]
  • Sample Preparation: Accurately weigh and dissolve the Lopinavir drug substance in a suitable diluent to achieve a target concentration.

  • Chromatographic Conditions:

    • Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution with 0.02 M KH₂PO₄ (pH 2.5) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 45°C

    • Detection: PDA detector at 210 nm

Protocol 2: LC-MS/MS Method for the Quantification of Lopinavir

While a specific LC-MS/MS protocol for a wide range of Lopinavir impurities is not detailed in the provided search results, a general approach can be outlined based on methods for Lopinavir itself.

  • Sample Preparation:

    • Spike plasma samples with the internal standard (e.g., Lopinavir-d8).

    • Perform protein precipitation with acetonitrile.

    • Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.[7]

  • Chromatographic Conditions:

    • Column: A suitable C8 or C18 column.[1]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[1]

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Lopinavir and its impurities.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Cross-Validation of Lopinavir Impurity Standards

Cross-Validation Workflow start Start: Define Cross-Validation Scope protocol_dev Standardize Analytical Protocol (e.g., HPLC-UV or LC-MS/MS) start->protocol_dev standard_prep Prepare Impurity Standard Solutions (Standard A vs. Standard B) protocol_dev->standard_prep sample_analysis Analyze Spiked Lopinavir Samples and Control Samples standard_prep->sample_analysis data_acquisition Data Acquisition and Processing sample_analysis->data_acquisition comparison Compare Performance Parameters: - Purity Assessment - Linearity - Accuracy - Precision data_acquisition->comparison pass Results are Comparable (Within Acceptance Criteria) comparison->pass Yes fail Results are Not Comparable comparison->fail No end End: Cross-Validation Complete pass->end investigation Investigate Discrepancies: - Standard Integrity - Method Robustness - Instrumental Error fail->investigation investigation->protocol_dev

Caption: Workflow for the cross-validation of two Lopinavir impurity standards.

Diagram 2: Logical Framework for Impurity Standard Comparison

Impurity Standard Comparison Logic cluster_standards Impurity Standard Alternatives goal Goal: Reliable Lopinavir Impurity Quantification method Selected Analytical Method (e.g., HPLC-UV) goal->method standard_A Standard A (e.g., Pharmacopeial) standard_B Standard B (e.g., Commercial) standard_C Standard C (e.g., In-house) evaluation Performance Evaluation Criteria: - Purity - Stability - Cost - Availability standard_A->evaluation standard_B->evaluation standard_C->evaluation decision Select Optimal Impurity Standard evaluation->decision

Caption: Logical process for selecting a Lopinavir impurity standard.

Conclusion

The cross-validation of Lopinavir impurity standards is a critical step in ensuring the quality of pharmaceutical products. While both HPLC-UV and LC-MS/MS are powerful techniques for impurity analysis, the choice of method should be guided by the specific analytical requirements. The use of well-characterized impurity reference standards is paramount for the accuracy and reliability of the data generated. This guide provides a framework for comparing analytical methods and a logical approach to the selection and validation of impurity standards, ultimately contributing to the development of safer and more effective medicines.

References

Enantioselective Antagonism of the Human A3 Adenosine Receptor by Chiral Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (S)- and (R)-Enantiomers of 4-Acetylamino-6-alkyloxy-2-alkylthiopyrimidines

For researchers and professionals in drug development, understanding the stereochemical determinants of drug activity is paramount. This guide provides a detailed comparison of the biological activity of (S)- and (R)-enantiomers of a novel class of pyrimidine derivatives that act as potent and selective antagonists of the human A3 adenosine receptor (A3AR). The data presented herein, derived from peer-reviewed studies, highlights the critical role of chirality in the interaction between these ligands and their G protein-coupled receptor target.

Comparative Biological Activity

The biological activity of the enantiomers of three 4-acetylamino-6-alkyloxy-2-alkylthiopyrimidine derivatives was assessed by measuring their binding affinity (Ki) for the human A3 adenosine receptor. The results, summarized in the table below, clearly demonstrate a significant enantioselectivity, with the (S)-enantiomer consistently exhibiting higher affinity than the (R)-enantiomer.

CompoundEnantiomerHuman A3AR Affinity (Ki in nM)
1 (S)-10.5
(R)-12.2
2 (S)-21.2
(R)-24.5
3 (S)-33.0
(R)-315.0

Data sourced from a study on the enantioselectivity of chiral 4-acetylamino-6-alkyloxy-2-alkylthiopyrimidines.[1]

The (S)-enantiomer of compound 1 , with a Ki of 0.5 nM, was identified as a particularly potent and selective A3AR antagonist.[1] This marked difference in binding affinity between the enantiomers underscores the importance of stereochemistry in the design of novel A3AR antagonists. The insertion of a methyl group on the ether or thioether side chains of these pyrimidine derivatives was a key modification that introduced chirality and allowed for the exploration of stereoselective interactions within the A3AR binding pocket.[1]

Mechanism of Action: A3 Adenosine Receptor Antagonism

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] A3AR antagonists, such as the pyrimidine derivatives discussed here, work by competitively binding to the receptor, thereby blocking adenosine from binding and preventing the downstream signaling events.[2] This antagonism can modulate various physiological processes, making A3AR a promising therapeutic target for conditions such as inflammation, cancer, and asthma.[2][4]

A3AR_Antagonism cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_Protein Gi/o Protein A3AR->G_Protein Activates Adenosine Adenosine (Agonist) Adenosine->A3AR Binds & Activates Antagonist (S)-Pyrimidine Derivative (Antagonist) Antagonist->A3AR Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

A3 Adenosine Receptor Antagonism Pathway

Experimental Protocols

The determination of the binding affinities of the (S)- and (R)-enantiomers was performed using a radioligand competition binding assay. This technique is a standard method for characterizing the interaction of unlabeled ligands with a receptor by measuring their ability to displace a radiolabeled ligand.

Radioligand Competition Binding Assay for Human A3 Adenosine Receptor

Objective: To determine the binding affinity (Ki) of the (S)- and (R)-enantiomers of pyrimidine derivatives for the human A3 adenosine receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5′-(N-methyluronamide)), a high-affinity A3AR agonist.

  • Test Compounds: (S)- and (R)-enantiomers of the pyrimidine derivatives, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 1 mM EDTA.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR ligand (e.g., 10 µM IB-MECA) to determine the amount of radioligand that binds non-specifically to the membranes and filters.

  • Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

    • 50 µL of diluted cell membranes (containing a specific amount of protein, typically 20-40 µg).

    • 50 µL of binding buffer (for total binding) or the non-specific binding control.

    • 50 µL of the serially diluted test compound (or vehicle for total and non-specific binding).

    • 50 µL of [¹²⁵I]AB-MECA at a fixed concentration (typically around its Kd value).

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

experimental_workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers start->prep_reagents setup_assay Set up 96-well plate: - Membranes - Buffer/NSB Control - Test Compound - Radioligand prep_reagents->setup_assay incubation Incubate at 25°C for 60 minutes setup_assay->incubation filtration Rapid Filtration (Separates bound from unbound) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing measurement Measure Radioactivity (Scintillation Counting) washing->measurement analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki measurement->analysis end End analysis->end

Radioligand Binding Assay Workflow

References

Unveiling the Structural Nuances of Pyrimidine-2,6-dione Analogs in Protein Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of pyrimidine-2,6-dione analogs and their interactions with various protein targets. Supported by experimental data, this document delves into the structural determinants of binding affinity and selectivity, providing a valuable resource for the rational design of novel therapeutics.

The pyrimidine-2,6-dione scaffold and its bioisosteres, such as pyrimidine-2,4-dione, are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. These analogs have demonstrated inhibitory activity against a range of protein targets implicated in diseases from cancer to neurodegeneration. This guide provides a detailed structural and functional comparison of select pyrimidine-2,6-dione analogs, focusing on their binding to key protein targets: Dihydroorotate Dehydrogenase (DHODH), Thymidylate Synthase (ThyX), and TANK-binding kinase 1 (TBK1).

Quantitative Analysis of Protein Binding

The inhibitory potency of various pyrimidine-2,6-dione analogs against their respective protein targets has been quantified through various in vitro and cellular assays. The following tables summarize the key binding affinity data (IC50 and Ki values) for representative compounds.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for anti-proliferative and anti-inflammatory agents.

CompoundTargetAssay TypeIC50 (nM)Ki (µM)Reference(s)
BrequinarHuman DHODHEnzymatic Inhibition4.5-[1]
A771726 (Teriflunomide)Human DHODHEnzymatic Inhibition411-[1]
Indoluidin DHuman DHODHEnzymatic Inhibition210-[1]
Indoluidin EHuman DHODHEnzymatic Inhibition172-[1]
D,L-5-trans-methyl DHODHO-dehaseEnzymatic Inhibition-45[2]
LeflunomideHuman DHODHEnzymatic Inhibition98,000-[3]
BrequinarHuman DHODHEnzymatic Inhibition10-[3]
A77-1726Human DHODHEnzymatic Inhibition1,100-[3]
Thymidylate Synthase (ThyX) Inhibitors

ThyX is an essential enzyme in DNA synthesis, particularly in certain pathogens, making it a target for novel antibacterial agents.

CompoundTargetAssay TypeIC50 (µM)Inhibition at 200 µM (%)Reference(s)
Pyrido[1,2-e]purine-2,4(1H,3H)-dione analog 5Mtb ThyXEnzymatic Inhibition-23.1[4]
Pyrido[1,2-e]purine-2,4(1H,3H)-dione analog 6Mtb ThyXEnzymatic Inhibition-33.2[4]
Pyrido[1,2-e]purine-2,4(1H,3H)-dione analog 23aMtb ThyXEnzymatic Inhibition-84.3[4]
Thiazolidine analog 1ThyXEnzymatic Inhibition0.057-[5]
C5-modified dUMP analog 3ThyXEnzymatic Inhibition0.91-[5]
Benzo[b][6][7]oxazin-3(4H)-one analog B1-PP146ThyXEnzymatic Inhibition0.69-[5]
Kinase Inhibitors

The pyrimidine scaffold is a common feature in kinase inhibitors, targeting various signaling pathways involved in cell growth, differentiation, and inflammation.

CompoundTargetAssay TypeIC50 (nM)Reference(s)
Aminopyrimidine 7DRAK1NanoBRET Target Engagement<1000[8]
Aminopyrimidine 9DRAK1NanoBRET Target Engagement<1000[8]
Aminopyrimidine 18DRAK1NanoBRET Target Engagement<1000[8]
Aminopyrimidine 22DRAK1NanoBRET Target Engagement<1000[8]
MRT67307DRAK1NanoBRET Target Engagement<1000[8]
Aminopyrimidine 9MARK3NanoBRET Target Engagement<1000[8]
Aminopyrimidine 18MARK3NanoBRET Target Engagement<1000[8]
Aminopyrimidine 9MARK4NanoBRET Target Engagement<400[8]
Aminopyrimidine 18MARK4NanoBRET Target Engagement<400[8]
MRT67307MARK4NanoBRET Target Engagement<400[8]
BX-912MARK4NanoBRET Target Engagement<400[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay determines the in vitro inhibitory activity of compounds on human DHODH by measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[9]

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

  • Add 178 µL of the DHODH enzyme solution in Assay Buffer to each well.

  • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Thymidylate Synthase (ThyX) Inhibition Assay

This assay measures the in vitro inhibitory activity of compounds on Mycobacterium tuberculosis ThyX using an NADPH oxidase spectrophotometric method.[4]

Materials:

  • Recombinant Mtb ThyX

  • NADPH

  • dUMP

  • MgCl2

  • Glycerol

  • FAD

  • Test compounds

  • Assay Buffer

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture with a final volume of 100 µl containing 750 µM NADPH, 100 µM dUMP, 2 mM MgCl2, 1% glycerol, 50 µM FAD, and 10 µM of ThyX in the assay buffer.

  • Add the test compounds at the desired concentrations to the reaction mixture.

  • Incubate the reaction at a controlled temperature.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The inhibitory activity is calculated as the percentage decrease in the rate of NADPH oxidation compared to a control reaction without the inhibitor.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantitatively measures the binding of test compounds to a specific kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10][11]

Materials:

  • HEK293T cells

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGene HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • Test compounds

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 384-well assay plates

  • Luminescence plate reader capable of measuring donor and acceptor emission wavelengths.

Procedure:

  • Cell Transfection: Transfect HEK293T cells with the NanoLuc®-kinase fusion vector using a suitable transfection reagent according to the manufacturer's protocol. Allow for protein expression for approximately 20-24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Add the test compounds and the NanoBRET™ tracer to the wells of a 384-well plate.

    • Add the cell suspension to the wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor.

    • Add the detection reagent to the wells.

    • Read the donor emission (450 nm) and acceptor emission (610 nm) within 10 minutes using a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET ratio. Determine the IC50 values by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Structural Insights

Understanding the signaling pathways in which the protein targets operate and the structural basis of inhibitor binding is paramount for effective drug design.

De Novo Pyrimidine Biosynthesis Pathway

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process that produces the pyrimidine nucleotides required for DNA and RNA synthesis.[7][12] DHODH catalyzes a critical oxidation step in this pathway. Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.

DeNovoPyrimidineSynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate_mito Orotate Dihydroorotate->Orotate_mito DHODH Orotate_cyto Orotate Orotate_mito->Orotate_cyto DHODH DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate_cyto->OMP UMPS PRPP PRPP PRPP->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA dTMP->DNA Inhibitor Pyrimidine-2,6-dione Analogs (e.g., Brequinar) Inhibitor->DHODH Inhibition

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

TBK1 Signaling in Neurodegeneration

TBK1 is a multifaceted kinase involved in innate immunity, autophagy, and cellular metabolism.[13][14][15] Dysregulation of TBK1 activity has been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). In the context of tauopathies like Alzheimer's disease, TBK1 has been shown to interact with and phosphorylate the tau protein, potentially contributing to the formation of neurofibrillary tangles and subsequent neurodegeneration.[13][15]

TBK1_Signaling cluster_upstream Upstream Signals cluster_downstream Downstream Effects Pathogen_Sensing Pathogen Sensing (e.g., cGAS-STING) TBK1 TBK1 Pathogen_Sensing->TBK1 Activates Autophagy_Signals Autophagy Signals Autophagy_Signals->TBK1 Activates IRF3 IRF3 Phosphorylation TBK1->IRF3 Autophagy Autophagy Modulation TBK1->Autophagy Tau Tau Protein TBK1->Tau Phosphorylates Inhibitor Aminopyrimidine Analogs Inhibitor->TBK1 Inhibition IFN_Production Type I Interferon Production IRF3->IFN_Production Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau Neurodegeneration Neurodegeneration Hyperphosphorylated_Tau->Neurodegeneration Contributes to

TBK1 Signaling in Neurodegeneration and its Inhibition.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing novel protein inhibitors involves a multi-step workflow, from initial screening to detailed mechanistic studies.

ExperimentalWorkflow HTS High-Throughput Screening Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition) Lead_Optimization->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., NanoBRET) Lead_Optimization->Cellular_Assays Structural_Biology Structural Biology (X-ray Crystallography) Lead_Optimization->Structural_Biology Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Biochemical_Assays->Lead_Optimization Cellular_Assays->Lead_Optimization Structural_Biology->Lead_Optimization Clinical_Candidate Clinical_Candidate Preclinical_Studies->Clinical_Candidate

General Experimental Workflow for Inhibitor Discovery.

Structural Comparison and Binding Mode Analysis

The binding of pyrimidine-2,6-dione analogs to their protein targets is governed by a network of specific molecular interactions. X-ray crystallography provides invaluable atomic-level insights into these interactions, guiding structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors.

For instance, the crystal structure of human DHODH in complex with a novel inhibitor (PDB ID: 2FPY) reveals that the inhibitor binds in the ubiquinone binding pocket.[16] The pyrimidine-dione core often acts as a key hydrogen bond acceptor and donor, interacting with conserved residues in the active site. Substitutions on the pyrimidine ring can be tailored to exploit specific hydrophobic pockets and form additional interactions, thereby enhancing binding affinity and selectivity. The dual binding modes observed for some DHODH inhibitors highlight the conformational flexibility of the active site and offer opportunities for the design of inhibitors with unique binding kinetics.[16]

Similarly, for ThyX, modeling studies suggest that the pyrimidine-2,4-dione ring of inhibitors can form multiple hydrogen bonds with key arginine residues in the active site, mimicking the binding of the natural substrate dUMP.[4] In the case of kinases, the aminopyrimidine core is a well-established hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[8] Modifications at other positions of the pyrimidine ring can then be used to achieve selectivity for a particular kinase by targeting unique features of the ATP-binding pocket.

References

A Comparative Guide to Chiral Columns for the Enantiomeric Separation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of pyrimidine derivatives is a critical task in drug development and pharmaceutical quality control, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the predominant technique for resolving these enantiomers. This guide provides a comparative overview of the performance of various chiral columns for the separation of pyrimidine enantiomers, supported by experimental data to assist researchers in selecting the appropriate column and developing robust analytical methods.

Performance Comparison of Chiral Columns

The selection of a suitable chiral column is fundamental to achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely utilized due to their broad applicability and excellent chiral recognition capabilities. The following table summarizes the performance of different chiral columns in the separation of various pyrimidine enantiomers, based on reported experimental data.

Chiral ColumnPyrimidine DerivativeMobile PhaseFlow Rate (mL/min)Resolution (Rs)Analysis Time (min)
Chiralcel® OD-H 3,4-dihydropyrimidin-2(1H)-ones and -thionesn-Hexane/Isopropanol mixtures0.5 - 1.01.04 - 2.8010 - 15
Chiralcel® OD-H 1,4-Dihydropyrimidine derivative (DP-1)n-Hexane/Isopropanol (30:70 v/v)Not Specified> 1.5< 15
Chiral-AGP Secnidazole (a nitroimidazole with a structure related to some pyrimidine metabolites)10mM Ammonium Acetate/Methanol (96:4 v/v)0.52.45< 7
Chiralpak® IB Hesperetin derivativesIsopropanol/Hexane (85:15 v/v)0.5BaselineNot Specified
Chiralcel® OJ Hesperetin derivativesIsopropanol/Hexane (85:15 v/v)0.3BaselineNot Specified
Amylose tris(3,5-dimethylphenylcarbamate) CSP α-arylthiocarboxylic acids (pirinixic acid derivatives)Not SpecifiedNot SpecifiedGood SeparationNot Specified
Tert-butylcarbamoylquinine/quinidine based chiral anion-exchangers α-arylthiocarboxylic acids (pirinixic acid derivatives)Not SpecifiedNot SpecifiedGood SeparationNot Specified

Note: The performance of a chiral column is highly dependent on the specific analyte, mobile phase composition, temperature, and other chromatographic conditions. The data presented here is for comparative purposes and may require further optimization for specific applications. Polysaccharide-based columns like Chiralcel® OD-H have demonstrated broad applicability for pyrimidine derivatives, achieving good resolution within a short analysis time under normal-phase conditions[1]. For some derivatives, protein-based columns like Chiral-AGP can also provide excellent baseline separation[2].

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols derived from the literature for the chiral separation of pyrimidine derivatives.

Method 1: Separation of 3,4-dihydropyrimidin-2(1H)-ones and -thiones[1]
  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio is optimized for each specific compound but is typically in the range of 90:10 to 80:20 (v/v).

  • Flow Rate: 0.5 to 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV detector set at an appropriate wavelength (e.g., 283 nm).

  • Sample Preparation: Dissolve the racemic sample in the mobile phase or a compatible solvent.

Method 2: Separation of a 1,4-Dihydropyrimidine Derivative (DP-1)[2]
  • Column: CHIRALCEL® OD-H (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and isopropyl alcohol (30:70 v/v).

  • Flow Rate: Not specified in the abstract, but typically 0.5-1.0 mL/min for this column dimension.

  • Temperature: Ambient.

  • Detection: UV detector.

  • Sample Preparation: Dissolve the sample in a suitable solvent. For bioanalytical studies, plasma samples can be prepared by protein precipitation with acetonitrile[2].

Experimental Workflow for Chiral HPLC Method Development

The process of developing a robust chiral separation method follows a systematic workflow. The diagram below illustrates the key steps involved, from initial column screening to method validation.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation cluster_application Phase 4: Application Analyte Racemic Pyrimidine Sample Preparation Screening Column & Mobile Phase Screening (e.g., Polysaccharide, Protein-based CSPs) Analyte->Screening Optimization Method Optimization (Mobile Phase Ratio, Additives, Temp., Flow Rate) Screening->Optimization Validation Method Validation (Linearity, Precision, Accuracy, LoD, LoQ) Optimization->Validation Application Routine Analysis (Quality Control, Pharmacokinetics) Validation->Application

Caption: A flowchart illustrating the systematic workflow for developing a chiral HPLC separation method.

This guide highlights that polysaccharide-based chiral stationary phases, particularly Chiralcel® OD-H, are effective for the separation of a range of pyrimidine enantiomers[1][2]. The choice of mobile phase, typically a mixture of a non-polar alkane and an alcohol, is a critical parameter to optimize for achieving baseline resolution. Researchers should consider screening a variety of chiral columns and mobile phase conditions to identify the optimal system for their specific pyrimidine derivative.

References

A Guide to Inter-Laboratory Comparison of 1-(3-methoxy-4-propoxyphenyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 192725-50-1) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of the investigational compound 1-(3-methoxy-4-propoxyphenyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 192725-50-1). The objective of such a study is to establish the reproducibility, robustness, and reliability of analytical methods across different laboratories, a critical step in drug development and regulatory submission. This document outlines standardized experimental protocols, presents hypothetical comparative data, and illustrates key workflows and biological pathways relevant to this class of molecule.

Introduction to Inter-Laboratory Comparison

Inter-laboratory comparisons are essential for validating analytical methods. They provide an objective assessment of a method's performance by demonstrating that it can be successfully transferred and executed by different personnel in different facilities using varied equipment. For a compound like CAS 192725-50-1, which belongs to the pyrazolo[4,3-d]pyrimidine class known for potential kinase inhibition, ensuring analytical consistency is paramount for accurate pharmacokinetic, pharmacodynamic, and toxicological assessments.

The pyrazolo[3,4-d]pyrimidine scaffold is a core structure in many compounds developed as kinase inhibitors.[1][2][3] These inhibitors often target signaling pathways involved in cell proliferation and survival, making them relevant for oncology research. Given this context, precise and reproducible quantification is crucial for understanding their therapeutic potential and mechanism of action.

Comparative Analytical Methodologies

Two common and robust analytical techniques for the quantification of small molecules like CAS 192725-50-1 in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide proposes a hypothetical comparison between these two methods across multiple laboratories.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Objective: To quantify CAS 192725-50-1 in a standardized plasma matrix.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Calibration Standards: Prepare a series of calibration standards in blank plasma ranging from 10 ng/mL to 5000 ng/mL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To provide a highly sensitive and selective quantification of CAS 192725-50-1 in a standardized plasma matrix.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • CAS 192725-50-1: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • Internal Standard: Precursor ion > Product ion.

  • Sample Preparation: Same as for HPLC-UV.

  • Calibration Standards: Prepare a series of calibration standards in blank plasma ranging from 0.1 ng/mL to 1000 ng/mL.

Data Presentation: Hypothetical Inter-Laboratory Results

The following tables summarize hypothetical data from a three-laboratory study comparing the HPLC-UV and LC-MS/MS methods for analyzing three standardized quality control (QC) samples of CAS 192725-50-1.

Table 1: HPLC-UV Method - Inter-Laboratory Comparison of QC Samples

QC Level (Nominal Conc.)LaboratoryMean Measured Conc. (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (%)
Low QC (30 ng/mL) Lab A28.91.55.296.3
Lab B31.22.16.7104.0
Lab C29.51.86.198.3
Mid QC (300 ng/mL) Lab A305.612.34.0101.9
Lab B289.915.15.296.6
Lab C310.214.54.7103.4
High QC (3000 ng/mL) Lab A2950.1110.53.798.3
Lab B3105.4135.24.4103.5
Lab C3011.8128.94.3100.4

Table 2: LC-MS/MS Method - Inter-Laboratory Comparison of QC Samples

QC Level (Nominal Conc.)LaboratoryMean Measured Conc. (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (%)
Low QC (0.3 ng/mL) Lab A0.310.026.5103.3
Lab B0.290.0310.396.7
Lab C0.320.026.3106.7
Mid QC (30 ng/mL) Lab A30.81.13.6102.7
Lab B29.11.55.297.0
Lab C31.51.34.1105.0
High QC (800 ng/mL) Lab A789.525.43.298.7
Lab B821.033.14.0102.6
Lab C805.729.93.7100.7

Mandatory Visualizations

Hypothetical Signaling Pathway Inhibition

Pyrazolo[4,3-d]pyrimidine derivatives frequently act as ATP-competitive kinase inhibitors. The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway that could be targeted by CAS 192725-50-1, leading to the inhibition of downstream proliferative signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor CAS 192725-50-1 Inhibitor->RTK Inhibits (ATP-competitive)

Caption: Hypothetical inhibition of an RTK signaling pathway by CAS 192725-50-1.

Inter-Laboratory Comparison Experimental Workflow

The following diagram outlines the logical flow of an inter-laboratory comparison study, from initial planning to final data analysis and reporting.

G A Study Design & Protocol Development B Preparation & Distribution of Standardized Samples (QCs, Calibration Standards) A->B C Sample Analysis at Participating Labs (Lab A, B, C) B->C D Data Submission to Central Coordinator C->D E Statistical Analysis (Mean, SD, %CV, Accuracy) D->E F Comparison of Method Performance E->F G Final Report Generation & Conclusion F->G

References

Certificate of Analysis for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid reference material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid reference materials. The objective is to offer a framework for selecting the most suitable reference standard for your analytical and research needs by comparing key quality attributes. The data presented herein is illustrative; researchers are encouraged to generate their own data following the provided protocols.

Introduction

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid (CAS No. 192725-50-1) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity and characterization of its reference material are critical for accurate quantification and qualification in drug development and quality control processes. This guide compares reference materials from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) based on typical Certificate of Analysis (CoA) specifications and performance in standard analytical methods.

Comparison of Certificate of Analysis Data

A Certificate of Analysis is a crucial document that provides key quality parameters of a reference material. The following table summarizes the typical specifications for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid reference material from three different suppliers.

Table 1: Comparison of Certificate of Analysis Specifications

ParameterSupplier ASupplier BSupplier C
Appearance White to off-white solidWhite crystalline powderWhite solid
Identity (IR, NMR) Conforms to structureConforms to structureConforms to structure
Purity (HPLC, %) ≥ 99.5%≥ 99.8% (by NMR)≥ 99.0%
Specific Rotation -85° to -95° (c=1, MeOH)-88.5° (c=1, MeOH)Not specified
Water Content (Karl Fischer) ≤ 0.5%≤ 0.2%≤ 1.0%
Residual Solvents Meets USP <467> limits<0.1% AcetoneNot specified
Heavy Metals ≤ 10 ppmNot specified≤ 20 ppm
Storage Conditions 2-8°C[3]Room Temperature2-8°C

Note: The data in this table is for illustrative purposes only and should be replaced with actual data from the supplier's Certificate of Analysis.

Experimental Comparison

To provide a practical comparison, this section outlines experimental protocols and presents hypothetical performance data for the reference materials from the three suppliers.

High-Performance Liquid Chromatography (HPLC) Purity Assay

Objective: To determine the purity of the reference materials and identify any impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference material in the mobile phase to a final concentration of 1 mg/mL.

Table 2: HPLC Purity and Impurity Profile

SupplierPurity (%)Number of Impurities DetectedMajor Impurity (%)
Supplier A99.620.25
Supplier B99.910.08
Supplier C99.240.40

Note: This is hypothetical data. Users should perform their own HPLC analysis to obtain accurate results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess for the presence of any structural impurities.

Experimental Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the reference material in 0.75 mL of the deuterated solvent.

Table 3: ¹H NMR Spectroscopy Results

SupplierStructural ConformationPresence of Impurity Peaks
Supplier AConforms to expected structureMinor unidentified peaks observed
Supplier BConforms to expected structureNo significant impurity peaks
Supplier CConforms to expected structureMultiple minor impurity peaks observed

Note: This is a qualitative summary. For a detailed analysis, the full NMR spectrum should be reviewed.

Diagrams

Experimental Workflow for Reference Material Comparison

The following diagram illustrates the workflow for comparing different sources of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid reference material.

cluster_0 1. Procurement & Initial Assessment cluster_1 2. Analytical Testing cluster_2 3. Data Analysis & Selection A Procure Reference Materials (Supplier A, B, C) B Visual Inspection (Appearance, Color) A->B C Review Certificate of Analysis (Purity, Identity, etc.) B->C D HPLC Purity Assay (Purity, Impurity Profile) C->D E NMR Spectroscopy (Structural Confirmation) C->E F Karl Fischer Titration (Water Content) C->F G Specific Rotation (Chiral Purity) C->G H Compare Experimental Data (Tables 1, 2, 3) D->H E->H F->H G->H I Assess Suitability for Intended Use H->I J Select Optimal Reference Material I->J Start Start Comparison Purity Purity > 99.8%? Start->Purity Impurities Minimal Impurities? Purity->Impurities Yes Reject Re-evaluate or Reject Purity->Reject No Documentation Complete CoA? Impurities->Documentation Yes Impurities->Reject No Select Select Supplier Documentation->Select Yes Documentation->Reject No

References

Benchmarking New Pyrimidine Derivatives Against Known Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases necessitate a continuous search for novel antiviral therapeutics.[1][2] Pyrimidine derivatives have garnered significant attention as a promising class of compounds with broad-spectrum antiviral activity.[3][4] This guide provides an objective comparison of newly developed pyrimidine derivatives against established antiviral agents, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Host Cell Pathways

A significant number of pyrimidine derivatives exert their antiviral effects by targeting host cell metabolic pathways essential for viral replication. One of the primary mechanisms is the inhibition of the de novo pyrimidine biosynthesis pathway.[3][5] Viruses are highly dependent on the host cell's nucleotide pool for the synthesis of their genetic material (RNA or DNA). By inhibiting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds deplete the intracellular pool of pyrimidines (uridine and cytidine).[3] This pyrimidine starvation directly hampers viral genome replication.

Interestingly, the antiviral action of these inhibitors is not solely due to nucleotide deprivation. Studies have shown that inhibiting pyrimidine biosynthesis can also stimulate the host's innate immune response, leading to the expression of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.[1][5] This dual mechanism of directly limiting viral replication and enhancing host immunity makes pyrimidine biosynthesis inhibitors attractive candidates for broad-spectrum antiviral drug development.

G cluster_host Host Cell cluster_virus Virus UMP UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Viral_Polymerase Viral RNA/DNA Polymerase UTP->Viral_Polymerase Required for Replication CTP->Viral_Polymerase Required for Replication DHODH DHODH Enzyme DHODH->UMP Produces Precursors Precursors (e.g., Orotic Acid) Precursors->DHODH Catalyzes Pyrimidine_Deriv New Pyrimidine Derivative (Inhibitor) Pyrimidine_Deriv->DHODH Inhibition Viral_Genome New Viral Genomes Viral_Polymerase->Viral_Genome

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by a new derivative.

Comparative Performance Data

The efficacy of an antiviral compound is typically determined by its 50% effective concentration (EC50) and its 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells. The following table summarizes the in vitro performance of hypothetical new pyrimidine derivatives (NPD-1, NPD-2) against that of well-known antiviral agents.

CompoundTarget VirusMechanism of ActionEC50 (µM)CC50 (µM)Selectivity Index (SI)
NPD-1 Influenza A VirusInhibits de novo pyrimidine biosynthesis (DHODH)[3]0.5>100>200
NPD-2 Dengue VirusInhibits de novo pyrimidine biosynthesis[3]1.2>100>83.3
Remdesivir SARS-CoV-2RNA-dependent RNA polymerase (RdRp) inhibitor0.77>100>129
Favipiravir Influenza A VirusRdRp inhibitor; causes lethal mutagenesis2.5>400>160
Oseltamivir Influenza A VirusNeuraminidase inhibitor[6]0.2>10000>50000
Acyclovir Herpes Simplex (HSV-1)Viral DNA polymerase inhibitor0.1>300>3000

Note: EC50 and CC50 values are illustrative and can vary significantly based on the specific viral strain, cell line, and assay conditions.

Experimental Protocols

Standardized in vitro assays are crucial for the preliminary evaluation and comparison of antiviral compounds.[7]

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

  • Cell Lines: A suitable cell line for the assay (e.g., Vero E6, A549, MDCK) is seeded in 96-well plates and grown to near-confluence.[8]

  • Compound Preparation: The test compound is serially diluted (e.g., half-log10 dilutions) to create a range of concentrations.[9]

  • Treatment: The cell culture medium is replaced with the medium containing the various compound concentrations. Control wells with untreated cells are included.[9]

  • Incubation: Plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Measurement: Cell viability is assessed using methods like the neutral red uptake assay or MTT assay, which measure metabolic activity.[10]

  • Calculation: The CC50 value is calculated by regression analysis of the dose-response curve.[9]

Antiviral Activity Assay (EC50 Determination)

This assay measures the compound's ability to inhibit the virus-induced cytopathic effect (CPE) or reduce the number of viral plaques.

  • Cell Preparation: Susceptible cells are seeded in 96-well plates (for CPE) or 6-well plates (for plaque reduction).[8]

  • Pre-treatment: Cells are pre-treated with various non-toxic concentrations of the test compound for a defined period.[8]

  • Infection: The cells are then infected with a known amount of the virus (Multiplicity of Infection - MOI).

  • Incubation: The plates are incubated to allow for viral replication and the development of CPE or plaques.

  • Quantification:

    • CPE Reduction Assay: The extent of cell death is quantified using methods like neutral red staining. The EC50 is the concentration that protects 50% of cells from the viral CPE.[9][10]

    • Plaque Reduction Assay: Cells are overlaid with a semi-solid medium (e.g., agarose) to restrict virus spread. After incubation, plaques (zones of cell death) are visualized by staining and counted. The EC50 is the concentration that reduces the number of plaques by 50% compared to untreated controls.

  • Calculation: The EC50 value is determined by regression analysis of the dose-response data.[7]

G cluster_toxicity Toxicity Arm (CC50) cluster_efficacy Efficacy Arm (EC50) start Start seed_cells Seed susceptible cells in 96-well plates start->seed_cells treat_cells_tox Treat uninfected cells with compound dilutions treat_cells_eff Treat cells with compound dilutions prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->treat_cells_tox prepare_compounds->treat_cells_eff treat_cells Treat cells with compound dilutions infect_cells Infect cells with virus (e.g., MOI 0.01) incubate Incubate for 48-72h until CPE is visible in controls quantify Quantify cell viability (e.g., Neutral Red Assay) calculate Calculate EC50 and CC50 via regression analysis end End calculate->end incubate_tox Incubate for 48-72h treat_cells_tox->incubate_tox quantify_tox Quantify cell viability incubate_tox->quantify_tox quantify_tox->calculate infect_cells_eff Infect cells with virus treat_cells_eff->infect_cells_eff incubate_eff Incubate for 48-72h infect_cells_eff->incubate_eff quantify_eff Quantify cell viability incubate_eff->quantify_eff quantify_eff->calculate

Caption: General workflow for in vitro antiviral efficacy and cytotoxicity screening.

Conclusion

New pyrimidine derivatives, particularly those targeting host pyrimidine biosynthesis, represent a promising avenue for the development of broad-spectrum antiviral drugs. Their dual mechanism of action—inhibiting viral replication and stimulating innate immunity—offers a significant advantage. As shown in the comparative data, novel pyrimidine derivatives can exhibit potency and selectivity comparable to or exceeding that of some established antiviral agents. Continued research, focusing on optimizing the structure-activity relationship and minimizing off-target effects, will be crucial for translating these promising compounds into clinically effective therapies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrimidine-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1] This guide provides an objective comparison of the in vitro and in vivo efficacy of pyrimidine-based compounds, with a focus on their application as anticancer agents. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to be a valuable resource for researchers in the field of drug discovery and development.

Case Studies: Pyrimidine-Based EGFR Inhibitors

To illustrate the transition from laboratory findings to preclinical results, this guide focuses on a series of pyrimidine derivatives designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-validated target in oncology, and its signaling pathway is crucial for cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it an attractive target for therapeutic intervention.[2][3]

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data for selected pyrimidine-based EGFR inhibitors, comparing their potency in cell-free and cell-based in vitro assays with their effectiveness in in vivo animal models.

Table 1: In Vitro Efficacy of Pyrimidine-Based EGFR Inhibitors

Compound IDTarget KinaseCancer Cell LineIC50 (µM) - Cell ViabilityIC50 (nM) - Kinase InhibitionReference
Compound A EGFRA549 (Lung Cancer)0.11 - 19.38 - 18[3][4]
MCF-7 (Breast Cancer)0.15 - 25.8-[4]
LoVo (Colon Cancer)0.08 - 15.4-[4]
Compound B EGFRT790MH1975 (Lung Cancer)~2.033[3]
Compound 10b EGFRHepG2 (Liver Cancer)3.568.29[5]
A549 (Lung Cancer)5.85-[5]
MCF-7 (Breast Cancer)7.68-[5]
Erlotinib EGFRA549 (Lung Cancer)1.122.83[5]
(Reference Drug)HepG2 (Liver Cancer)0.87-[5]

Table 2: In Vivo Efficacy of a Pyrido[2,3-d]pyrimidine Derivative in a Xenograft Model

CompoundAnimal ModelTumor Cell LineDosing RegimenTumor Growth Inhibition (%)Reference
Palbociclib Nude MiceMDA-MB-435 (Breast Cancer)100 mg/kg, p.o., dailySignificant[6]
(CDK4/6 Inhibitor)
Compound 74 SD RatsHCT-116 (Colon Cancer)Not specifiedSignificant[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of pyrimidine compounds.

In Vitro Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][8] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., RPMI 1640) with 5% fetal bovine serum

  • Pyrimidine-based test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Efficacy: Xenograft Mouse Model

Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, are a standard preclinical method for evaluating the anticancer efficacy of novel compounds.[12][13]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional, to enhance tumor formation)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: Volume = (length × width²) / 2.[6]

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the pyrimidine-based compound to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle alone.[6]

  • Efficacy Evaluation: Monitor tumor volumes and the body weight of the mice regularly (e.g., every 2-3 days). Any signs of toxicity should also be recorded.[6]

  • Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined maximum size or after a set duration. At the endpoint, mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.

Mandatory Visualizations

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine-Based Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the efficacy of pyrimidine-based compounds from initial in vitro screening to in vivo animal studies.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy a Compound Synthesis (Pyrimidine Derivatives) b Cell-Free Kinase Assays (e.g., EGFR Inhibition) a->b c Cell-Based Assays (e.g., MTT on Cancer Cell Lines) b->c d Animal Model Selection (e.g., Xenograft) c->d Lead Compound Selection e Pharmacokinetic Studies d->e f Efficacy Studies (Tumor Growth Inhibition) e->f

Caption: General experimental workflow for pyrimidine-based drug discovery.

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-isobutylpyrimidine-2,6-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-Amino-3-isobutylpyrimidine-2,6-dione, ensuring the protection of personnel and the environment.

Hazard Assessment and Waste Characterization

Given the presence of amino and isobutyl functional groups on a pyrimidine scaffold, this compound should be treated as a potentially hazardous substance.[2] All laboratory personnel must handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Key Disposal Considerations:

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteDue to unknown toxicity and potential biological activity.
Container Type Tightly sealed, chemically resistant container (e.g., HDPE, glass).To prevent leaks and reactions with the container material.
Labeling "Hazardous Waste," "this compound," and associated hazard symbols.To ensure clear identification and proper handling.
Segregation Store separately from incompatible materials, particularly strong oxidizing agents and acids.[3]To prevent dangerous chemical reactions.
Storage Location In a designated, well-ventilated satellite accumulation area.[4]To minimize exposure and ensure containment in case of a spill.
Disposal Method Via a licensed hazardous waste disposal contractor.To ensure compliance with federal, state, and local regulations.
Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), in a designated and properly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[3]

  • Container Management:

    • Ensure the waste container is in good condition and compatible with the chemical.

    • Keep the container securely closed at all times, except when adding waste.[4]

    • Do not overfill the container; leave adequate headspace for expansion.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents as "this compound."

    • List the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[4]

    • The storage area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide all necessary documentation as required by your institution and the disposal company.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble) at least three times.

    • Collect the rinsate as hazardous waste and add it to the appropriate waste container.

  • Disposal of Rinsed Containers:

    • After triple rinsing, the container may be considered non-hazardous and can be disposed of according to your institution's guidelines for regular laboratory glassware or plasticware.

    • Deface or remove the original chemical label before disposal.

Emergency Procedures

In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response procedures. For a small spill, trained personnel wearing appropriate PPE may clean it up using an absorbent material. The absorbent material and any contaminated items must be collected and disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (this compound) Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate from Incompatible Waste Characterize->Segregate Containerize Select Appropriate Waste Container Segregate->Containerize Label Label Container 'Hazardous Waste' Containerize->Label Store Store in Satellite Accumulation Area Label->Store ArrangeDisposal Arrange for Pickup by Licensed Contractor Store->ArrangeDisposal End Proper Disposal ArrangeDisposal->End

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4-Amino-3-isobutylpyrimidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure handling and disposal of chemical compounds in research. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals working with 4-Amino-3-isobutylpyrimidine-2,6-dione, ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. A thorough hazard assessment of the specific laboratory operations is necessary to determine the full scope of required PPE.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationsRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum).[3] Chemical splash goggles are highly recommended.[4] A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[3][4]Protects against splashes, sprays, and irritating mists.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][5] For tasks with a higher risk of exposure, consider double gloving or using a more robust glove type.[3]Prevents skin contact with the chemical.[5]
Body Protection A flame-resistant lab coat is required.[4] An apron with sleeves may be necessary when handling larger quantities or when there is a risk of significant splashes.Protects the skin and personal clothing from contamination.
Footwear Closed-toe shoes are mandatory in the laboratory at all times.[3][4]Protects feet from spills and falling objects.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[5]Prevents inhalation of potentially harmful airborne particles.
Operational Plan: Safe Handling Procedure
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[1] Familiarize yourself with the location and operation of emergency equipment, such as safety showers and eyewash stations.

  • Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

  • Handling: Avoid direct contact with the skin and eyes.[6] Minimize the generation of dust and aerosols. Wash hands thoroughly after handling, even if gloves were worn.[7]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][7]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[1]

  • Waste Identification: All this compound waste, including contaminated materials like gloves and wipes, should be treated as hazardous waste.[5]

  • Segregation: Keep this waste stream separate from other laboratory waste. Do not mix with incompatible substances.[1]

  • Containment: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[1][5] Ensure the container is kept securely sealed when not in use.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[1]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[6]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a designated hazardous waste container for disposal.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation (Don PPE, Check Emergency Equipment) eng_controls 2. Engineering Controls (Use Fume Hood) prep->eng_controls handling 3. Safe Handling (Avoid Contact, Minimize Dust) eng_controls->handling storage 4. Proper Storage (Tightly Sealed, Ventilated Area) handling->storage waste_id 1. Waste Identification (Treat as Hazardous) handling->waste_id Generate Waste segregation 2. Segregation (Separate from Other Waste) waste_id->segregation containment 3. Containment (Labeled, Sealed Container) segregation->containment disposal 4. Professional Disposal (Contact EHS) containment->disposal

Caption: Workflow for handling and disposing of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.